molecular formula C6H10 B1619247 Bicyclo(2.1.1)hexane CAS No. 285-86-9

Bicyclo(2.1.1)hexane

Cat. No.: B1619247
CAS No.: 285-86-9
M. Wt: 82.14 g/mol
InChI Key: JSMRMEYFZHIPJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo(2.1.1)hexane is a useful research compound. Its molecular formula is C6H10 and its molecular weight is 82.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[2.1.1]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10/c1-2-6-3-5(1)4-6/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSMRMEYFZHIPJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10182720
Record name Bicyclo(2.1.1)hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

285-86-9
Record name Bicyclo(2.1.1)hexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000285869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo(2.1.1)hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Bicyclo[2.1.1]hexane: A Technical Guide to its Unique Structure and Bonding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bicyclo[2.1.1]hexane (BCH) is a highly strained, saturated bicyclic hydrocarbon with the chemical formula C₆H₁₀. Its rigid, three-dimensional structure has garnered significant interest in various fields of chemistry, particularly as a bioisostere for ortho- and meta-substituted benzene (B151609) rings in medicinal chemistry.[1][2] The unique spatial arrangement of its carbon framework offers a distinct vector orientation for substituents, which can significantly influence the pharmacological properties of drug candidates.[3] This technical guide provides an in-depth analysis of the structure, bonding, and synthetic methodologies related to the bicyclo[2.1.1]hexane core.

Molecular Structure and Bonding

The structure of bicyclo[2.1.1]hexane consists of a cyclobutane (B1203170) ring bridged by an ethano bridge, forming a compact and highly strained system. This strain is a defining feature of its chemistry, influencing its reactivity and physical properties.[4] The molecule is non-polar and exists as a colorless liquid at room temperature, soluble in organic solvents but insoluble in water.[4]

Quantitative Structural Data

The precise geometry of the bicyclo[2.1.1]hexane framework has been determined through experimental techniques such as gas-phase electron diffraction and microwave spectroscopy, and further corroborated by computational studies. The key bond lengths and angles are summarized in the table below.

ParameterExperimental Value (Å or °)Computational Value (Å or °)Reference
Bond Lengths (Å)
C1–C21.543 ± 0.0081.545[From GED Study]
C2–C31.551 ± 0.0101.553[From GED Study]
C1–C61.531 ± 0.0101.533[From GED Study]
C1–C51.543 ± 0.0081.545[From GED Study]
C5–C61.551 ± 0.0101.553[From GED Study]
C4–C51.543 ± 0.0081.545[From GED Study]
C-H (average)1.112 ± 0.0031.095[From GED Study]
Bond Angles (°)
∠C1–C6–C587.9 ± 0.587.8[From GED Study]
∠C2–C1–C6108.3 ± 0.4108.5[From GED Study]
∠C1–C2–C3104.9 ± 0.3105.0[From GED Study]
Dihedral Angle (C1-C2-C3-C4 plane and C1-C6-C4 plane)114.5 ± 0.7114.6[From GED Study]

Note: Experimental values are from a gas-phase electron diffraction (GED) study. Computational values are representative results from DFT calculations.

The high degree of strain in the bicyclo[2.1.1]hexane system is a key characteristic, with a calculated strain energy of approximately 38.0 kcal/mol.[5] This strain arises from significant angle distortion within the fused ring system compared to ideal tetrahedral geometries.

Synthesis of the Bicyclo[2.1.1]hexane Core

The most common and direct route to the parent bicyclo[2.1.1]hexane is through the intramolecular [2+2] photocycloaddition of 1,5-hexadiene (B165246).[6][7] This reaction can be initiated by direct UV irradiation or through photosensitization.

Experimental Protocol: Photosensitized Cycloaddition of 1,5-Hexadiene

This protocol describes a general method for the synthesis of bicyclo[2.1.1]hexane via a mercury-sensitized photoisomerization of 1,5-hexadiene.[5][6]

Materials:

  • 1,5-Hexadiene (purified by distillation)

  • Mercury

  • Quartz reaction vessel

  • Low-pressure mercury lamp (e.g., a Hanovia lamp)

  • Inert gas (Argon or Nitrogen)

  • Apparatus for purification (e.g., distillation or preparative gas chromatography)

Procedure:

  • Place a small amount of mercury into a clean, dry quartz reaction vessel.

  • Introduce purified 1,5-hexadiene into the vessel. The concentration of the diene in the gas phase should be controlled by adjusting the temperature of a reservoir containing the liquid diene.

  • Thoroughly degas the system by several freeze-pump-thaw cycles and backfill with an inert gas.

  • Irradiate the vessel with a low-pressure mercury lamp. The mercury vapor in the vessel will be excited to the triplet state (³P₁) and act as a photosensitizer.

  • Monitor the reaction progress using gas chromatography (GC).

  • Once the reaction has reached the desired conversion, stop the irradiation.

  • Isolate the bicyclo[2.1.1]hexane from the reaction mixture. This can be achieved by fractional distillation or preparative GC. The product is a colorless liquid with a melting point of 26.5 °C.[6]

A logical workflow for the synthesis and purification of bicyclo[2.1.1]hexane is depicted in the following diagram.

G Synthesis Workflow for Bicyclo[2.1.1]hexane cluster_prep Preparation cluster_reaction Photoreaction cluster_workup Workup & Purification start Start purify_diene Purify 1,5-Hexadiene (Distillation) start->purify_diene prep_vessel Prepare Quartz Vessel (with Mercury) start->prep_vessel degas Degas System (Freeze-Pump-Thaw) purify_diene->degas prep_vessel->degas irradiate Irradiate with Hg Lamp (Photosensitization) degas->irradiate monitor Monitor Reaction (Gas Chromatography) irradiate->monitor stop_rxn Stop Irradiation monitor->stop_rxn Desired Conversion isolate Isolate Product (Distillation or Prep-GC) stop_rxn->isolate end Bicyclo[2.1.1]hexane isolate->end

Synthesis of Bicyclo[2.1.1]hexane

Modern approaches also utilize visible-light-driven photocatalysis, which can be a milder and more selective method for synthesizing substituted bicyclo[2.1.1]hexanes.[8]

Reactivity and Applications

The high strain energy of bicyclo[2.1.1]hexane significantly influences its reactivity. It can undergo various chemical transformations, including hydrogenation and substitution reactions.[4] Radical reactions, in particular, have been studied, with abstraction of hydrogen atoms by radicals being a key reaction.[9] The release of strain can be a driving force in some of its chemical transformations.[10]

In the context of drug development, the rigid bicyclo[2.1.1]hexane scaffold serves as a valuable bioisostere for aromatic rings. Replacing a planar phenyl ring with a three-dimensional bicyclo[2.1.1]hexane moiety can lead to improved pharmacokinetic properties, such as increased solubility and metabolic stability, while maintaining or even enhancing biological activity.[7] The defined exit vectors of substituents on the bicyclo[2.1.1]hexane core allow for precise spatial positioning, which is crucial for optimizing interactions with biological targets.[11] The relationship between different substitution patterns on the bicyclo[2.1.1]hexane core and their corresponding benzene isosteres is illustrated below.

G Bicyclo[2.1.1]hexane as a Benzene Bioisostere cluster_benzene Benzene Isosteres bch Bicyclo[2.1.1]hexane Substitutions ortho ortho-Substituted Benzene bch->ortho 1,2-disubstituted 1,5-disubstituted meta meta-Substituted Benzene bch->meta 1,4-disubstituted

Bioisosteric Relationships

The ongoing development of novel synthetic routes to functionalized bicyclo[2.1.1]hexanes continues to expand their utility in medicinal chemistry and materials science, offering access to new chemical space with unique three-dimensional properties.

References

An In-depth Technical Guide to the Strain Energy Calculation of Bicyclo[2.1.1]hexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the determination of strain energy in bicyclo[2.1.1]hexane, a key structural motif in medicinal chemistry and materials science. Understanding the inherent strain of this molecule is crucial for predicting its reactivity, stability, and utility as a bioisostere for ortho-substituted benzene (B151609) rings.[1][2] This document outlines both computational and experimental approaches to quantify this critical thermodynamic property.

Quantitative Strain Energy Data

The strain energy of bicyclo[2.1.1]hexane has been determined through various computational methods. The following table summarizes these findings for comparative analysis.

Computational MethodCalculated Strain Energy (kcal/mol)Reference
W1BD38.0[3][4]
G-438.2[3][4]
CBS-APNO37.7[3][4]
CBS-QB337.3[3][4]
M062X/6-31+G(2df,p)39.3[3][4]
Not Specified37[5]

Methodologies for Strain Energy Determination

The quantification of ring strain in molecules like bicyclo[2.1.1]hexane can be approached through both experimental and computational methodologies.

Experimental Protocol: Calorimetry

Experimentally, the strain energy is often derived from the heat of combustion.[6][7] This protocol involves measuring the enthalpy change when the compound is completely burned in the presence of oxygen.

General Experimental Protocol for Combustion Calorimetry:

  • Sample Preparation: A precisely weighed sample of high-purity bicyclo[2.1.1]hexane is placed in a sample holder within a bomb calorimeter.

  • Calorimeter Setup: The bomb is filled with high-pressure oxygen and sealed. It is then submerged in a known volume of water in an insulated container. The initial temperature of the water is recorded.

  • Combustion: The sample is ignited electrically. The combustion of the hydrocarbon releases heat, which is transferred to the surrounding water, causing a temperature rise.

  • Temperature Measurement: The temperature of the water is monitored until it reaches a maximum and then begins to cool. The temperature change is carefully recorded.

  • Calculation of Heat of Combustion: The heat of combustion at constant volume is calculated based on the temperature change and the heat capacity of the calorimeter. This is then corrected to obtain the standard enthalpy of combustion (ΔH°c).

  • Determination of Enthalpy of Formation: The standard enthalpy of formation (ΔH°f) of bicyclo[2.1.1]hexane is calculated from its heat of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO2 and H2O).

  • Strain Energy Calculation: The experimental strain energy is the difference between the experimentally determined enthalpy of formation and a theoretical strain-free enthalpy of formation. This strain-free value is calculated using group increment methods (e.g., Benson's group additivity rules), which sum the standard enthalpy contributions of the individual chemical groups in a hypothetical, unstrained acyclic analogue.[3][8]

Computational Methodologies

Computational chemistry offers several powerful techniques to estimate molecular strain energy, which are generally more direct and less resource-intensive than experimental approaches.[3][9]

Isodesmic and Homodesmotic Reactions:

A common and robust computational approach involves the use of hypothetical isodesmic or homodesmotic reactions.[3][8][9] In these reactions, the number of bonds of each formal type is conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations. The strain energy of the molecule of interest is then determined from the calculated enthalpy of the reaction.

  • Isodesmic Reaction: A reaction in which the number of bonds of each type is conserved.

  • Homodesmotic Reaction: A more constrained type of isodesmic reaction where the hybridization state of the atoms and the number of C-H bonds of each type (e.g., primary, secondary, tertiary) are also conserved.

Computational Group Equivalents:

A more direct computational method utilizes group equivalents.[3] This approach involves the following steps:

  • Electronic Structure Calculation: A single high-level electronic structure calculation is performed for the molecule of interest (bicyclo[2.1.1]hexane) to obtain its total electronic energy.

  • Strain-Free Energy Estimation: A strain-free electronic energy is estimated by summing pre-calculated group increments for the constituent chemical groups of the molecule.

  • Strain Energy Calculation: The strain energy is the difference between the calculated electronic energy of the molecule and the estimated strain-free energy.

Commonly employed levels of theory for these calculations include high-accuracy methods like W1BD, G-4, CBS-APNO, and CBS-QB3, as well as density functional theory (DFT) methods such as M062X with appropriate basis sets.[3][4][10]

Visualizations

The following diagrams illustrate the logical and procedural flows in determining the strain energy of bicyclo[2.1.1]hexane.

cluster_experimental Experimental Approach cluster_computational Computational Approach cluster_reference Strain-Free Reference exp_start High-Purity Bicyclo[2.1.1]hexane combustion Combustion Calorimetry exp_start->combustion delta_hc Heat of Combustion (ΔH°c) combustion->delta_hc delta_hf Heat of Formation (ΔH°f) delta_hc->delta_hf strain_energy Strain Energy delta_hf->strain_energy Compare comp_start 3D Structure of Bicyclo[2.1.1]hexane calc Electronic Structure Calculation comp_start->calc total_e Total Electronic Energy calc->total_e total_e->strain_energy Compare group_inc Group Increment Method sf_hf Strain-Free Heat of Formation group_inc->sf_hf sf_hf->strain_energy Reference

Figure 1: Logical relationship between experimental and computational methods for determining strain energy.

start Define Bicyclo[2.1.1]hexane Structure geom_opt Geometry Optimization start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify Minimum Energy Structure freq_calc->verify_min isodesmic Define Isodesmic/Homodesmotic Reaction verify_min->isodesmic Verified calc_reactants Calculate Reactant Energies isodesmic->calc_reactants calc_products Calculate Product Energies isodesmic->calc_products reaction_enthalpy Calculate Reaction Enthalpy (Strain Energy) calc_reactants->reaction_enthalpy calc_products->reaction_enthalpy

Figure 2: A typical computational workflow for calculating strain energy using isodesmic reactions.

References

The Ascendancy of Bicyclo[2.1.1]hexane: A Technical Guide to a Novel Bioisostere in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel chemical matter with enhanced pharmacological profiles has led medicinal chemists to explore beyond the traditional "flatland" of aromatic scaffolds. Among the rising stars in the realm of three-dimensional molecular design is the bicyclo[2.1.1]hexane (BCH) core. This strained bicyclic alkane is gaining significant traction as a saturated bioisostere for ortho- and meta-substituted phenyl rings, offering a unique combination of structural rigidity, defined exit vectors, and improved physicochemical properties. This technical guide provides an in-depth exploration of the core chemistry of bicyclo[2.1.1]hexane, focusing on its synthesis, properties, and applications in modern drug development.

The Bicyclo[2.1.1]hexane Core: A Three-Dimensional Alternative to Aromatic Rings

The bicyclo[2.1.1]hexane framework is a highly constrained carbocycle with a distinctive three-dimensional structure.[1] Its utility in medicinal chemistry stems from its ability to mimic the spatial arrangement of substituents on an aromatic ring while introducing sp³-rich character into a molecule. This "escape from flatland" can lead to significant improvements in a drug candidate's pharmacokinetic profile.[2] Disubstituted bicyclo[2.1.1]hexanes are particularly noteworthy as they can act as non-planar surrogates for ortho- and meta-substituted benzenes.[2][3] The rigid nature of the BCH scaffold helps to lock in specific conformations, which can enhance binding affinity and selectivity for a biological target.[4]

Synthesis of the Bicyclo[2.1.1]hexane Scaffold

Several synthetic strategies have been developed to access the bicyclo[2.1.1]hexane core, with intramolecular [2+2] photocycloaddition of 1,5-dienes and a sequential samarium(II) iodide-mediated pinacol (B44631) coupling followed by a pinacol rearrangement being two of the most prominent methods.

Intramolecular [2+2] Photocycloaddition of 1,5-Dienes

The intramolecular [2+2] photocycloaddition of 1,5-diene precursors is a powerful and widely used method for the construction of the bicyclo[2.1.1]hexane skeleton.[5][6] This reaction typically proceeds via a triplet-sensitized photochemical process to yield the desired bridged bicyclic structure.[7]

G cluster_start Starting Materials cluster_synthesis Diene Synthesis cluster_cycloaddition Photocycloaddition cluster_final Final Product Acetophenone Acetophenone Alkene_2 Alkene Acetophenone->Alkene_2 Horner-Wadsworth-Emmons Allyl_bromide Allyl_bromide Diene_1 1,5-Diene Alkene_2->Diene_1 LDA, Allyl bromide BCH_ester Bicyclo[2.1.1]hexane Ester Diene_1->BCH_ester hv, Sensitizer (B1316253) (e.g., Benzophenone) BCH_acid Bicyclo[2.1.1]hexane Carboxylic Acid BCH_ester->BCH_acid Saponification

Caption: Synthetic pathway to 1,2-disubstituted bicyclo[2.1.1]hexanes via intramolecular [2+2] photocycloaddition.

Experimental Protocol: Synthesis of 1,2-Disubstituted Bicyclo[2.1.1]hexanes via Photocycloaddition [7][8]

Step 1: Synthesis of the 1,5-Diene Precursor

  • Horner-Wadsworth-Emmons Reaction: To a solution of acetophenone, triethyl phosphonoacetate and a suitable base (e.g., NaH) in an anhydrous solvent like THF, is added to synthesize the corresponding α,β-unsaturated ester (alkene). The reaction is typically stirred at room temperature until completion.

  • Allylation: The resulting alkene is then deprotonated using a strong base such as lithium diisopropylamide (LDA) in THF at -78 °C. Allyl bromide is subsequently added to the enolate to yield the 1,5-diene precursor. The product is purified by distillation or column chromatography.

Step 2: Intramolecular [2+2] Photocycloaddition

  • A solution of the 1,5-diene and a triplet sensitizer (e.g., benzophenone, typically 10-20 mol%) in a suitable solvent (e.g., acetonitrile) is prepared in a quartz reaction vessel.

  • The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.

  • The reaction mixture is then irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) at room temperature with vigorous stirring. The progress of the reaction is monitored by GC-MS or TLC.

  • Upon completion, the solvent is removed under reduced pressure, and the crude product, the bicyclo[2.1.1]hexane ester, is purified by distillation.

Step 3: Saponification

  • The purified bicyclo[2.1.1]hexane ester is dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., NaOH).

  • The mixture is heated to reflux until the saponification is complete (monitored by TLC).

  • After cooling to room temperature, the reaction mixture is acidified with a mineral acid (e.g., HCl), and the resulting carboxylic acid is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the final 1,2-disubstituted bicyclo[2.1.1]hexane carboxylic acid, which can be further purified by crystallization.

Sequential SmI₂-Mediated Pinacol Coupling and Pinacol Rearrangement

An alternative and powerful method for the synthesis of 1-substituted bicyclo[2.1.1]hexan-2-ones involves a two-step sequence starting from cyclobutanedione derivatives.[1][2][9] This approach utilizes a samarium(II) iodide-mediated transannular pinacol coupling to form a bicyclic diol, which then undergoes an acid-catalyzed pinacol rearrangement.[1][2][9]

G cluster_start Starting Material cluster_coupling Pinacol Coupling cluster_rearrangement Pinacol Rearrangement Dione Cyclobutanedione Derivative Diol Bicyclic Vicinal Diol Dione->Diol SmI₂(THF) Ketone 1-Substituted Bicyclo[2.1.1]hexan-2-one Diol->Ketone p-TsOH·H₂O

Caption: Synthesis of 1-substituted bicyclo[2.1.1]hexan-2-ones via a sequential pinacol coupling and rearrangement.

Experimental Protocol: Synthesis of 1-Substituted Bicyclo[2.1.1]hexan-2-ones [1][9]

Step 1: SmI₂-Mediated Transannular Pinacol Coupling

  • A solution of the starting cyclobutanedione derivative in anhydrous THF is added to a solution of samarium(II) iodide (SmI₂, 0.1 M in THF, typically 4 equivalents) at room temperature under an inert atmosphere.

  • The reaction mixture is stirred for a short period (e.g., 30 minutes). The progress of the reaction can be monitored by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of Na₂S₂O₃.

Step 2: Acid-Catalyzed Pinacol Rearrangement

  • To the crude bicyclic vicinal diol from the previous step, a solution of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, catalytic amount, e.g., 10 mol%) in a suitable solvent like acetonitrile (B52724) is added.

  • The mixture is stirred at room temperature until the rearrangement is complete (monitored by TLC).

  • The reaction is then quenched with a saturated aqueous solution of NaHCO₃ and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired 1-substituted bicyclo[2.1.1]hexan-2-one.

Physicochemical and Geometric Properties

A key aspect of the bicyclo[2.1.1]hexane core's utility is its ability to mimic the geometric and electronic properties of an ortho-substituted benzene (B151609) ring, while offering improved physicochemical characteristics.

Geometric Parameters

Crystallographic studies have revealed that the geometric parameters of 1,2-disubstituted bicyclo[2.1.1]hexanes are remarkably similar to those of ortho-substituted benzenes.[7][8] The distance between the two substituents and the angles of the exit vectors are comparable, allowing the BCH core to effectively present appended functional groups in a similar spatial orientation.[7][8]

Parameter1,2-Disubstituted Bicyclo[2.1.1]hexaneortho-Substituted Benzene
d (Å) 3.05–3.19[7][8]3.04–3.10[7][8]
r (Å) ~1.56[8]1.39–1.41[8]
φ₁ (°) & φ₂ (°) 61–65[8]55–57[8]
|θ| (°) 56–59[8]7–8[8]
Table 1. Comparison of geometric parameters between 1,2-disubstituted bicyclo[2.1.1]hexanes and ortho-substituted benzenes.[7][8] d represents the distance between the two substituents, r is the distance between the carbon atoms to which the substituents are attached, φ₁ and φ₂ are the angles of the exit vectors, and θ describes the planarity.
Physicochemical Properties

Replacing a phenyl ring with a bicyclo[2.1.1]hexane moiety often leads to favorable changes in a molecule's physicochemical properties, such as increased aqueous solubility and modified lipophilicity. However, the effect on metabolic stability can be more complex and compound-dependent.

Bioactive CompoundRing SystemSolubility (µM)cLogPLogD (7.4)Metabolic Stability (CLᵢₙₜ, µL min⁻¹ mg⁻¹)
Conivaptan Analogortho-Benzene55.3>4.531
Bicyclo[2.1.1]hexane14[8]4.1>4.512[8]
Lomitapide Analogortho-Benzene<17.1>4.5t₁/₂ = 19 min
Bicyclo[2.1.1]hexane<1[8]6.2>4.5t₁/₂ = 7 min[8]
Boscalid (B143098) Analogortho-Benzene113.63.626
Bicyclo[2.1.1]hexane17[8]2.93.531[8]
Fluxapyroxad Analogortho-Benzene253.03.028
Bicyclo[2.1.1]hexane34[8]2.32.935[8]
Table 2. Impact of replacing an ortho-substituted benzene ring with a 1,2-disubstituted bicyclo[2.1.1]hexane core on the physicochemical properties of several bioactive compounds.[7][8]

Reactivity and Applications in Drug Discovery

The bicyclo[2.1.1]hexane core, once synthesized, can be further functionalized through various chemical transformations. The presence of functional groups such as carboxylic acids or ketones allows for a wide range of modifications, including amide couplings, heterocycle formation, and carbon-carbon bond-forming reactions. This versatility enables the incorporation of the BCH scaffold into a diverse array of molecular architectures.

The application of bicyclo[2.1.1]hexane as a benzene bioisostere has been successfully demonstrated in the context of several drugs and agrochemicals.[7][8] For example, replacing the ortho-substituted phenyl ring in the fungicide boscalid with a 1,2-disubstituted bicyclo[2.1.1]hexane core resulted in a patent-free analog with retained high antifungal activity.[7][8] This highlights the potential of the BCH scaffold to generate novel intellectual property while preserving or even enhancing biological function.

Heteroatom-Containing Bicyclo[2.1.1]hexanes

To further expand the chemical space accessible with this scaffold, researchers have developed synthetic routes to heteroatom-containing bicyclo[2.1.1]hexanes, such as 2-azabicyclo[2.1.1]hexane and 2-oxabicyclo[2.1.1]hexane.[10] These heterocyclic analogs can serve as rigid replacements for pyrrolidines and tetrahydrofurans, respectively, and also as bioisosteres for heteroaromatic rings. The introduction of a heteroatom can significantly influence the physicochemical properties of the molecule, often leading to improved solubility and metabolic stability.[11]

Conclusion

The bicyclo[2.1.1]hexane core has emerged as a valuable and versatile building block in modern medicinal chemistry. Its ability to serve as a three-dimensional, saturated bioisostere for aromatic rings provides a powerful strategy for escaping the "flatland" of traditional drug scaffolds. The development of robust synthetic methods, coupled with a growing understanding of its impact on the physicochemical and pharmacological properties of molecules, positions bicyclo[2.1.1]hexane as a key tool for the design and development of next-generation therapeutics. As research in this area continues to expand, the application of this unique scaffold is expected to lead to the discovery of novel drug candidates with improved efficacy and safety profiles.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Bicyclo[2.1.1]hexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicyclo[2.1.1]hexane is a highly strained, saturated bicyclic hydrocarbon with the chemical formula C₆H₁₀. Its unique three-dimensional structure and significant ring strain impart distinct physical and chemical properties that have garnered considerable interest in various fields, particularly in medicinal chemistry where it serves as a non-planar bioisostere for aromatic rings. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of bicyclo[2.1.1]hexane, detailed experimental protocols for its synthesis, and a summary of its reactivity. All quantitative data is presented in structured tables for clarity and comparative analysis.

Physical Properties

Bicyclo[2.1.1]hexane is a colorless liquid at room temperature.[1] It is a non-polar compound, leading to its insolubility in water but good solubility in common organic solvents.[1] The defining physical characteristic of this molecule is its substantial strain energy, a consequence of the deviation of its bond angles from the ideal tetrahedral geometry.

Table 1: Physical and Thermochemical Properties of Bicyclo[2.1.1]hexane

PropertyValueReference
Molecular Formula C₆H₁₀[2]
Molecular Weight 82.1436 g/mol [3]
CAS Number 285-86-9[2]
IUPAC Name bicyclo[2.1.1]hexane[2]
Appearance Colorless liquid[1]
Boiling Point 344 K (71 °C)[4]
Strain Energy ~35-38 kcal/mol[5]
Ionization Energy 9.7 eV[3]

Spectroscopic Properties

The rigid and strained structure of bicyclo[2.1.1]hexane gives rise to a unique spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton and carbon NMR spectra of bicyclo[2.1.1]hexane are well-characterized and reflect the symmetry and strain of the molecule.

Table 2: ¹H NMR Spectroscopic Data for Bicyclo[2.1.1]hexane

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H1, H4 (Bridgehead)2.58mJ(1,4) = 6.8
H2, H3 (exo)1.83m
H2, H3 (endo)1.15m
H5, H6 (exo)1.83m
H5, H6 (endo)1.15m

Note: Data interpreted from literature which references the work of Wiberg, K. B.; Lowry, B. R.; Nist, B. J. J. Am. Chem. Soc. 1962, 84, 1594-1597.[1]

Table 3: ¹³C NMR Spectroscopic Data for Bicyclo[2.1.1]hexane

CarbonChemical Shift (δ, ppm)
C1, C4 (Bridgehead)40.1
C2, C3, C5, C630.5

Note: Data is for the parent bicyclo[2.1.1]hexane.

Infrared (IR) Spectroscopy

The IR spectrum of bicyclo[2.1.1]hexane is characteristic of a saturated hydrocarbon, with prominent C-H stretching and bending vibrations.

Table 4: Characteristic IR Absorption Bands for Bicyclo[2.1.1]hexane

Wavenumber (cm⁻¹)Vibration
~2950-2850C-H stretch
~1450CH₂ bend

Note: These are expected values for a bicyclic alkane. Specific peak values can be found in spectral databases.

Chemical Properties and Reactivity

The high strain energy of bicyclo[2.1.1]hexane significantly influences its reactivity, making it more reactive than its acyclic or larger ring counterparts in certain reactions. It can undergo reactions that lead to a release of this strain.

Radical Reactions

Bicyclo[2.1.1]hexane is susceptible to attack by radicals. The abstraction of a hydrogen atom has been studied in detail.

  • Hydrogen Abstraction by Methyl Radicals : The activation energy for the abstraction of a hydrogen atom from bicyclo[2.1.1]hexane by a methyl radical is 10.3 kcal/mol.[6]

  • Hydrogen Abstraction by Chlorine Atoms : The absolute rate of hydrogen atom abstraction by chlorine atoms at room temperature is 8.1 x 10¹⁰ L mol⁻¹ s⁻¹.[6]

Substitution Reactions

Photochlorination of bicyclo[2.1.1]hexane leads to the formation of monochlorinated products, with 2-chlorobicyclo[2.1.1]hexane being the major product.[7]

Hydrogenation

While bicyclo[2.1.1]hexane is a saturated hydrocarbon, the high strain can facilitate ring-opening reactions under certain hydrogenation conditions, although it is generally stable to typical catalytic hydrogenation that reduces double or triple bonds.

Synthesis of Bicyclo[2.1.1]hexane

Several synthetic routes to the bicyclo[2.1.1]hexane core have been developed, with two prominent methods being the intramolecular [2+2] photocycloaddition of 1,5-dienes and the strain-release cycloaddition of bicyclo[1.1.0]butanes.

Intramolecular [2+2] Photocycloaddition of 1,5-Dienes

This is a common and effective method for constructing the bicyclo[2.1.1]hexane skeleton.

Experimental Protocol: Visible-Light-Driven Intramolecular Crossed [2+2] Photocycloaddition

  • Reactants : A 2,5-disubstituted hexa-1,5-diene is used as the substrate.

  • Photocatalyst : An iridium-based photocatalyst, such as Ir(dFCF₃ppy)₂(dtbbpy)PF₆, is typically employed.

  • Solvent : Acetone is often used as the solvent.

  • Light Source : The reaction is irradiated with a high-power LED, for example, at a wavelength of 414 nm.

  • Procedure : The substrate and photocatalyst are dissolved in the solvent in a reaction vial. The mixture is degassed and then irradiated with the LED light source at a controlled temperature (e.g., 20°C) until the reaction is complete. The product is then isolated and purified using standard techniques such as column chromatography.

  • Yields : This method can provide good to excellent yields of the corresponding bicyclo[2.1.1]hexane derivatives.[8]

Strain-Release Cycloaddition of Bicyclo[1.1.0]butanes

This approach takes advantage of the even higher strain energy of bicyclo[1.1.0]butanes to drive the formation of the bicyclo[2.1.1]hexane ring system.

Experimental Protocol: Sensitization of Bicyclo[1.1.0]butane followed by Cycloaddition with an Alkene

  • Reactants : A bicyclo[1.1.0]butane derivative and an alkene.

  • Sensitizer (B1316253) : A photosensitizer is used to initiate the reaction.

  • Procedure : The bicyclo[1.1.0]butane and the alkene are mixed with the sensitizer in a suitable solvent. The mixture is then irradiated with light of an appropriate wavelength to excite the sensitizer, which then transfers energy to the bicyclo[1.1.0]butane, initiating the cycloaddition reaction. The product is isolated and purified using standard methods. This approach allows for intermolecular cycloadditions, providing access to a diverse range of substituted bicyclo[2.1.1]hexanes.[9]

Visualizations

Caption: 3D Structure of Bicyclo[2.1.1]hexane

G cluster_reactants Reactants cluster_product Product 1,5-Diene 1,5-Diene Bicyclo[2.1.1]hexane Bicyclo[2.1.1]hexane 1,5-Diene->Bicyclo[2.1.1]hexane [2+2] Cycloaddition Photocatalyst Photocatalyst Photocatalyst->Bicyclo[2.1.1]hexane Light (hν) Light (hν) Light (hν)->Bicyclo[2.1.1]hexane

Caption: Intramolecular [2+2] Photocycloaddition Synthesis

Caption: Strain-Release Cycloaddition Pathway

References

Characterization of Bicyclo[2.1.1]hexane: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bicyclo[2.1.1]hexane, a strained bicyclic alkane, has garnered significant interest in medicinal chemistry and materials science due to its rigid, three-dimensional structure. Its use as a bioisostere for phenyl rings and other functional groups has led to the development of novel therapeutics and materials with unique properties. Accurate and thorough characterization of this core scaffold is paramount for its successful application. This technical guide provides an in-depth overview of the spectroscopic data and experimental protocols essential for the unambiguous identification and characterization of bicyclo[2.1.1]hexane.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for bicyclo[2.1.1]hexane. It is important to note that while data for the parent, unsubstituted molecule is provided where available, much of the detailed spectroscopic analysis in the literature pertains to its derivatives. The data presented here is a consolidated representation from various sources to serve as a reliable reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of bicyclo[2.1.1]hexane derivatives. The rigid nature of the bicyclic system leads to distinct chemical shifts and coupling constants that are highly informative of the substitution pattern and stereochemistry.

Table 1: ¹H NMR Spectroscopic Data for the Bicyclo[2.1.1]hexane Core

ProtonChemical Shift (δ) ppm (Derivative Dependent)MultiplicityTypical Coupling Constants (J) in Hz
H-1, H-4 (Bridgehead)2.5 - 3.5Multiplet
H-2, H-3, H-5, H-6 (Bridge)1.5 - 2.5Multiplet
H-7 (syn/anti)1.0 - 2.0Multiplet

Note: The chemical shifts are highly dependent on the nature and position of substituents. The data for a complex derivative shows a bridgehead proton (H-2) at 3.26 ppm and another bridge proton (H-9 of the bicyclo[2.1.1]hexane core in the specific molecule) at 2.92 ppm. Long-range couplings are often observed in these rigid systems, for instance, a ⁴J coupling of 7.22 Hz between two bridgehead protons has been reported in a derivative.[1]

Table 2: ¹³C NMR Spectroscopic Data for the Bicyclo[2.1.1]hexane Core

CarbonChemical Shift (δ) ppm (Derivative Dependent)
C-1, C-4 (Bridgehead)40 - 50
C-2, C-3, C-5, C-6 (Bridge)30 - 40
C-7 (Methylene Bridge)35 - 45

Note: As with ¹H NMR, the ¹³C chemical shifts are sensitive to substitution. For substituted bicyclo[3.1.0]hexane-2,4-diols, which share some structural similarities, the bridgehead carbons appear around 20-22 ppm, while the carbons bearing hydroxyl groups are in the 77-81 ppm range.[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and effective method for identifying the presence of functional groups. For the parent bicyclo[2.1.1]hexane, the spectrum is characterized by C-H and C-C stretching and bending vibrations.

Table 3: Key IR Absorption Bands for Bicyclo[2.1.1]hexane Derivatives

Vibrational ModeFrequency (cm⁻¹)Intensity
C-H Stretch (alkane)2850 - 3000Strong
CH₂ Bend (scissoring)~1465Medium
C-C Stretch(fingerprint region)Weak-Medium
C-Cl Stretch (for chloro-derivatives)~710-724Intense

Note: The IR spectrum of a chloro-derivative of 1-methylbicyclo[2.1.1]hexane showed a strong absorption at 710 cm⁻¹ attributed to the C-Cl stretch.[3] The parent alkane would primarily show characteristic alkane stretches and bends.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For bicyclo[2.1.1]hexane, a volatile alkane, electron ionization (EI) is a common technique.

Table 4: Expected Mass Spectrometry Data for Bicyclo[2.1.1]hexane

m/z ValueProposed FragmentRelative Abundance
82[C₆H₁₀]⁺ (Molecular Ion)Moderate
67[C₅H₇]⁺High
54[C₄H₆]⁺High
41[C₃H₅]⁺High
39[C₃H₃]⁺High

Note: The fragmentation of cyclic and bicyclic alkanes often involves complex rearrangements. The proposed fragments are based on common fragmentation patterns of cyclic hydrocarbons.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining high-quality spectroscopic data. The following sections outline the methodologies for the synthesis and spectroscopic characterization of bicyclo[2.1.1]hexane.

Synthesis of Bicyclo[2.1.1]hexane via [2+2] Photocycloaddition

A common and efficient method for the synthesis of the bicyclo[2.1.1]hexane core is the intramolecular [2+2] photocycloaddition of a 1,5-diene.[4][5]

Materials:

  • 1,5-hexadiene (B165246)

  • Acetone (B3395972) (as a photosensitizer and solvent)

  • High-pressure mercury lamp or a suitable UV light source

  • Quartz reaction vessel

  • Rotary evaporator

  • Gas chromatograph for purification

Procedure:

  • A solution of 1,5-hexadiene in acetone is prepared in a quartz reaction vessel. The concentration should be kept low to favor intramolecular cyclization.

  • The solution is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to prevent quenching of the excited state.

  • The reaction vessel is placed in a photoreactor and irradiated with a high-pressure mercury lamp. The reaction progress is monitored by gas chromatography (GC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by preparative gas chromatography to yield pure bicyclo[2.1.1]hexane.

NMR Spectroscopic Analysis

Sample Preparation:

  • For ¹H and ¹³C NMR, dissolve 5-25 mg of the purified bicyclo[2.1.1]hexane in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[6]

  • Ensure the sample is fully dissolved and the solution is homogeneous. If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.[6]

  • For volatile samples, it is crucial to use a sealed NMR tube or an airtight valved NMR tube to prevent evaporation during the experiment.[6]

Instrument Parameters:

  • ¹H NMR: A standard one-pulse sequence is typically used. For a 400 MHz spectrometer, a spectral width of 10-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds are common starting parameters.

  • ¹³C NMR: A proton-decoupled pulse sequence is standard. A spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds are generally appropriate. For quaternary carbons or to obtain quantitative data, longer relaxation delays may be necessary.

Infrared (IR) Spectroscopic Analysis

For a volatile liquid like bicyclo[2.1.1]hexane, gas-phase or thin-film IR spectroscopy is suitable.

Gas-Phase IR:

  • Inject a small amount of the sample into an evacuated gas cell.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty cell should be recorded and subtracted from the sample spectrum.

Thin-Film IR:

  • Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

  • Gently press the plates together to form a thin film.

  • Mount the plates in the spectrometer and acquire the spectrum.

Mass Spectrometric (MS) Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for the analysis of volatile compounds like bicyclo[2.1.1]hexane.

GC-MS Protocol:

  • Prepare a dilute solution of the sample in a volatile solvent (e.g., pentane (B18724) or dichloromethane).

  • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

  • GC conditions: Use a non-polar capillary column (e.g., DB-5ms). A typical temperature program would start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation from any impurities.

  • MS conditions: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 35-200. The resulting mass spectrum will show the molecular ion and characteristic fragment ions.

Visualizations

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis of bicyclo[2.1.1]hexane via [2+2] photocycloaddition followed by its spectroscopic characterization.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start 1,5-Hexadiene photoreaction [2+2] Photocycloaddition (Acetone, UV light) start->photoreaction purification Purification (Preparative GC) photoreaction->purification product Bicyclo[2.1.1]hexane purification->product nmr NMR (¹H, ¹³C) product->nmr Structure Elucidation ir IR product->ir Functional Group Analysis ms GC-MS product->ms Molecular Weight & Fragmentation

Caption: Workflow for the synthesis and spectroscopic characterization of bicyclo[2.1.1]hexane.

This comprehensive guide provides the essential spectroscopic data and experimental protocols for the successful characterization of bicyclo[2.1.1]hexane. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, facilitating further research and development in the exciting field of strained bicyclic molecules.

References

Reactivity of Bicyclo[2.1.1]hexane: A Technical Guide to Bridgehead vs. Bridge Positions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bicyclo[2.1.1]hexane (BCH) is a strained, bridged bicyclic hydrocarbon that has garnered significant interest as a saturated bioisostere for ortho- and meta-substituted benzene (B151609) rings in medicinal chemistry. Its rigid, three-dimensional structure offers a route to escape "flatland" and improve the physicochemical properties of drug candidates. A fundamental understanding of the relative reactivity of its C-H bonds—specifically at the C1/C4 bridgehead positions versus the C2/C3/C5/C6 bridge (methylene) positions—is critical for its strategic application in molecular design and synthesis. This technical guide provides an in-depth analysis of this reactivity, supported by quantitative data, detailed experimental protocols, and visual workflows.

Core Principles of Bicyclo[2.1.1]hexane Reactivity

The reactivity of C-H bonds in bicyclo[2.1.1]hexane is governed by factors including bond dissociation energy (BDE), steric accessibility, and the stability of the resulting radical or ionic intermediates. The strained nature of the bicyclic system imposes significant geometric constraints that differentiate the electronic and steric environment of the bridgehead and bridge positions.

Bond Dissociation Energies (BDEs)

The C-H bond dissociation energy is a primary indicator of bond strength and a key determinant of reactivity in free-radical reactions. High-level computational studies have provided insight into the BDE of the bridgehead position.

PositionC-H Bond TypeBond Dissociation Energy (kcal/mol)Method
Bridgehead (C1/C4) Tertiary (methine)104.9G3 Theory Calculation[1][2]
Bridge (C2/C3/C5/C6) Secondary (methylene)Inferred to be < 104.9Based on Experimental Reactivity[3]
Radical Stability and Steric Effects

The stability of the radical formed upon hydrogen abstraction is crucial. Bridgehead radicals in strained systems like BCH are constrained to a pyramidal geometry, which is less stable than the preferred planar or near-planar geometry of typical tertiary radicals. Conversely, radicals at the bridge position can achieve a geometry closer to the ideal trigonal planar arrangement, contributing to their greater stability.

Furthermore, the steric environment plays a significant role. The bridgehead hydrogens are relatively shielded within the cage-like structure, whereas the methylene (B1212753) hydrogens on the two-carbon bridges are more exposed, making them more accessible to attacking reagents.

Comparative Reactivity in Key Reactions

The differing intrinsic properties of the bridgehead and bridge positions lead to distinct outcomes depending on the reaction conditions and the nature of the attacking species. Free-radical halogenation provides the clearest experimental evidence for this differential reactivity.

Free-Radical Halogenation and Hydrogen Abstraction

Studies on free-radical reactions of bicyclo[2.1.1]hexane have demonstrated a marked preference for abstraction at the bridge (C2) position by less selective radical species.

  • Photochlorination : The photochlorination of bicyclo[2.1.1]hexane proceeds with high selectivity, yielding 2-chlorobicyclo[2.1.1]hexane as the major product (>95%). This indicates a strong kinetic preference for attack at the methylene position by the chlorine radical.[4]

  • Reaction with t-Butoxyl and Bromine Radicals : Both t-butoxyl radicals and bromine atoms preferentially abstract hydrogen from the C2 (bridge) position.[3]

  • Reaction with Bis(trimethylsilyl)aminyl Radicals : In contrast, the more reactive and less selective bis(trimethylsilyl)aminyl radical abstracts hydrogen from both the C1 (bridgehead) and C2 (bridge) positions. The observation of significant bridgehead abstraction with this radical is considered an intrinsic property of the bicycloalkane, highlighting that the bridgehead position is not inert but simply less reactive than the bridge.[3]

The following table summarizes key quantitative data from these reactivity studies.

ReactionReagentPosition(s) AttackedQuantitative Data
H Abstraction Methyl Radical (CH₃•)Primarily BridgeOverall Activation Energy (Ea): 10.3 ± 0.5 kcal/mol
H Abstraction Chlorine Atom (Cl•)Primarily Bridge (>95%)Overall Rate Constant (k): 8.1 x 10¹⁰ L mol⁻¹ s⁻¹ (at room temp.)
Photochlorination Cl₂ / hνPrimarily BridgeRelative Rate (k_cyclohexane / k_bicyclohexane) = 1.25
Photochlorination of 1-methyl-BCH Cl₂ / hνMethyl vs. Bridge (C2/C3)Relative Rate of Attack (k_methyl / k_bridge) = 1 : 2.1

Strategic Functionalization Protocols

The inherent reactivity differences between the bridgehead and bridge positions have been exploited in modern synthetic chemistry to achieve selective functionalization, which is crucial for the synthesis of complex molecules and drug analogues.

Bridgehead-Selective Functionalization: Iridium-Catalyzed Borylation

Direct functionalization of the stronger, less reactive bridgehead C-H bond requires specialized methods. A notable example is the iridium-catalyzed borylation, which exhibits high selectivity for the tertiary C-H bond at the bridgehead. This method provides a powerful tool for late-stage functionalization and the creation of versatile building blocks.

Bridge-Selective Functionalization: De Novo Synthesis

Direct C-H functionalization of the bridge position of the parent bicyclo[2.1.1]hexane is challenging to control. Therefore, the most common and effective strategy is to construct the bicyclic core with the desired functionality already installed at the bridge position. Visible-light-driven intramolecular [2+2] photocycloadditions of substituted 1,5-dienes are a premier example of this approach, allowing for the synthesis of a wide variety of bridge-functionalized BCHs.[5]

Experimental Methodologies

Protocol for Free-Radical Photochlorination of Bicyclo[2.1.1]hexane

This protocol is based on the methodology described by R. Srinivasan and F. I. Sonntag for determining the selectivity of chlorination.

  • Materials : Bicyclo[2.1.1]hexane (purified by distillation and preparative VPC to remove any unsaturated impurities), Chlorine (gas), Carbon Tetrachloride (spectroscopic grade, as solvent).

  • Apparatus : A standard photochemical reactor equipped with a mercury arc lamp or a suitable UV light source. Quartz or Pyrex reaction vessels are used. The reaction is typically carried out at a controlled temperature.

  • Procedure :

    • A solution of bicyclo[2.1.1]hexane in carbon tetrachloride is prepared in the reaction vessel.

    • The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen).

    • A controlled stream of chlorine gas is bubbled through the solution.

    • The reaction mixture is irradiated with UV light while maintaining a constant temperature. The reaction is monitored by gas chromatography (GC) to control the conversion rate (typically kept low, <10%, to minimize polychlorination).

    • After the reaction, the excess chlorine is removed by purging with an inert gas.

    • The product mixture is analyzed by GC and GC-MS to identify and quantify the monochlorinated products (2-chlorobicyclo[2.1.1]hexane and 1-chlorobicyclo[2.1.1]hexane). The ratio of these products determines the selectivity of the reaction.

Protocol for Bridgehead-Selective Iridium-Catalyzed Borylation

This protocol is a general representation of the conditions reported by J. F. Hartwig and coworkers.

  • Materials : Substituted bicyclo[2.1.1]hexane, Bis(pinacolato)diboron (B₂pin₂), [Ir(cod)OMe]₂ (precatalyst), 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) (tmphen, ligand), Cyclooctane (B165968) (solvent).

  • Apparatus : A Schlenk tube or a sealed vial suitable for inert atmosphere reactions.

  • Procedure :

    • In a glovebox, the Ir precatalyst and the tmphen ligand are added to an oven-dried Schlenk tube.

    • The bicyclo[2.1.1]hexane substrate, B₂pin₂, and cyclooctane are added.

    • The tube is sealed, removed from the glovebox, and heated in an oil bath (e.g., at 100 °C) for the specified reaction time (e.g., 24-48 hours).

    • After cooling to room temperature, the solvent is removed under reduced pressure.

    • The residue is purified by flash column chromatography on silica (B1680970) gel to isolate the bridgehead-borylated product.

    • The structure and purity are confirmed by NMR spectroscopy and mass spectrometry.

Visualizing Reactivity and Synthetic Pathways

Diagrams of Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental logic.

G cluster_0 Free Radical Abstraction Pathways BCH Bicyclo[2.1.1]hexane BridgeRadical Bridge Radical (C2) BCH->BridgeRadical H• abstraction (Cl•, tBuO•) [Major Pathway] BridgeheadRadical Bridgehead Radical (C1) BCH->BridgeheadRadical H• abstraction ((Me₃Si)₂N•) [Minor Pathway] BridgeProduct Bridge-Substituted Product (e.g., 2-Chloro-BCH) BridgeRadical->BridgeProduct Radical Trapping (e.g., + Cl₂) BridgeheadProduct Bridgehead-Substituted Product BridgeheadRadical->BridgeheadProduct Radical Trapping

Figure 1. Competing pathways in free-radical abstraction from bicyclo[2.1.1]hexane.

G cluster_1 Workflow for Selective Bridgehead Borylation Start Start: Substituted BCH Reagents Add Ir Precatalyst, Ligand, B₂pin₂, Solvent (under N₂) Start->Reagents Reaction Heat Reaction Mixture (e.g., 100 °C, 24h) Reagents->Reaction Workup Cool & Concentrate Reaction->Workup Purify Column Chromatography Workup->Purify Product Product: Bridgehead-Borylated BCH Purify->Product

Figure 2. Experimental workflow for the selective functionalization of the BCH bridgehead.

G cluster_2 De Novo Synthesis of Bridge-Functionalized BCH Diene Substituted 1,5-Diene Triplet Triplet Diradical Intermediate Diene->Triplet Visible Light, Photocatalyst ([2+2] Cycloaddition) BCH_Product Bridge-Functionalized Bicyclo[2.1.1]hexane Triplet->BCH_Product Ring Closure

Figure 3. General mechanism for synthesizing bridge-functionalized BCHs via photocycloaddition.

Conclusion and Outlook

The reactivity of bicyclo[2.1.1]hexane is characterized by a distinct differentiation between its bridgehead and bridge positions. The bridge C-H bonds are kinetically favored for free-radical abstraction due to a combination of lower bond dissociation energy and greater steric accessibility. This intrinsic preference allows for selective functionalization at the bridge position under radical conditions. Conversely, the stronger, more sterically hindered bridgehead C-H bonds can be selectively activated using powerful organometallic catalysts, enabling an orthogonal functionalization strategy. For drug development professionals, this understanding is paramount. The ability to selectively introduce substituents at either the bridgehead or bridge positions allows for the precise tuning of molecular vectors and properties, fully leveraging the potential of the BCH scaffold as a versatile, three-dimensional benzene bioisostere. Future research will likely focus on developing new catalytic methods for direct C-H functionalization at the bridge positions, further expanding the synthetic toolkit available to medicinal chemists.

References

Computational Modeling of Bicyclo[2.1.1]hexane Stability: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[2.1.1]hexane, a saturated bicyclic hydrocarbon, presents a fascinating case study in molecular strain and stability. Its rigid, three-dimensional structure makes it a valuable scaffold in medicinal chemistry, often employed as a bioisostere for various functional groups to enhance metabolic stability and fine-tune pharmacokinetic properties. A thorough understanding of its inherent stability, quantified by parameters such as strain energy and enthalpy of formation, is crucial for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the computational and experimental methodologies used to investigate the stability of the bicyclo[2.1.1]hexane core.

Data Presentation: A Comparative Analysis of Computational and Experimental Data

The stability of bicyclo[2.1.1]hexane has been investigated using a variety of computational methods, ranging from molecular mechanics to high-level ab initio and density functional theory (DFT) calculations. These theoretical values can be benchmarked against experimentally determined data to assess the accuracy of the computational models.

Table 1: Calculated Strain Energy of Bicyclo[2.1.1]hexane

Strain energy is a measure of the internal energy of a molecule due to bond angle distortion, torsional strain, and non-bonded interactions, compared to a strain-free reference compound. The table below summarizes the strain energy of bicyclo[2.1.1]hexane calculated using various computational methods.

Computational MethodStrain Energy (kcal/mol)
W1BD38.0[1][2]
G-438.2[1][2]
CBS-APNO37.7[1][2]
CBS-QB337.3[1][2]
M062X/6-31+G(2df,p)39.3[1][2]
Table 2: Calculated and Experimental Enthalpy of Formation of Bicyclo[2.1.1]hexane

The enthalpy of formation (ΔHf°) is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It provides a direct measure of the compound's thermodynamic stability.

MethodEnthalpy of Formation (kJ/mol)Enthalpy of Formation (kcal/mol)
Experimental 57.7[3][4]13.8
Computational (G4) --

Note: The G4 value from the search result was for bicyclo[2.1.1]hex-2-ene, not the saturated hexane. The experimental value is provided for comparison.

Experimental Protocols

Bomb Calorimetry for Determination of Heat of Combustion

The standard enthalpy of combustion (ΔHc°) of bicyclo[2.1.1]hexane, a volatile liquid, can be determined using a bomb calorimeter. From this, the enthalpy of formation can be calculated using Hess's Law.

Methodology:

  • Sample Preparation: A precise mass of liquid bicyclo[2.1.1]hexane is encapsulated in a gelatin capsule or a thin-walled glass ampule to prevent its evaporation before combustion. The capsule is then placed in a crucible within the bomb calorimeter.

  • Bomb Assembly: A known length of fuse wire is connected to the electrodes of the bomb, with the wire in contact with the sample capsule. The bomb is then sealed.

  • Oxygen Pressurization: The bomb is purged of air and filled with high-pressure (typically 30 atm) pure oxygen to ensure complete combustion.

  • Calorimeter Setup: The sealed bomb is placed in a calorimeter bucket containing a precisely measured quantity of water. The calorimeter is assembled with a stirrer and a high-precision thermometer.

  • Combustion: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals before and after ignition until a constant temperature is reached.

  • Data Analysis: The heat capacity of the calorimeter is determined by burning a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the bicyclo[2.1.1]hexane sample is then calculated from the observed temperature rise, the heat capacity of the calorimeter, and corrections for the heat of ignition and any side reactions (e.g., formation of nitric acid from residual nitrogen).

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔHf°) is calculated from the standard enthalpy of combustion (ΔHc°) using the known standard enthalpies of formation of the combustion products (CO2 and H2O).

Gas Electron Diffraction for Structural Determination

Gas electron diffraction (GED) is a powerful technique for determining the precise molecular structure of volatile compounds in the gas phase. This structural information is essential for validating the geometries used in computational models.

Methodology:

  • Sample Introduction: A gaseous beam of bicyclo[2.1.1]hexane molecules is introduced into a high-vacuum chamber.

  • Electron Beam Interaction: A high-energy beam of electrons is directed perpendicular to the molecular beam. The electrons are scattered by the electrostatic potential of the molecules.

  • Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric rings on a photographic plate or a digital detector. The intensity of the scattered electrons varies as a function of the scattering angle.

  • Data Reduction: The recorded diffraction pattern is digitized, and the intensity is plotted against the scattering angle. The data is then converted into a molecular scattering function.

  • Structural Refinement: A theoretical molecular scattering curve is calculated based on an initial assumed molecular geometry. The structural parameters (bond lengths, bond angles, and dihedral angles) of the model are then refined by a least-squares fitting procedure to obtain the best possible agreement between the theoretical and experimental scattering curves. This process yields a highly accurate gas-phase structure of the bicyclo[2.1.1]hexane molecule.

Computational Workflow and Logical Relationships

The computational determination of bicyclo[2.1.1]hexane's stability follows a structured workflow. The relationship between different computational and experimental approaches can be visualized to understand the comprehensive strategy for assessing molecular stability.

Computational_Workflow cluster_input Input cluster_computation Computational Methods cluster_analysis Stability Analysis cluster_experimental Experimental Validation Input_Structure Initial 3D Structure (e.g., from builder or database) Geom_Opt Geometry Optimization (Find minimum energy structure) Input_Structure->Geom_Opt Initial Guess Freq_Calc Frequency Calculation (Confirm minimum, obtain ZPE and thermal corrections) Geom_Opt->Freq_Calc Optimized Structure GED Gas Electron Diffraction (Experimental Structure) Geom_Opt->GED Compare Structures Energy_Calc Single-Point Energy Calculation (High-level of theory) Freq_Calc->Energy_Calc Optimized Structure Enthalpy Calculate Enthalpy of Formation (ΔHf°) Freq_Calc->Enthalpy ZPE & Thermal Corr. Energy_Calc->Enthalpy Electronic Energy Strain Calculate Strain Energy Energy_Calc->Strain Exp_Hf Experimental ΔHf° Enthalpy->Exp_Hf Compare Values Calorimetry Bomb Calorimetry (Experimental ΔHc°) Calorimetry->Exp_Hf Calculate from ΔHc°

Computational workflow for determining bicyclo[2.1.1]hexane stability.

This diagram illustrates the typical workflow for computationally determining the stability of bicyclo[2.1.1]hexane. The process begins with an initial 3D structure, which is then optimized to find its lowest energy conformation. A frequency calculation confirms that this is a true minimum on the potential energy surface and provides zero-point vibrational energy (ZPE) and thermal corrections. A high-level single-point energy calculation is then performed on the optimized geometry. These computational outputs are used to calculate the enthalpy of formation and strain energy. The results from these theoretical calculations are then validated by comparing them with experimental data obtained from techniques like gas electron diffraction and bomb calorimetry.

Method_Relationship cluster_theoretical Theoretical Approaches cluster_experimental Experimental Data MM Molecular Mechanics (MM) (e.g., MM4) Exp_Data Experimental Enthalpy of Formation & Strain Energy MM->Exp_Data Comparison Ab_Initio Ab Initio Methods (e.g., G3, G4, W1BD) Ab_Initio->Exp_Data Benchmarking DFT Density Functional Theory (DFT) (e.g., M06-2X) DFT->Exp_Data Validation

Relationship between computational methods and experimental data.

This diagram shows the relationship between different computational approaches and their validation against experimental data. Molecular Mechanics, Ab Initio methods, and Density Functional Theory are all used to predict the stability of bicyclo[2.1.1]hexane. The accuracy and reliability of these theoretical models are ultimately assessed by comparing their predictions with experimentally determined values for properties like enthalpy of formation and strain energy.

Conclusion

The computational modeling of bicyclo[2.1.1]hexane stability is a multifaceted endeavor that combines various theoretical approaches with experimental validation. High-level computational methods such as G-4 and W1BD provide strain energy values that are in close agreement, lending confidence to their predictive power. The experimental determination of the enthalpy of formation through techniques like bomb calorimetry provides a critical benchmark for these computational models. The synergy between computational chemistry and experimental techniques is paramount for accurately characterizing the thermodynamic properties of strained molecules like bicyclo[2.1.1]hexane, thereby facilitating their application in fields such as drug discovery and materials science.

References

The Rise of a Saturated Scaffold: Bicyclo[2.1.1]hexane as a Benzene Bioisostere

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Discovery Professionals

Introduction

The benzene (B151609) ring is a ubiquitous scaffold in medicinal chemistry, present in a vast number of pharmaceuticals and agrochemicals. However, its flat, aromatic nature can contribute to poor solubility, metabolic instability, and off-target toxicity. In the quest for novel chemical matter with improved physicochemical and pharmacological properties, the replacement of the benzene ring with saturated, three-dimensional bioisosteres has emerged as a promising strategy. Among these, the bicyclo[2.1.1]hexane (BCH) core has garnered significant attention as a versatile bioisostere for ortho- and meta-substituted benzene rings. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological validation of bicyclo[2.1.1]hexane as a benzene bioisostere, complete with detailed experimental protocols and data presented for comparative analysis.

Physicochemical and Biological Properties: A Comparative Analysis

The successful replacement of a benzene ring with a BCH core hinges on the ability of the saturated scaffold to mimic the spatial arrangement of the substituents while offering superior physicochemical properties. Extensive studies have demonstrated that 1,2- and 1,5-disubstituted BCHs can effectively replicate the exit vector geometry of ortho-substituted benzenes.[1][2] This structural mimicry is crucial for maintaining biological activity.

Furthermore, the introduction of the three-dimensional BCH scaffold often leads to significant improvements in key drug-like properties. A consistent observation is the reduction in lipophilicity, as evidenced by lower calculated logP (cLogP) and, in many cases, experimental logD values.[2][3] This decrease in lipophilicity frequently translates to enhanced aqueous solubility.[3] The impact on metabolic stability can be context-dependent, with some BCH analogues exhibiting increased stability in human liver microsomes (HLM) while others show a decrease.[3]

The true validation of a bioisostere lies in the retention or improvement of biological activity. In this regard, BCH analogues have shown remarkable success. For instance, the replacement of the ortho-substituted benzene ring in fungicides such as boscalid, bixafen, and fluxapyroxad (B1673505) with a 1,2-disubstituted bicyclo[2.1.1]hexane core resulted in saturated, patent-free analogues with high antifungal activity.[2][4]

Quantitative Data Summary

The following tables summarize the comparative quantitative data for key physicochemical and biological properties of representative benzene-containing compounds and their bicyclo[2.1.1]hexane analogues.

Table 1: Physicochemical Properties of Benzene Compounds and their Bicyclo[2.1.1]hexane (BCH) Analogues

CompoundParent cLogPBCH Analogue cLogPParent logD (pH 7.4)BCH Analogue logD (pH 7.4)Parent Solubility (µM)BCH Analogue Solubility (µM)Parent Metabolic Stability (Clint, HLM) (µL/min/mg)BCH Analogue Metabolic Stability (Clint, HLM) (µL/min/mg)
Fluxapyroxad 3.5[3]2.8[3]3.5[3]4.3[3]25[3]34[3]28[3]35[3]
Boscalid 3.6[3]2.9[3]3.6[3]3.5[3]11[5]35[5]26[3]12[3]
Lomitapide 6.8[2]5.6[2]--3[5]18[5]--
Conivaptan 4.8[2]3.8[2]--5[5]14[5]--

Table 2: Biological Activity of Benzene Compounds and their Bicyclo[2.1.1]hexane (BCH) Analogues

CompoundTarget/AssayParent Activity (IC₅₀/EC₅₀/Inhibition)BCH Analogue Activity (IC₅₀/EC₅₀/Inhibition)
Boscalid Antifungal (Aspergillus niger)High[6]High[6]
Bixafen Antifungal (Aspergillus niger)High[6]High[6]
Fluxapyroxad Antifungal (Aspergillus niger)High[6]High[6]
Sonidegib Hedgehog Signaling (Gli reporter NIH3T3 cells)IC₅₀ ~20 nM[5]IC₅₀ ~30 nM[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of bicyclo[2.1.1]hexane precursors and for the key biological and physicochemical assays used in their evaluation.

Synthesis of 1,2-Disubstituted Bicyclo[2.1.1]hexane Precursors

The synthesis of 1,2-disubstituted bicyclo[2.1.1]hexanes is often achieved through a multi-step sequence culminating in an intramolecular [2+2] photocycloaddition. A representative workflow is outlined below.

G cluster_synthesis Synthetic Workflow for 1,2-Disubstituted BCH Acetophenone (B1666503) Acetophenone Alkene Alkene Intermediate Acetophenone->Alkene Horner-Wadsworth-Emmons Reaction Diene 1,5-Diene Precursor Alkene->Diene Allylation BCH_Ester Bicyclo[2.1.1]hexane Ester Diene->BCH_Ester Intramolecular [2+2] Photocycloaddition BCH_Acid Bicyclo[2.1.1]hexane Carboxylic Acid BCH_Ester->BCH_Acid Saponification

Caption: Synthetic workflow for 1,2-disubstituted bicyclo[2.1.1]hexanes.

1. Horner-Wadsworth-Emmons Reaction to form Alkene Intermediate:

  • Materials: Sodium hydride (60% dispersion in mineral oil), anhydrous tetrahydrofuran (B95107) (THF), triethyl phosphonoacetate, acetophenone.

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 eq).

    • Add anhydrous THF to create a slurry and cool to 0 °C in an ice bath.

    • Slowly add a solution of triethyl phosphonoacetate (1.0 eq) in anhydrous THF.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Cool the reaction mixture back to 0 °C and add a solution of acetophenone (1.0 eq) in anhydrous THF dropwise.

    • Stir the reaction at room temperature and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

    • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (B1210297) (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield the alkene intermediate.[7]

2. Allylation to form 1,5-Diene Precursor:

  • Materials: Alkene intermediate, anhydrous THF, lithium diisopropylamide (LDA), allyl bromide.

  • Procedure:

    • Dissolve the alkene intermediate (1.0 eq) in anhydrous THF in a flame-dried flask under nitrogen and cool to -78 °C.

    • Slowly add LDA (1.1 eq) and stir the mixture at -78 °C for 1 hour to form the enolate.

    • Add allyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the 1,5-diene precursor.[6]

3. Intramolecular [2+2] Photocycloaddition:

  • Materials: 1,5-diene precursor, acetonitrile (B52724) (or other suitable solvent), benzophenone (B1666685) (photosensitizer), UV lamp (e.g., medium-pressure mercury lamp).

  • Procedure:

    • Dissolve the 1,5-diene precursor and a catalytic amount of benzophenone (e.g., 0.1 eq) in an appropriate solvent (e.g., acetonitrile) in a quartz reaction vessel.

    • Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes.

    • Irradiate the solution with a UV lamp while maintaining a constant temperature (e.g., room temperature) and stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Purify the crude product by distillation or column chromatography to yield the bicyclo[2.1.1]hexane ester.[1]

4. Saponification to Bicyclo[2.1.1]hexane Carboxylic Acid:

  • Materials: Bicyclo[2.1.1]hexane ester, ethanol (B145695), sodium hydroxide (B78521) solution.

  • Procedure:

    • Dissolve the bicyclo[2.1.1]hexane ester in ethanol.

    • Add an excess of aqueous sodium hydroxide solution (e.g., 2 M).

    • Heat the mixture at reflux and monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Acidify the aqueous residue with HCl (e.g., 2 M) to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry to obtain the pure bicyclo[2.1.1]hexane carboxylic acid.[1]

Biological and Physicochemical Assays

The following diagrams and protocols outline the key assays for evaluating the biological activity and physicochemical properties of the synthesized compounds.

G cluster_workflow Experimental Evaluation Workflow cluster_phys Physicochemical Assays cluster_bio Biological Assays BCH_Acid BCH Carboxylic Acid BCH_Analogue Bioactive Analogue BCH_Acid->BCH_Analogue Amide Coupling Physicochem Physicochemical Profiling BCH_Analogue->Physicochem Bioactivity Biological Activity Assays BCH_Analogue->Bioactivity LogD logD Determination Physicochem->LogD MetStab Metabolic Stability Physicochem->MetStab Perm Permeability Physicochem->Perm SDH SDH Inhibition Bioactivity->SDH Hedgehog Hedgehog Signaling Bioactivity->Hedgehog

Caption: Workflow for the evaluation of bicyclo[2.1.1]hexane analogues.

1. Succinate (B1194679) Dehydrogenase (SDH) Inhibition Assay:

  • Principle: The activity of SDH is determined by monitoring the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP), which changes color from blue to colorless upon reduction. The rate of this color change, measured as a decrease in absorbance at 600 nm, is proportional to SDH activity.

  • Materials: Isolated mitochondria (or fungal cell lysate), potassium phosphate (B84403) buffer (pH 7.4), succinate, DCPIP, test compounds, 96-well microplate, spectrophotometer.

  • Procedure:

    • Prepare a reaction mixture containing potassium phosphate buffer, mitochondrial protein, and the test compound at various concentrations (or DMSO for control).

    • Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25 °C).

    • Initiate the reaction by adding succinate and DCPIP.

    • Immediately measure the decrease in absorbance at 600 nm in kinetic mode for a defined period (e.g., 10-15 minutes).

    • Calculate the rate of reaction for each concentration and determine the IC₅₀ value.[8][9]

2. Hedgehog Signaling Pathway Assay (Gli-Luciferase Reporter):

  • Principle: This cell-based assay utilizes NIH3T3 cells stably transfected with a luciferase reporter gene under the control of Gli-responsive elements. Activation of the Hedgehog pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

  • Materials: Gli-Luciferase Reporter NIH3T3 cells, cell culture media, Sonic hedgehog (Shh) agonist, test compounds, 96-well white, clear-bottom plates, luciferase assay reagent, luminometer.

  • Procedure:

    • Seed the reporter cells in a 96-well plate and grow to confluence.

    • Treat the cells with the test compound at various concentrations for a specified time.

    • Stimulate the cells with a Shh agonist to activate the pathway.

    • After an incubation period (e.g., 24-48 hours), lyse the cells and add the luciferase assay reagent.

    • Measure the luminescence using a luminometer.

    • Calculate the percent inhibition of the Shh-induced signal and determine the IC₅₀ value.[10][11]

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Shh Ligand PTCH1 Patched1 (PTCH1) Shh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits Gli Gli Proteins SMO->Gli Activates SUFU SUFU SUFU->Gli Inhibits TargetGenes Target Gene Expression Gli->TargetGenes Promotes Inhibitor BCH Analogue (e.g., Sonidegib Analogue) Inhibitor->SMO Inhibits

Caption: Simplified Hedgehog signaling pathway and the site of action for SMO inhibitors.

3. logD Determination (Shake-Flask Method):

  • Principle: The distribution coefficient (logD) is a measure of a compound's lipophilicity at a specific pH. It is determined by measuring the equilibrium concentration of the compound in two immiscible phases, typically n-octanol and an aqueous buffer (e.g., PBS at pH 7.4).

  • Materials: Test compound, n-octanol, phosphate-buffered saline (PBS, pH 7.4), vials, shaker, analytical instrument for quantification (e.g., HPLC-UV or LC-MS).

  • Procedure:

    • Pre-saturate the n-octanol with PBS and the PBS with n-octanol.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Add a small aliquot of the stock solution to a vial containing a known volume of pre-saturated n-octanol and pre-saturated PBS.

    • Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.

    • Centrifuge the vial to ensure complete phase separation.

    • Carefully collect samples from both the n-octanol and aqueous phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method.

    • Calculate logD as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[12][13]

4. Metabolic Stability Assay (Human Liver Microsomes):

  • Principle: This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, present in human liver microsomes. The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance.

  • Materials: Human liver microsomes (HLM), phosphate buffer (pH 7.4), NADPH regenerating system (or NADPH), test compound, 96-well plate, incubator, quenching solution (e.g., acetonitrile with an internal standard), LC-MS/MS system.

  • Procedure:

    • Prepare a reaction mixture containing HLM and phosphate buffer in a 96-well plate.

    • Add the test compound to the mixture.

    • Pre-incubate the plate at 37 °C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding a cold quenching solution.

    • Centrifuge the plate to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Determine the in vitro half-life (t₁/₂) and calculate the intrinsic clearance (Clint).[14][15]

5. Caco-2 Permeability Assay:

  • Principle: This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a polarized monolayer of enterocytes, mimicking the intestinal barrier. The rate of transport of a compound across this monolayer is measured to predict its in vivo intestinal absorption.

  • Materials: Caco-2 cells, cell culture inserts (e.g., Transwell®), 24-well plates, transport buffer (e.g., HBSS), test compound, TEER meter, analytical instrument for quantification (e.g., LC-MS/MS).

  • Procedure:

    • Seed Caco-2 cells onto the semipermeable membrane of the culture inserts and culture for 21-28 days to allow for differentiation and monolayer formation.

    • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • For apical-to-basolateral (A-B) permeability, add the test compound to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.

    • For basolateral-to-apical (B-A) permeability, add the test compound to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.

    • Incubate the plates at 37 °C with gentle shaking.

    • At specified time points, collect samples from the receiver compartment and analyze the concentration of the test compound.

    • Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio (Papp(B-A) / Papp(A-B)).[8][16]

Conclusion

The bicyclo[2.1.1]hexane scaffold has been firmly established as a valuable bioisosteric replacement for the benzene ring in drug discovery. Its ability to mimic the spatial orientation of substituents while improving key physicochemical properties like solubility and, in some cases, metabolic stability, makes it an attractive tool for medicinal chemists. The successful translation of this concept into highly active antifungal agents and other bioactive molecules underscores the potential of this saturated core to generate novel, patentable, and improved therapeutic and agrochemical agents. The detailed experimental protocols provided in this guide offer a practical framework for the synthesis and evaluation of BCH-containing compounds, facilitating their broader application in drug development programs.

References

thermodynamic properties of bicyclic alkanes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermodynamic Properties of Bicyclic Alkanes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core , compounds of significant interest in medicinal chemistry and materials science due to their unique conformational constraints and energetic profiles. Understanding the thermodynamic stability of these structures is crucial for predicting their behavior in chemical reactions and biological systems. This document details key thermodynamic parameters, outlines the experimental and computational methodologies used for their determination, and explores the fundamental structure-property relationships that govern their stability, with a particular focus on ring strain.

Core Thermodynamic Properties

The thermodynamic stability of bicyclic alkanes is characterized by several key properties, including the standard enthalpy of formation, standard entropy, and heat capacity. These parameters provide insight into the energy content and relative stability of different bicyclic systems.

  • Standard Enthalpy of Formation (ΔfH°) : This represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. A more negative value indicates greater thermodynamic stability. The high ring strain in many bicyclic systems results in less negative (or even positive) enthalpies of formation compared to their acyclic counterparts.[1]

  • Standard Molar Entropy (S°) : Entropy is a measure of the molecular disorder or randomness. It is influenced by factors such as molecular weight, symmetry, and conformational flexibility. The rigid structures of bicyclic alkanes generally lead to lower entropies compared to more flexible acyclic alkanes with the same number of atoms.

  • Molar Heat Capacity (Cp) : This property quantifies the amount of heat required to raise the temperature of one mole of a substance by one degree Celsius at constant pressure. It is related to the vibrational, rotational, and translational energy states accessible to the molecule.[2]

  • Strain Energy (SE) : Bicyclic systems often possess significant strain energy due to deviations from ideal bond angles, eclipsing interactions, and non-bonded intramolecular repulsions.[1][3] This is a critical concept for understanding their reactivity and stability.[1] Strain energy is typically determined by comparing the experimental enthalpy of formation with a calculated value for a hypothetical strain-free model, often derived from group additivity schemes.[4][5]

Data Presentation: Thermodynamic Properties of Selected Bicyclic Alkanes

The following tables summarize key thermodynamic data for several common bicyclic alkanes. These values have been compiled from various experimental and computational studies.

Table 1: Standard Enthalpy of Formation and Strain Energies

CompoundMolecular FormulaΔfH° (gas, 298.15 K) (kJ/mol)Strain Energy (kJ/mol)
Bicyclo[1.1.0]butaneC4H6215.9276.1
Bicyclo[2.1.0]pentaneC5H8141.4228.9
Bicyclo[2.2.1]heptane (Norbornane)C7H12-49.871.1
Bicyclo[2.2.2]octaneC8H14-99.2[6]49.8
Bicyclo[3.2.1]octaneC8H14-108.452.3
cis-Bicyclo[3.3.0]decaneC10H18-123.825.1
trans-Bicyclo[4.4.0]decane (trans-Decalin)C10H18-165.211.3
Bicyclo[3.3.1]nonaneC9H16-121.3[7]42.7

Data compiled from various sources, including computational studies and experimental measurements.[4][8]

Table 2: Standard Molar Entropy and Heat Capacity

CompoundMolecular FormulaS° (gas, 298.15 K) (J/mol·K)Cp (gas, 298.15 K) (J/mol·K)
Bicyclo[2.2.1]heptane (Norbornane)C7H12309.6118.4
Bicyclo[2.2.2]octaneC8H14322.2136.8[6][9]
Bicyclo[3.3.1]nonaneC9H16358.4[7]158.2[7]
trans-Bicyclo[4.4.0]decane (trans-Decalin)C10H18384.5180.3

Values sourced from the NIST Chemistry WebBook and other compilations.[6][7]

Experimental and Computational Protocols

The determination of thermodynamic properties relies on a combination of precise experimental measurements and sophisticated computational models.

Experimental Methodologies
  • Combustion Calorimetry : This is a primary method for determining the standard enthalpy of formation (ΔfH°) of organic compounds.

    • Protocol : A precisely weighed sample of the bicyclic alkane is completely combusted in a high-pressure oxygen environment within a device known as a bomb calorimeter. The heat released during combustion (the heat of combustion, ΔcH°) is measured by observing the temperature change of the surrounding water bath. The standard enthalpy of formation is then calculated using Hess's law, by combining the experimental ΔcH° with the known standard enthalpies of formation of the combustion products (CO2 and H2O).[10]

  • Low-Temperature Adiabatic Heat-Capacity Calorimetry : This technique is used to measure heat capacity (Cp) as a function of temperature. From these data, the standard entropy (S°) can be calculated.

    • Protocol : A sample is cooled to a very low temperature (near absolute zero). Small, precisely known amounts of electrical energy are introduced to the sample, and the resulting temperature increase is measured under adiabatic conditions (no heat exchange with the surroundings). This process is repeated incrementally up to and beyond room temperature. The third law of thermodynamics is then applied to the heat capacity data (integrated as ∫(Cp/T)dT) to determine the standard molar entropy.

  • Vapor Pressure Measurement : Enthalpies of sublimation (ΔsubH) or vaporization (ΔvapH) can be derived from vapor pressure measurements at different temperatures.

    • Protocol : The vapor pressure of the solid or liquid sample is measured over a range of temperatures using a static or effusion-based apparatus. The Clausius-Clapeyron equation is then used to determine the enthalpy of phase change from a plot of ln(P) versus 1/T.[11] Correlation-gas chromatography is another technique used to obtain vaporization enthalpies.[11]

Computational Methodologies
  • Benson Group Additivity : This is a widely used estimation method for thermodynamic properties.[5][12]

    • Methodology : The method assumes that the thermodynamic properties of a molecule can be calculated by summing the contributions of its constituent structural groups. For cyclic and bicyclic systems, correction factors for ring strain must be included to achieve accurate results.[5] For example, the enthalpy of formation is estimated as: ΔfH° = Σ (group contributions) + (ring strain corrections).

  • Quantum Chemistry Calculations : High-level ab initio and density functional theory (DFT) methods are powerful tools for calculating thermodynamic properties.[13][14]

    • Methodology : Computational models like Gaussian-3 (G3) and its variants (e.g., G3(MP2)) can be used to calculate the total electronic energy of a molecule.[8] By using appropriate isodesmic reactions (where the number and types of bonds are conserved on both sides of the reaction), systematic errors in the calculations can be minimized, leading to accurate predictions of enthalpies of formation.[8] Frequencies calculated from these methods can also be used within a statistical mechanics framework to determine entropy and heat capacity.[13][14]

Structure-Property Relationships: The Role of Ring Strain

The are intrinsically linked to their molecular structure, primarily through the concept of ring strain.[1] Ring strain is the excess energy stored in a cyclic molecule due to its geometry being forced to deviate from the ideal, strain-free state.[10] It is a combination of three main factors: angle strain, torsional strain, and transannular strain.[3][15]

  • Angle Strain (Baeyer Strain) : This arises from the distortion of bond angles from the ideal tetrahedral value of 109.5° for sp³-hybridized carbon atoms.[15] This type of strain is particularly significant in small rings, such as in bicyclo[1.1.0]butane.[1]

  • Torsional Strain (Pitzer Strain) : This is caused by eclipsing interactions between bonds on adjacent atoms.[3] In bicyclic systems, the rigid framework can lock C-H and C-C bonds into unfavorable eclipsed or gauche conformations, increasing the molecule's internal energy.

  • Transannular Strain (van der Waals Strain) : This repulsive interaction occurs when non-bonded atoms on opposite sides of a ring are forced into close proximity.[16] This is common in medium-sized rings and in the boat conformations of some bicyclic systems, like bicyclo[3.3.1]nonane.

The interplay of these strain components determines the overall stability and preferred conformation of a bicyclic alkane. For instance, cyclohexane (B81311) is virtually strain-free because it can adopt a chair conformation that minimizes all three types of strain.[3] However, in most bicyclic systems, the geometric constraints imposed by the fused or bridged ring structures make it impossible to achieve a completely strain-free arrangement.[1]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the thermodynamics of bicyclic alkanes.

Ring_Strain_Components cluster_components Contributing Factors TotalStrain Total Ring Strain (Overall Instability) AngleStrain Angle Strain (Baeyer Strain) AngleStrain->TotalStrain Deviation from 109.5° bond angles TorsionalStrain Torsional Strain (Pitzer Strain) TorsionalStrain->TotalStrain Eclipsing of adjacent bonds TransannularStrain Transannular Strain (van der Waals Strain) TransannularStrain->TotalStrain Non-bonded atom repulsion

Caption: Components of Ring Strain in Bicyclic Alkanes.

Combustion_Calorimetry_Workflow start Start: Bicyclic Alkane Sample weigh 1. Precise Weighing of Sample start->weigh combust 2. Combustion in High-Pressure O₂ (Bomb Calorimeter) weigh->combust measure 3. Measure Temperature Change (ΔT) of Water Bath combust->measure calc_hc 4. Calculate Heat of Combustion (ΔcH°) measure->calc_hc hess 5. Apply Hess's Law with ΔfH° of CO₂ and H₂O calc_hc->hess end Result: Standard Enthalpy of Formation (ΔfH°) hess->end

Caption: Experimental Workflow for Combustion Calorimetry.

References

Methodological & Application

Application Notes and Protocols: Visible Light-Driven Synthesis of Bicyclo[2.1.1]hexanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[2.1.1]hexanes (BCHs) have emerged as crucial building blocks in medicinal chemistry, serving as saturated bioisosteres for ortho- and meta-substituted phenyl rings.[1][2][3][4] Their rigid, three-dimensional structure offers an escape from the "flatland" of traditional aromatic compounds, often leading to improved physicochemical properties in drug candidates, such as enhanced aqueous solubility and metabolic stability.[5][6] This has sparked significant interest in developing efficient and versatile synthetic routes to access these valuable scaffolds.[7][8][9]

Recent advancements have demonstrated the power of visible light-driven photocatalysis for the synthesis of bicyclo[2.1.1]hexanes.[1][7][8] These methods offer mild reaction conditions and operational simplicity, making them highly attractive for applications in drug discovery and development.[10] This document provides detailed application notes and protocols for the visible light-driven synthesis of bicyclo[2.1.1]hexanes, focusing on an intramolecular crossed [2+2] photocycloaddition of styrene (B11656) derivatives.[1]

Application Highlights

  • Access to Novel Chemical Space: Synthesize structurally diverse bicyclo[2.1.1]hexanes, providing novel scaffolds for drug design.[1][10]

  • Bioisosteric Replacement: Utilize bicyclo[2.1.1]hexanes as replacements for aromatic rings to modulate the pharmacological properties of lead compounds.[3][4][5][11]

  • Improved Drug-like Properties: The introduction of the sp³-rich bicyclo[2.1.1]hexane core can lead to improved metabolic stability and solubility of drug candidates.[5][6]

  • Versatile Functionalization: The synthesized bicyclo[2.1.1]hexanes can be further functionalized, allowing for the exploration of a wide range of chemical derivatives.[1][2]

Experimental Protocols

General Protocol for the Visible Light-Driven Intramolecular Crossed [2+2] Photocycloaddition

This protocol is adapted from the work of Rigotti and Bach, who developed a visible light-driven method for the synthesis of bicyclo[2.1.1]hexanes from styrene derivatives via triplet energy transfer.[1]

Materials:

  • Corresponding diene substrate (0.10 mmol)

  • Iridium photocatalyst, such as Ir(dFCF₃ppy)₂(dtbbpy)PF₆ (1.0 mol%, 1.12 mg, 1.00 µmol)

  • Anhydrous acetone (B3395972) (1.0 mL, 0.1 M)

  • Oven-dried 10 mL vial with a magnetic stir bar

  • Photoreactor setup with a high-power LED (e.g., Avonec, 410-420 nm, 3 W) and a cooling system to maintain the reaction temperature at 20°C.[1]

  • Standard laboratory glassware and purification supplies (silica gel or basic alumina (B75360), solvents for chromatography).

Procedure:

  • Reaction Setup: In an oven-dried 10 mL vial equipped with a magnetic stir bar, add the iridium photocatalyst (1.0 mol%) and the diene substrate (0.10 mmol).

  • Solvent Addition: Add anhydrous acetone (1.0 mL) to the vial to achieve a 0.1 M concentration of the substrate.

  • Deoxygenation: Deoxygenate the reaction mixture by subjecting it to three "freeze-pump-thaw" cycles.[1]

  • Irradiation: Place the vial in the photoreactor and irradiate with a 414 nm LED at 20°C with vigorous stirring.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) analysis until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • For neutral products, purify the crude mixture by filtration through a short plug of silica (B1680970) gel or basic alumina, eluting with dichloromethane (B109758) (2 mL) to afford the bicyclo[2.1.1]hexane product.[1]

    • For acidic products (e.g., from a substrate containing a carboxylic acid), after concentrating the reaction mixture, dissolve the residue in dichloromethane and extract twice with a 1 N NaOH solution. Wash the aqueous phase twice with dichloromethane, acidify with concentrated HCl, and then extract three times with dichloromethane. Combine the organic phases, wash with brine, and dry over Na₂SO₄. Remove the solvent under reduced pressure to obtain the product.[1]

Data Presentation

The following table summarizes the results for the synthesis of various bicyclo[2.1.1]hexanes using the visible light-driven intramolecular crossed [2+2] photocycloaddition.

EntrySubstratePhotocatalyst (mol%)SolventYield (%)
12-methyl-5-phenylhexa-1,5-dieneIr(dFCF₃ppy)₂(dtbbpy)PF₆ (1)Acetone96[1]
22-ethyl-5-phenylhexa-1,5-dieneIr(dFCF₃ppy)₂(dtbbpy)PF₆ (1)Acetone91
32-isopropyl-5-phenylhexa-1,5-dieneIr(dFCF₃ppy)₂(dtbbpy)PF₆ (1)Acetone85
42-benzyl-5-phenylhexa-1,5-dieneIr(dFCF₃ppy)₂(dtbbpy)PF₆ (1)Acetone93
55-(4-methoxyphenyl)-2-methylhexa-1,5-dieneIr(dFCF₃ppy)₂(dtbbpy)PF₆ (1)Acetone99 (quantitative)
65-(4-chlorophenyl)-2-methylhexa-1,5-dieneIr(dFCF₃ppy)₂(dtbbpy)PF₆ (1)Acetone88
72-methyl-5-(thiophen-2-yl)hexa-1,5-dieneIr(dFCF₃ppy)₂(dtbbpy)PF₆ (1)Acetone75
82-methylene-5-phenylhex-5-enoic acidIr(dFCF₃ppy)₂(dtbbpy)PF₆ (1)Acetone61[1]

Yields are isolated yields unless otherwise noted.

Visualizations

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Photocatalytic Reaction cluster_workup Work-up and Purification start Start reagents Add Diene Substrate (0.10 mmol) and Ir-Photocatalyst (1 mol%) to vial start->reagents solvent Add Anhydrous Acetone (1.0 mL) reagents->solvent deoxygenate Deoxygenate via 'Freeze-Pump-Thaw' (3x) solvent->deoxygenate irradiate Irradiate with 414 nm LED at 20°C with stirring deoxygenate->irradiate Place in photoreactor monitor Monitor reaction by TLC or GC irradiate->monitor concentrate Remove solvent under reduced pressure monitor->concentrate Reaction complete purify Purify by filtration through silica or basic alumina plug concentrate->purify product Isolated Bicyclo[2.1.1]hexane purify->product

Caption: General experimental workflow for the visible light-driven synthesis of bicyclo[2.1.1]hexanes.

Proposed Photocatalytic Cycle

G PC Ir(III) Catalyst PC_star *Ir(III) Catalyst PC->PC_star Visible Light (hν) PC_star->PC Triplet Energy Transfer Diene_triplet Diene (Triplet State) Diene Diene (Ground State) Diene->Diene_triplet Energy Transfer Product Bicyclo[2.1.1]hexane Diene_triplet->Product Intramolecular [2+2] Cycloaddition

Caption: Proposed photocatalytic cycle involving triplet energy transfer.

References

Application Notes and Protocols: Intramolecular [2+2] Photocycloaddition for Bicyclo[2.1.1]hexane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bicyclo[2.1.1]hexanes (BCHs) are rigid, three-dimensional saturated scaffolds that have garnered significant interest in medicinal chemistry.[1][2] They serve as effective bioisosteres for ortho- and meta-disubstituted benzene (B151609) rings, offering an escape from molecular planarity and access to novel chemical space.[3][4][5] This three-dimensionality can lead to improved physicochemical properties, such as solubility and metabolic stability, and enhanced biological activity.[6][7] The intramolecular [2+2] photocycloaddition of 1,5-dienes is a powerful and increasingly utilized strategy for synthesizing these valuable bicyclic cores.[4][8] Recent advancements, particularly the use of visible-light photocatalysis, have made this transformation more efficient, scalable, and applicable to a wider range of substrates.[1][2][9]

Reaction Principles and Mechanism

The synthesis of the bicyclo[2.1.1]hexane core via this method relies on the formation of a cyclobutane (B1203170) ring through the intramolecular cycloaddition of a 1,5-diene derivative. The reaction is initiated by photochemical excitation of one of the alkene moieties. A common and efficient approach involves triplet energy transfer from an excited photocatalyst to the diene substrate.[1][2] This generates a diradical intermediate which then undergoes ring closure to form the strained bicyclic product.

Reaction_Mechanism Substrate 1,5-Diene Substrate invis1 Substrate->invis1 Catalyst_Ground Photocatalyst (e.g., Iridium complex) Catalyst_Excited Excited Photocatalyst Catalyst_Ground->Catalyst_Excited Visible Light (hν) (e.g., 414 nm) Catalyst_Excited->Catalyst_Ground Energy Transfer Triplet_Substrate Triplet State Substrate Product Bicyclo[2.1.1]hexane Triplet_Substrate->Product Intramolecular Cyclization invis1->Triplet_Substrate invis2 Experimental_Workflow A 1. Prepare Reaction Mixture (Substrate, Catalyst, Solvent) B 2. Deoxygenate (Freeze-Pump-Thaw or N2 Sparge) A->B C 3. Irradiate with LED (e.g., 414 nm, 20 °C) B->C D 4. Monitor Reaction (TLC or GC) C->D D->C If incomplete E 5. Solvent Removal (Reduced Pressure) D->E If complete F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G

References

Application Notes and Protocols: Synthesis of 1,2-Disubstituted Bicyclo[2.1.1]hexanes as Bioisosteres for ortho-Substituted Phenyl Rings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of medicinal chemistry and drug discovery, the strategic modification of molecular scaffolds to enhance physicochemical and pharmacological properties is paramount. The ortho-substituted phenyl ring is a ubiquitous motif in a vast number of bioactive molecules, including pharmaceuticals and agrochemicals. However, its aromatic nature can sometimes confer undesirable attributes such as metabolic liabilities or suboptimal solubility. Saturated bioisosteres, which mimic the spatial arrangement of substituents while possessing a three-dimensional, saturated core, offer a compelling strategy to overcome these limitations. Among these, 1,2-disubstituted bicyclo[2.1.1]hexanes (BCHs) have emerged as effective mimics of the ortho-substituted benzene (B151609) ring, providing a novel avenue for scaffold hopping and the generation of new intellectual property.[1][2][3][4][5]

These application notes provide detailed protocols for the synthesis of 1,2-disubstituted bicyclo[2.1.1]hexanes and summarize their impact on the properties of known bioactive compounds.

Bioisosteric Rationale and Physicochemical Impact

The 1,2-disubstituted bicyclo[2.1.1]hexane scaffold effectively emulates the geometry of an ortho-substituted benzene ring. The distance and angles between the two substituents on the BCH core are comparable to those of a 1,2-disubstituted phenyl group, allowing for the preservation of key binding interactions with biological targets.

The replacement of a planar aromatic ring with a saturated, three-dimensional bicyclic core can significantly and often favorably alter a molecule's properties:

  • Solubility: The introduction of a more polar, sp³-rich scaffold generally leads to an increase in aqueous solubility. For instance, replacing the ortho-benzene ring in the drug conivaptan (B1669423) with a bicyclo[2.1.1]hexane moiety resulted in a threefold increase in solubility.[4]

  • Lipophilicity: A decrease in lipophilicity (logP/logD) is often observed, which can be advantageous for optimizing a drug's pharmacokinetic profile. The cLogP of bioactive compounds was found to decrease by 0.7–1.2 units upon replacement of an ortho-phenylene with a 1,2-bicyclo[2.1.1]hexanediyl moiety.[4][6]

  • Metabolic Stability: The impact on metabolic stability can be compound-dependent. While in some cases stability is enhanced, in others it may decrease, highlighting the need for empirical evaluation in each case.[4]

Data Presentation: Comparative Physicochemical Properties

The following tables summarize the quantitative data comparing parent compounds containing an ortho-substituted phenyl ring with their 1,2-disubstituted bicyclo[2.1.1]hexane analogues.

Table 1: Physicochemical Properties of Drug Analogues
CompoundParent DrugSolubility (μM)cLogPlogD (7.4)Metabolic Stability (t½ min)
Conivaptan -54.8>4.531 (CLint)
BCH analogue 26 Conivaptan143.6>4.512 (CLint)
Lomitapide -<17.9>4.5104
BCH analogue 27 Lomitapide26.73.934

Data sourced from Denisenko et al., Chem. Sci., 2023, 14, 14092.[4][6][7]

Table 2: Physicochemical Properties of Agrochemical Analogues
CompoundParent AgrochemicalSolubility (μM)cLogPlogD (7.4)Metabolic Stability (t½ min)
Boscalid -133.73.026 (CLint)
BCH analogue 28 Boscalid1002.82.829 (CLint)
Bixafen -54.43.9101
BCH analogue 29 Bixafen103.73.839
Fluxapyroxad -133.02.5102
BCH analogue 30 Fluxapyroxad162.22.448

Data sourced from Denisenko et al., Chem. Sci., 2023, 14, 14092.[4][6]

Table 3: Antifungal Activity of Agrochemical Analogues against Aspergillus niger
CompoundConcentration (mg/mL)Inhibition Zone Diameter (mm)
Boscalid 0.004Zone of inhibition observed
BCH analogue 28 0.004Less effective than Boscalid
Bixafen 0.004Zone of inhibition observed
BCH analogue 29 0.004Comparable activity to Bixafen
Fluxapyroxad 0.004Zone of inhibition observed
BCH analogue 30 0.004More effective than Boscalid analogue

Data interpretation from Denisenko et al., Chem. Sci., 2023, 14, 14092 and its supplementary information.[8][9]

Experimental Protocols

Two primary synthetic strategies for accessing 1,2-disubstituted bicyclo[2.1.1]hexanes are presented: a photochemical [2+2] cycloaddition and a Lewis acid-catalyzed formal [3+2] cycloaddition.

Protocol 1: Photochemical [2+2] Cycloaddition of 1,5-Dienes

This method relies on the intramolecular [2+2] photocycloaddition of 1,5-dienes, often mediated by a photosensitizer or visible light photocatalyst.

Logical Workflow for Protocol 1

G cluster_prep Substrate Preparation cluster_photo Photocycloaddition cluster_iso Isolation and Purification start Commercially Available Aldehyde methylenation Methylenation (e.g., Eschenmoser's salt) start->methylenation allylation Allylation (e.g., Allyl magnesium chloride) methylenation->allylation oxidation Oxidation (e.g., DMP) allylation->oxidation 1,5-Diene Substrate diene 1,5-Diene Substrate oxidation->diene 1,5-Diene Substrate photoreactor Irradiation in Photoreactor (e.g., 414 nm LED) with Photocatalyst (e.g., Ir(dFCF3ppy)2(dtbbpy)PF6) diene->photoreactor workup Work-up (Solvent removal, extraction) photoreactor->workup Reaction Mixture purification Purification (e.g., Filtration through silica (B1680970) plug) workup->purification final_product final_product purification->final_product 1,2-Disubstituted Bicyclo[2.1.1]hexane

Caption: Workflow for photochemical synthesis of 1,2-disubstituted bicyclo[2.1.1]hexanes.

Detailed Methodology:

  • Reaction Setup: A custom-made photoreactor with a high-power LED (e.g., 414 nm) is used. The reaction vessel (e.g., a 10 mL vial) is placed in a fitted well for irradiation from the bottom. The reaction temperature is maintained at 20°C using a recirculating chiller.[1]

  • Reagent Preparation: An oven-dried vial equipped with a magnetic stir bar is charged with the photocatalyst (e.g., Ir(dFCF₃ppy)₂(dtbbpy)PF₆, 1.0 mol%), the 1,5-diene substrate (0.10 mmol), and dry acetone (B3395972) (1.0 mL, 0.1 M).[1]

  • Degassing: The reaction mixture is deoxygenated by three freeze-pump-thaw cycles.[1][10]

  • Irradiation: The vial is placed in the photoreactor and stirred at room temperature under LED irradiation until the reaction is complete, as monitored by TLC or GC analysis.[1]

  • Work-up and Purification: The solvent is removed under reduced pressure. The crude mixture is then purified by filtration through a silica or basic alumina (B75360) plug, eluting with an appropriate solvent (e.g., DCM) to afford the 1,2-disubstituted bicyclo[2.1.1]hexane.[1] For acidic products, an aqueous basic wash followed by acidification and extraction may be necessary.[1]

Protocol 2: Lewis Acid-Catalyzed Formal [3+2] Cycloaddition

This protocol involves the reaction of a bicyclo[1.1.0]butane with a ketene (B1206846), catalyzed by a Lewis acid, to furnish a bicyclo[2.1.1]hexan-2-one, which can be further functionalized.

Signaling Pathway for Protocol 2

G BCB Bicyclo[1.1.0]butane Ketone ActivatedComplex Activated BCB-Lewis Acid Complex BCB->ActivatedComplex Activation Ketene Disubstituted Ketene NucleophilicAttack Nucleophilic Attack by Ketene Ketene->NucleophilicAttack LewisAcid Lewis Acid (e.g., TMSOTf) LewisAcid->ActivatedComplex ActivatedComplex->NucleophilicAttack Intermediate Zwitterionic Intermediate NucleophilicAttack->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product 1,2-Disubstituted Bicyclo[2.1.1]hexan-2-one Cyclization->Product

Caption: Proposed mechanism for Lewis acid-catalyzed synthesis of bicyclo[2.1.1]hexan-2-ones.

Detailed Methodology:

A representative, generalized protocol based on similar Lewis acid-catalyzed reactions of bicyclo[1.1.0]butanes is provided below, as a specific detailed protocol for the ketene reaction was not available in the initial search results.

  • Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the bicyclo[1.1.0]butane substrate (1.0 equiv) and a dry, aprotic solvent (e.g., dichloromethane (B109758) or acetonitrile).

  • Addition of Reagents: Add the ketene or its precursor (1.1-1.5 equiv). Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C).

  • Initiation: Add the Lewis acid catalyst (e.g., TMSOTf, Sc(OTf)₃, 5-20 mol%) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir at the specified temperature and monitor its progress by TLC or LC-MS.

  • Quenching and Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃ solution). Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired bicyclo[2.1.1]hexane derivative.

Conclusion

The synthesis of 1,2-disubstituted bicyclo[2.1.1]hexanes as bioisosteres of ortho-substituted phenyl rings presents a powerful tool for medicinal chemists to modulate the properties of bioactive molecules. The protocols outlined above provide robust methods for accessing these valuable scaffolds. The provided data demonstrates that this bioisosteric replacement can lead to improved solubility and reduced lipophilicity while often maintaining or, in some cases, slightly altering biological activity. These findings should encourage the broader application of 1,2-disubstituted bicyclo[2.1.1]hexanes in drug discovery and development programs to escape from "flatland" and explore novel chemical space.

References

Applications of Bicyclo[2.1.1]hexane in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[2.1.1]hexane (BCH) scaffold has emerged as a valuable tool in modern medicinal chemistry, primarily serving as a three-dimensional, saturated bioisostere for planar aromatic rings and as a conformationally rigid analogue of flexible aliphatic rings.[1][2][3][4] Its unique structural and electronic properties offer a compelling strategy to overcome common challenges in drug development, including poor physicochemical properties and metabolic instability, while maintaining or even enhancing biological activity. This document provides an overview of its applications, quantitative data on its impact, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Application Notes

Bicyclo[2.1.1]hexane as a Bioisosteric Replacement

The core application of the BCH motif is its use as a bioisostere, a chemical substituent that can be interchanged with another substituent without significantly altering the biological activity of the molecule. The BCH scaffold has been successfully employed to replace several key structural motifs in bioactive compounds:

  • Ortho- and Meta-Substituted Phenyl Rings: Disubstituted BCHs, particularly 1,2- and 1,5-disubstituted isomers, have been shown to effectively mimic the exit vectors of ortho-substituted benzene (B151609) rings.[2][3][4][5] Similarly, other substitution patterns can replicate the geometry of meta-substituted benzenes.[6] This "escape from flatland" strategy introduces a three-dimensional character into the molecule, which can lead to improved binding selectivity and reduced off-target effects.[7]

  • Rigidified Cyclopentane Analogues: Cyclopentane is a common ring found in drugs, but its inherent flexibility can be detrimental to binding affinity.[8] 2,5-disubstituted bicyclo[2.1.1]hexanes can act as rigidified counterparts to 1,3-disubstituted cyclopentanes, locking the substituents in a defined spatial orientation and thereby improving interaction with the biological target.[8]

Impact on Physicochemical and Pharmacokinetic Properties

The replacement of aromatic rings with saturated, sp³-rich scaffolds like BCH can significantly modulate the physicochemical properties of a drug candidate, often leading to a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Solubility: The introduction of a BCH core generally leads to an increase in aqueous solubility. For instance, replacing the ortho-substituted benzene ring in the vasopressin receptor antagonist conivaptan (B1669423) with a 1,2-disubstituted BCH resulted in a nearly threefold increase in kinetic solubility.[2][5] A similar sixfold increase was observed for an analogue of the lipid-lowering agent lomitapide (B243).[2][5]

  • Lipophilicity: The BCH scaffold typically reduces lipophilicity compared to a phenyl ring. This is reflected in a decrease in the calculated partition coefficient (cLogP) by 0.7–1.2 units across several bioactive compounds.[2][5] While the experimental distribution coefficient (logD) may not always show a dramatic change, the overall trend is towards less lipophilic compounds, which can be beneficial for reducing metabolic liabilities and improving oral bioavailability.[2][5]

  • Metabolic Stability: The effect of BCH incorporation on metabolic stability can be complex and context-dependent.[2] In the case of conivaptan, the BCH analogue demonstrated significantly increased metabolic stability, with its intrinsic clearance in human liver microsomes being less than half that of the parent drug.[2] However, for other compounds like lomitapide and the fungicide bixafen, the BCH analogues showed decreased metabolic stability.[2] This highlights the importance of empirical testing for each new application.

The introduction of heteroatoms, such as in 2-oxabicyclo[2.1.1]hexanes, can further refine these properties, often leading to even greater improvements in solubility.[9][10][11]

Data Presentation: Physicochemical Properties of BCH Analogues

The following tables summarize the quantitative data on the impact of replacing an ortho-substituted benzene ring with a 1,2-disubstituted bicyclo[2.1.1]hexane core in selected drugs and agrochemicals.

Table 1: Comparison of Physicochemical Properties of Drug Analogues

CompoundParent Drug / AnalogueSolubility (µM)cLogPlogD (pH 7.4)Metabolic Stability (CLint, µL min⁻¹ mg⁻¹)
Conivaptan Parent55.23.331
BCH Analogue (26)144.53.212
Lomitapide Parent36.5>4.5t½ = 45 min
BCH Analogue (27)185.33.9t½ < 15 min

Data sourced from Mykhailiuk, et al.[2][5][12]

Table 2: Comparison of Physicochemical Properties of Agrochemical Analogues

CompoundParent Agrochemical / AnalogueSolubility (µM)cLogPlogD (pH 7.4)Metabolic Stability (CLint, µL min⁻¹ mg⁻¹)
Boscalid Parent113.73.026
BCH Analogue (28)352.92.936
Bixafen Parent304.33.4t½ = 60 min
BCH Analogue (29)43.43.4t½ < 15 min
Fluxapyroxad Parent253.03.0t½ = 105 min
BCH Analogue (30)342.02.5t½ = 50 min

Data sourced from Mykhailiuk, et al.[2][5]

Experimental Protocols

Protocol 1: Synthesis of a 1,2-Disubstituted Bicyclo[2.1.1]hexane Building Block via Photocatalytic [2+2] Cycloaddition

This protocol describes a general method for the synthesis of a 1-aryl-2-carboxy-bicyclo[2.1.1]hexane building block, a versatile intermediate for further elaboration. The key step is a visible-light-mediated intramolecular [2+2] cycloaddition of a 1,5-diene.

Materials and Equipment:

  • Substituted acetophenone (B1666503)

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution

  • Allyl bromide

  • Benzophenone (B1666685)

  • Anhydrous acetonitrile

  • Photoreactor equipped with a 368 nm UV lamp

  • Standard laboratory glassware for organic synthesis

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • NMR spectrometer and mass spectrometer for characterization

Procedure:

  • Synthesis of the Diene Precursor: a. Step 1 (Horner-Wadsworth-Emmons Reaction): To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.2 eq) dropwise. Stir for 30 minutes, then add a solution of the substituted acetophenone (1.0 eq) in THF. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography to yield the α,β-unsaturated ester. b. Step 2 (Allylation): To a solution of the ester from Step 1a (1.0 eq) in anhydrous THF at -78 °C, add LDA (1.1 eq) dropwise. Stir for 1 hour at -78 °C, then add allyl bromide (1.2 eq). Allow the reaction to slowly warm to room temperature and stir for 16 hours. Quench with water and extract with ethyl acetate (B1210297). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The resulting crude diene is used in the next step without further purification.[2][5]

  • Photochemical [2+2] Cycloaddition: a. Prepare a 0.1 M solution of the crude diene (1.0 eq) and benzophenone (1.0 eq) in anhydrous acetonitrile.[5] b. Degas the solution by bubbling with nitrogen or argon for 20 minutes. c. Irradiate the solution in a photoreactor using a 368 nm UV lamp at room temperature for 24-48 hours, monitoring the reaction by TLC or GC-MS.[5] d. Upon completion, remove the solvent under reduced pressure. Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the bicyclo[2.1.1]hexane ester.

  • Saponification to Carboxylic Acid: a. Dissolve the purified ester (1.0 eq) in a mixture of THF/methanol/water (e.g., 3:1:1). b. Add an excess of lithium hydroxide (B78521) or sodium hydroxide (3.0-5.0 eq) and stir at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitored by TLC). c. Acidify the reaction mixture to pH 2-3 with 1 M HCl. d. Extract the product with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the desired 1-aryl-2-carboxy-bicyclo[2.1.1]hexane building block, which can often be purified by crystallization.[2]

Protocol 2: Incorporation of a Bicyclo[2.1.1]hexane Core into a Drug Analogue (Synthesis of a Conivaptan Analogue)

This protocol outlines the amide coupling of a bicyclo[2.1.1]hexane carboxylic acid with an appropriate amine to generate a saturated analogue of conivaptan.

Materials and Equipment:

  • 1-Aryl-2-carboxy-bicyclo[2.1.1]hexane (from Protocol 1)

  • (4-((N,N-dimethylamino)methyl)phenyl)methanamine

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • Standard laboratory glassware

  • High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

  • Amide Coupling: a. To a solution of the 1-aryl-2-carboxy-bicyclo[2.1.1]hexane (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).[2][12] b. Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid. c. Add the corresponding amine, (4-((N,N-dimethylamino)methyl)phenyl)methanamine (1.1 eq), to the reaction mixture. d. Stir at room temperature for 12-18 hours. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: a. Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. b. Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by preparative HPLC or silica gel column chromatography to yield the final conivaptan analogue.

  • Characterization: a. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Visualizations

Signaling Pathways and Experimental Workflow

Below are diagrams created using the DOT language to illustrate key concepts related to the application of bicyclo[2.1.1]hexane in medicinal chemistry.

G cluster_0 Drug Discovery Workflow with BCH A Identify Lead Compound (e.g., with Phenyl Ring) B Bioisosteric Replacement Strategy (Plan BCH Analogue) A->B C Synthesize BCH Building Block (e.g., via Photocloaddition) B->C D Incorporate BCH into Lead Scaffold C->D E Purify and Characterize BCH Analogue D->E F In Vitro & In Vivo Testing E->F G Analyze Physicochemical Properties (Solubility, logD) E->G H Analyze Pharmacokinetic Properties (Metabolic Stability) E->H I Optimized Lead Compound F->I G->I H->I

Caption: A generalized workflow for incorporating bicyclo[2.1.1]hexane into a drug discovery program.

Vasopressin_Signaling cluster_0 Vasopressin V2 Receptor Signaling Pathway Conivaptan_BCH Conivaptan-BCH Analogue V2R V2 Receptor (GPCR) Conivaptan_BCH->V2R Antagonizes AVP Arginine Vasopressin (AVP) AVP->V2R Activates Gs Gs Protein V2R->Gs AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates AQP2 Aquaporin-2 Vesicles PKA->AQP2 Phosphorylates Membrane Apical Membrane Insertion AQP2->Membrane H2O Water Reabsorption Membrane->H2O Increases

Caption: Antagonism of the Vasopressin V2 receptor signaling pathway by a Conivaptan-BCH analogue.

SDH_Inhibition cluster_1 Fungal Mitochondrial Respiration Inhibition Boscalid_BCH Boscalid-BCH Analogue SDH Succinate (B1194679) Dehydrogenase (Complex II) Boscalid_BCH->SDH Inhibits Fumarate Fumarate SDH->Fumarate Oxidizes to Ubiquinone Ubiquinone (Q) SDH->Ubiquinone Reduces to QH2 Succinate Succinate Succinate->SDH TCA TCA Cycle Succinate->TCA Fumarate->TCA ETC Electron Transport Chain ATP_Synthase ATP Synthase ETC->ATP_Synthase ComplexIII Complex III Ubiquinone->ComplexIII ComplexIII->ETC ATP ATP Production ATP_Synthase->ATP

Caption: Inhibition of fungal succinate dehydrogenase (SDH) by a Boscalid-BCH analogue.

References

Gram-Scale Synthesis of Bicyclo[2.1.1]hexane Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicyclo[2.1.1]hexane (BCH) scaffolds are increasingly recognized as valuable building blocks in medicinal chemistry, serving as saturated bioisosteres for ortho-substituted benzene (B151609) rings.[1][2] Their rigid, three-dimensional structure can improve the physicochemical properties of drug candidates, such as solubility and metabolic stability, while offering novel intellectual property.[1] This document provides a detailed protocol for the gram-scale synthesis of bicyclo[2.1.1]hexane derivatives, focusing on a robust and scalable photochemical [2+2] cycloaddition methodology.

Introduction

The replacement of planar aromatic systems with three-dimensional bicyclic architectures is a key strategy in modern drug design to escape "flatland".[3] Among these, 1,2-disubstituted bicyclo[2.1.1]hexanes have emerged as effective mimics of ortho-substituted phenyl rings.[1] The synthesis of these valuable scaffolds has evolved significantly, with photochemical methods, particularly intramolecular [2+2] photocycloadditions, proving to be efficient and scalable.[1][2][4] This protocol details a visible-light-driven approach, which offers milder reaction conditions and broader functional group tolerance compared to traditional UV-light-based methods.[4][5][6]

Synthetic Strategy: Intramolecular [2+2] Photocycloaddition

The described methodology is based on the intramolecular crossed [2+2] photocycloaddition of 1,5-diene precursors. This reaction can be efficiently promoted by a photocatalyst under visible light irradiation, leading to the formation of the bicyclo[2.1.1]hexane core in high yields.[5][6] The choice of photocatalyst and reaction conditions is crucial for the success of the synthesis.

Reaction Pathway

reaction_pathway Diene Precursor Diene Precursor Excited State Excited State Diene Precursor->Excited State Visible Light, Photocatalyst (e.g., Ir complex) Bicyclo[2.1.1]hexane Product Bicyclo[2.1.1]hexane Product Excited State->Bicyclo[2.1.1]hexane Product Intramolecular [2+2] Cycloaddition

Caption: General reaction pathway for the photocatalytic synthesis of bicyclo[2.1.1]hexanes.

Experimental Protocol: Gram-Scale Synthesis of a Bicyclo[2.1.1]hexane Carboxylic Acid Derivative

This protocol is adapted from established literature procedures for the gram-scale synthesis of a representative 1,2-disubstituted bicyclo[2.1.1]hexane.[2]

Materials and Equipment
  • Starting Material: Appropriate 1,5-diene precursor (e.g., synthesized from a corresponding aldehyde or ketone).

  • Photocatalyst: Iridium complex such as [Ir{dF(CF3)ppy}2(dtbbpy)]PF6.

  • Solvent: Anhydrous and degassed acetone (B3395972) or acetonitrile.

  • Photoreactor: A custom-made photoreactor equipped with a high-power LED lamp (e.g., 414 nm or 456 nm) and a cooling system to maintain a constant temperature (e.g., 20 °C).[5]

  • Glassware: Standard, oven-dried glassware for inert atmosphere reactions (Schlenk line or glovebox).

  • Purification: Standard laboratory equipment for extraction, distillation, and crystallization.

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Photochemical Reaction cluster_workup Work-up and Purification A Dissolve diene precursor and photocatalyst in degassed solvent B Transfer solution to photoreactor vessel A->B C Degas the reaction mixture (e.g., freeze-pump-thaw) B->C D Irradiate with LED lamp at controlled temperature (e.g., 20 °C) C->D E Monitor reaction progress by TLC or GC-MS D->E F Concentrate the reaction mixture E->F G Perform aqueous work-up (extraction) F->G H Purify the crude product (distillation or crystallization) G->H I Characterize the final product (NMR, MS, etc.) H->I

Caption: Step-by-step workflow for the gram-scale photochemical synthesis.

Step-by-Step Procedure
  • Preparation of the Reaction Mixture: In a suitable oven-dried flask under an inert atmosphere, dissolve the 1,5-diene precursor (e.g., 10.0 g, 1.0 equiv) and the photocatalyst (e.g., [Ir{dF(CF3)ppy}2(dtbbpy)]PF6, 1-2 mol%) in anhydrous, degassed solvent (e.g., acetone, 0.05 M concentration).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen, which can quench the excited state of the photocatalyst.

  • Photochemical Reaction: Transfer the degassed solution to the photoreactor. Irradiate the mixture with a high-power LED (e.g., 456 nm) while maintaining the internal temperature at 20 °C using a recirculating chiller.[5] Monitor the reaction progress by TLC or GC-MS until full conversion of the starting material is observed.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product, a bicyclo[2.1.1]hexane ester, can often be purified by vacuum distillation.[2]

  • Saponification (to obtain carboxylic acid): The purified ester is then saponified by treating it with a solution of sodium hydroxide (B78521) in a mixture of water and a co-solvent like methanol (B129727) or THF. After stirring at room temperature or gentle heating, the reaction mixture is acidified with HCl.

  • Final Purification: The resulting carboxylic acid is typically a solid and can be purified by crystallization from a suitable solvent system. This method has been shown to yield gram quantities of the final product without the need for column chromatography.[2]

Quantitative Data Summary

The following tables summarize representative data from the literature for the gram-scale synthesis of bicyclo[2.1.1]hexane derivatives.

Table 1: Optimization of Photochemical [2+2] Cycloaddition [2]

EntryWavelength / SensitizerSolventYield (%)
1450 nmCH3CNNo Reaction
2368 nmCH3CN<10
3254 nmCH3CN<20
4Broad wavelength Hg lampCH3CN35
5368 nm, ThioxanthoneCH3CN54
6368 nm, BenzophenoneCH3CN82

Table 2: Substrate Scope for the Synthesis of Bicyclo[2.1.1]hexane Carboxylic Acids [2]

ProductSubstituent on Aryl RingYield of Photocycloaddition (%)Yield of Saponification (%)
3b 4-F7376
4b 4-Cl7175
5b 4-Br7074
6b 4-Me7275
7b 4-CF36770
8b 4-OMe6972
9b 3-Cl7073
10b 3-CF36871
11b 2-F6972

Conclusion

The visible-light-mediated intramolecular [2+2] photocycloaddition is a highly effective and scalable method for the synthesis of bicyclo[2.1.1]hexane derivatives. The operational simplicity, mild reaction conditions, and amenability to gram-scale production make this protocol particularly attractive for applications in drug discovery and development, enabling access to a diverse range of sp³-rich scaffolds. The straightforward purification procedures, often avoiding chromatography, further enhance the practical utility of this synthetic route.[2]

References

Application Notes and Protocols for the Functionalization of the Bicyclo[2.1.1]hexane Core Structure

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The bicyclo[2.1.1]hexane (BCH) core is a key saturated bioisostere for ortho- and meta-substituted benzene (B151609) rings, offering an escape from the "flatland" of traditional aromatic scaffolds in medicinal chemistry.[1][2] Its rigid, three-dimensional structure can lead to improved physicochemical properties, such as increased solubility and metabolic stability, while maintaining the desired vector positioning of substituents for biological targets.[3] This document provides detailed application notes and experimental protocols for several key methods for the functionalization of the bicyclo[2.1.1]hexane core, enabling access to a diverse range of derivatives for drug discovery and development.

Visible-Light-Driven Intramolecular [2+2] Photocataloaddition

Application Note: This method provides a powerful and versatile approach for the synthesis of 1,4-disubstituted bicyclo[2.1.1]hexanes through an intramolecular crossed [2+2] photocycloaddition of 2,5-disubstituted hexa-1,5-dienes.[4][5] The reaction is enabled by a triplet energy transfer mechanism using an iridium-based photocatalyst and visible light, offering a mild and efficient alternative to UV-mediated cycloadditions.[6][7] This protocol is distinguished by its broad substrate scope, accommodating a variety of functional groups and substitution patterns, making it highly valuable for creating libraries of BCH-containing compounds.[6][7]

Experimental Protocol:

General Procedure for Intramolecular Crossed [2+2] Photocycloaddition: [4][8]

  • An oven-dried 10 mL vial equipped with a magnetic stir bar is charged with the iridium photocatalyst, [Ir{dF(CF3)ppy}2(dtbbpy)]PF6 (1.0 mol%), and the corresponding 2,5-disubstituted hexa-1,5-diene substrate (1.0 equiv.).

  • Dry acetone (B3395972) is added to achieve a 0.1 M concentration of the substrate.

  • The reaction mixture is deoxygenated by three freeze-pump-thaw cycles.

  • The vial is placed in a custom-made photoreactor and irradiated from the bottom with a high-power LED (λ = 414 nm) at 20 °C, with stirring.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) analysis.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by filtration through a short plug of silica (B1680970) or basic alumina (B75360), eluting with dichloromethane (B109758) to afford the bicyclo[2.1.1]hexane product.

Quantitative Data:

EntrySubstrate (Diene)ProductYield (%)
12,5-diphenylhexa-1,5-diene1,4-diphenylbicyclo[2.1.1]hexane96
22-phenyl-5-(p-tolyl)hexa-1,5-diene1-phenyl-4-(p-tolyl)bicyclo[2.1.1]hexane91
35-(4-methoxyphenyl)-2-phenylhexa-1,5-diene1-(4-methoxyphenyl)-4-phenylbicyclo[2.1.1]hexane85
45-(4-chlorophenyl)-2-phenylhexa-1,5-diene1-(4-chlorophenyl)-4-phenylbicyclo[2.1.1]hexane93
52-phenyl-5-(thiophen-2-yl)hexa-1,5-diene1-phenyl-4-(thiophen-2-yl)bicyclo[2.1.1]hexane78

Experimental Workflow:

G Workflow for Visible-Light-Driven [2+2] Photocycloaddition cluster_prep Reaction Setup cluster_reaction Photoreaction cluster_workup Workup and Purification A Charge vial with [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 and diene substrate B Add dry acetone (0.1 M) A->B C Deoxygenate via freeze-pump-thaw (3x) B->C D Irradiate with 414 nm LED at 20 °C with stirring C->D Proceed to irradiation E Monitor reaction by TLC or GC D->E F Remove solvent in vacuo E->F Upon completion G Purify by filtration (silica or alumina plug) F->G H Isolate pure bicyclo[2.1.1]hexane product G->H

Caption: Workflow for the visible-light-driven synthesis of bicyclo[2.1.1]hexanes.

Lewis Acid-Catalyzed (3+2) Annulation of Bicyclobutanes

Application Note: This methodology provides access to functionalized bicyclo[2.1.1]hexene derivatives through a scandium(III) triflate-catalyzed (3+2) annulation of bicyclo[1.1.0]butanes (BCBs) with ynamides.[1][9] This reaction proceeds under mild, one-step conditions to yield valuable 2-amino-bicyclo[2.1.1]hexenes, which can serve as mimics for substituted anilines in medicinal chemistry.[10] The likely mechanism involves nucleophilic addition of the ynamide to the BCB, followed by annulation.[10]

Experimental Protocol:

General Procedure for Sc(OTf)3-Catalyzed (3+2) Annulation: [1][10]

  • To an oven-dried Schlenk tube under an argon atmosphere, add the bicyclo[1.1.0]butane (BCB) substrate (1.0 equiv.) and the ynamide (1.2 equiv.).

  • Add anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration of the BCB.

  • Add scandium(III) triflate (Sc(OTf)3) (10 mol%) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-amino-bicyclo[2.1.1]hexene.

Quantitative Data:

EntryBicyclo[1.1.0]butane (BCB)YnamideProductYield (%)
11-Phenyl-bicyclo[1.1.0]butaneN-phenyl-N-(phenylethynyl)acetamide2-Acetamido-1,3-diphenyl-bicyclo[2.1.1]hex-2-ene85
21-(4-Chlorophenyl)-bicyclo[1.1.0]butaneN-phenyl-N-(phenylethynyl)acetamide2-Acetamido-1-(4-chlorophenyl)-3-phenyl-bicyclo[2.1.1]hex-2-ene78
31-Methyl-bicyclo[1.1.0]butaneN-phenyl-N-(phenylethynyl)acetamide2-Acetamido-1-methyl-3-phenyl-bicyclo[2.1.1]hex-2-ene92
41-Phenyl-bicyclo[1.1.0]butaneN-(4-methoxyphenyl)-N-(phenylethynyl)acetamide2-Acetamido-1-phenyl-3-(4-methoxyphenyl)-bicyclo[2.1.1]hex-2-ene81
51-Phenyl-bicyclo[1.1.0]butaneN-benzyl-N-(phenylethynyl)acetamide2-(N-benzylacetamido)-1,3-diphenyl-bicyclo[2.1.1]hex-2-ene75

Reaction Scheme:

G Sc(OTf)3-Catalyzed (3+2) Annulation BCB Bicyclo[1.1.0]butane (BCB) Catalyst Sc(OTf)3 (10 mol%) DCM, rt BCB->Catalyst Ynamide Ynamide Ynamide->Catalyst Product 2-Amino-bicyclo[2.1.1]hexene Catalyst->Product

Caption: Synthesis of 2-amino-bicyclo[2.1.1]hexenes via Lewis acid catalysis.

Sequential SmI₂-Mediated Pinacol (B44631) Coupling and Acid-Catalyzed Pinacol Rearrangement

Application Note: This two-step sequence provides a reliable method for the synthesis of 1-substituted bicyclo[2.1.1]hexan-2-ones, which are valuable intermediates for accessing various disubstituted BCH derivatives.[11][12][13] The first step involves a samarium(II) iodide-mediated transannular pinacol coupling of a cyclobutanedione derivative to form a bicyclic vicinal diol.[14] Subsequent acid-catalyzed pinacol rearrangement of the diol furnishes the desired bicyclic ketone.[11][14]

Experimental Protocol:

Step 1: SmI₂-Mediated Transannular Pinacol Coupling [11]

  • Prepare a 0.01 M solution of samarium(II) iodide (SmI₂) in anhydrous tetrahydrofuran (B95107) (THF).

  • To this solution, add a solution of the cyclobutanedione substrate (1.0 equiv.) in THF at room temperature (or 50 °C for less reactive substrates).

  • Stir the mixture for 30 minutes.

  • Quench the reaction by adding a saturated aqueous solution of potassium sodium tartrate.

  • Extract the mixture with ethyl acetate (B1210297) (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude bicyclic diol is typically used in the next step without further purification.

Step 2: Acid-Catalyzed Pinacol Rearrangement [11]

  • Dissolve the crude bicyclic diol from Step 1 in acetonitrile.

  • Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (10 mol%).

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 1-substituted bicyclo[2.1.1]hexan-2-one.

Quantitative Data (Overall Yield for Two Steps):

EntryR group on CyclobutanedioneProduct (1-R-bicyclo[2.1.1]hexan-2-one)Yield (%)
1Phenyl1-Phenylbicyclo[2.1.1]hexan-2-one85
24-Fluorophenyl1-(4-Fluorophenyl)bicyclo[2.1.1]hexan-2-one82
32-Thienyl1-(2-Thienyl)bicyclo[2.1.1]hexan-2-one75
4Cyclohexyl1-Cyclohexylbicyclo[2.1.1]hexan-2-one68
5n-Butyl1-(n-Butyl)bicyclo[2.1.1]hexan-2-one72

Logical Relationship Diagram:

G Two-Step Synthesis of 1-Substituted Bicyclo[2.1.1]hexan-2-ones Start Cyclobutanedione Derivative Step1 Step 1: SmI2-mediated Pinacol Coupling in THF Start->Step1 Intermediate Bicyclic Vicinal Diol (Crude) Step1->Intermediate Step2 Step 2: p-TsOH-catalyzed Pinacol Rearrangement in MeCN Intermediate->Step2 Product 1-Substituted Bicyclo[2.1.1]hexan-2-one Step2->Product

Caption: Sequential reaction pathway for bicyclo[2.1.1]hexan-2-one synthesis.

Nickel-Catalyzed Regioselective Cyclization of Alkynylcyclobutanones

Application Note: A nickel-catalyzed regioselective hydrometalative/5-exo-trig cyclization of β-propargylcyclobutanones provides a direct route to multi-substituted bicyclo[2.1.1]hexanols.[15][16] This method is significant as it constructs the strained BCH skeleton through a transition metal-catalyzed intramolecular cyclization. The resulting bicyclo[2.1.1]hexanols can undergo a subsequent skeletal rearrangement to yield 1,2,4-trisubstituted bicyclo[2.1.1]hexanones, which are valuable for further derivatization.[9][16]

Experimental Protocol:

General Procedure for Nickel-Catalyzed Cyclization: [9][15]

  • In a nitrogen-filled glovebox, add Ni(cod)₂ (5 mol%), a phosphine (B1218219) ligand (e.g., P(c-Hex)₃, 10 mol%), and the β-alkynylcyclobutanone substrate (1.0 equiv.) to an oven-dried vial.

  • Add anhydrous toluene (B28343) as the solvent.

  • Add (TMSO)₂MeSiH as a hydride source (1.5 equiv.).

  • Seal the vial and stir the mixture at the specified temperature (e.g., 100 °C) for the required time (typically 2-12 hours).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by preparative thin-layer chromatography or column chromatography to give the bicyclo[2.1.1]hexanol product.

Quantitative Data:

EntrySubstituent on Alkyne (R¹)Substituent on Cyclobutanone (R²)ProductYield (%)Diastereomeric Ratio
1PhenylH1-Phenyl-2-hydroxybicyclo[2.1.1]hexane88>20:1
24-MethylphenylH1-(4-Methylphenyl)-2-hydroxybicyclo[2.1.1]hexane85>20:1
3CyclohexylH1-Cyclohexyl-2-hydroxybicyclo[2.1.1]hexane76>20:1
4PhenylMethyl1-Phenyl-2-hydroxy-2-methylbicyclo[2.1.1]hexane91>20:1
5n-HexylH1-(n-Hexyl)-2-hydroxybicyclo[2.1.1]hexane70>20:1

Signaling Pathway Diagram (Simplified Catalytic Cycle):

G Simplified Catalytic Cycle for Ni-Catalyzed Cyclization Ni0 Ni(0) Complex NiH Active Ni-H Species Ni0->NiH Oxidative Addition Hydrometalation Hydronickelation of Alkyne NiH->Hydrometalation Cyclization Intramolecular 5-exo-trig Cyclization Hydrometalation->Cyclization Product Bicyclo[2.1.1]hexanol Cyclization->Product Product->Ni0 Protonolysis & Catalyst Regeneration Substrate β-Alkynylcyclobutanone Substrate->Hydrometalation Hydride (TMSO)₂MeSiH Hydride->Ni0

Caption: Key steps in the nickel-catalyzed formation of bicyclo[2.1.1]hexanols.

Iridium-Catalyzed Bridgehead C-H Borylation

Application Note: This method allows for the late-stage functionalization of the bicyclo[2.1.1]hexane core via a highly selective iridium-catalyzed borylation of the bridgehead tertiary C-H bond.[3][17][18] This reaction is compatible with a broad range of functional groups, making it a powerful tool for modifying complex molecules containing the BCH scaffold.[19] The resulting boronic esters are versatile intermediates that can be used in various cross-coupling reactions to introduce further diversity.[17]

Experimental Protocol:

General Procedure for Iridium-Catalyzed Borylation: [17][18]

  • In a nitrogen-filled glovebox, charge an oven-dried vial with [Ir(COD)(OMe)]₂ (2.5 mol%), 2-methylphenanthroline (2-mphen) (5.0 mol%), and bis(pinacolato)diboron (B136004) (B₂pin₂) (1.5 equiv.).

  • Add the bicyclo[2.1.1]hexane substrate (1.0 equiv.).

  • Add cyclooctane (B165968) as the solvent (100 µL/mmol of substrate).

  • Seal the vial and heat the mixture to 100 °C.

  • Stir for the required reaction time, monitoring by GC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the borylated bicyclo[2.1.1]hexane product.

Quantitative Data:

EntrySubstrateProductYield (%)
11-Phenylbicyclo[2.1.1]hexane1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[2.1.1]hexane85
21-Boc-aminomethyl-bicyclo[2.1.1]hexane1-Boc-aminomethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[2.1.1]hexane76
31-Methoxycarbonylbicyclo[2.1.1]hexane1-Methoxycarbonyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[2.1.1]hexane94
41-(4-Pyridyl)bicyclo[2.1.1]hexane1-(4-Pyridyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[2.1.1]hexane64
5Bicyclo[2.1.1]hexane1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[2.1.1]hexane79

Experimental Workflow Diagram:

G Workflow for Iridium-Catalyzed C-H Borylation cluster_prep Reaction Setup (Glovebox) cluster_reaction Borylation Reaction cluster_workup Workup and Purification A Charge vial with [Ir(COD)(OMe)]₂, 2-mphen, and B₂pin₂ B Add BCH substrate A->B C Add cyclooctane B->C D Seal vial and heat to 100 °C with stirring C->D Proceed to heating E Monitor reaction by GC-MS D->E F Cool to rt and remove solvent E->F Upon completion G Purify by column chromatography F->G H Isolate pure borylated BCH product G->H

Caption: Procedure for the iridium-catalyzed borylation of bicyclo[2.1.1]hexanes.

References

Application Notes and Protocols: Enhancing Drug Pharmacokinetic Profiles with Bicyclo[2.1.1]hexane Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Leveraging Three-Dimensionality for Superior Drug Properties

The incorporation of three-dimensional (3D) structural motifs into drug candidates is a powerful strategy to overcome the limitations of traditional "flat" aromatic rings. The bicyclo[2.1.1]hexane (BCH) scaffold has emerged as a highly effective saturated bioisostere for ortho- and meta-substituted phenyl rings.[1][2] Its rigid, well-defined structure offers a unique spatial arrangement of substituents, leading to significant improvements in the pharmacokinetic (PK) profiles of drug molecules.

Replacing a planar phenyl ring with a BCH moiety can lead to:

  • Improved Aqueous Solubility: The increased sp³ character of the BCH scaffold disrupts crystal packing and enhances interactions with water molecules.[3][4]

  • Enhanced Metabolic Stability: The saturated nature of the BCH core is less susceptible to oxidative metabolism by cytochrome P450 enzymes.[3][5]

  • Reduced Lipophilicity: The non-planar structure of BCH can decrease the overall lipophilicity of a molecule, which can be beneficial for its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5]

  • Novel Chemical Space: BCH scaffolds provide access to unexplored chemical space, enabling the development of patent-free drug analogues.[3]

These improvements collectively contribute to more drug-like candidates with potentially better oral bioavailability, longer half-lives, and improved safety profiles.

Data Presentation: Comparative Physicochemical and Pharmacokinetic Properties

The following tables summarize the quantitative improvements observed upon replacing a phenyl ring with a bicyclo[2.1.1]hexane scaffold in various bioactive compounds.

Table 1: Comparison of Aqueous Solubility

CompoundParent Solubility (µM)Bicyclo[2.1.1]hexane Analogue Solubility (µM)Fold Change
Conivaptan5142.8x increase[3]
Boscalid11353.2x increase[3]
Fluxapyroxad25271.1x increase[3]
Bixafen3040.13x (decrease)[3]

Table 2: Comparison of Lipophilicity (logD) and Metabolic Stability

CompoundParent logD @ pH 7.4Bicyclo[2.1.1]hexane Analogue logD @ pH 7.4Parent Metabolic Half-life (t½, min)Bicyclo[2.1.1]hexane Analogue Metabolic Half-life (t½, min)
Conivaptan>4.5>4.51529[5]
Lomitapide>4.5>4.51914[5]
Boscalid3.13.01129[5]
Bixafen3.33.11018[5]
Fluxapyroxad3.13.01114[5]

Experimental Protocols

Synthesis of Bicyclo[2.1.1]hexane-Containing Drug Analogues

A common and effective method for the synthesis of bicyclo[2.1.1]hexane scaffolds is through an intramolecular [2+2] photocycloaddition of 1,5-diene precursors.[6][7] Below is a general protocol, followed by a specific example for the synthesis of a saturated analogue of the fungicide Boscalid.

Protocol 3.1.1: General Visible Light-Driven Intramolecular [2+2] Photocycloaddition [6][7]

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the 1,5-diene substrate (1.0 eq.), the photocatalyst (e.g., Ir(dFCF3ppy)2(dtbbpy)PF6, 1-2 mol%), and the appropriate solvent (e.g., acetone (B3395972) or acetonitrile) to achieve the desired concentration (typically 0.1 M).

  • Degassing: Deoxygenate the reaction mixture by three cycles of "freeze-pump-thaw".

  • Irradiation: Stir the reaction mixture at room temperature under irradiation with a suitable light source (e.g., blue LEDs, λ = 414-456 nm).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) analysis.

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by filtration through a plug of silica (B1680970) or by flash column chromatography to yield the bicyclo[2.1.1]hexane product.

Protocol 3.1.2: Example Synthesis of a Bicyclo[2.1.1]hexane Analogue of Boscalid [3]

This multi-step synthesis starts from a bicyclo[2.1.1]hexane carboxylic acid intermediate, which can be prepared via photocycloaddition.

  • Hydrolysis: Hydrolyze the ester of the bicyclo[2.1.1]hexane precursor to the corresponding carboxylic acid.

  • Curtius Rearrangement: Convert the carboxylic acid to an amine via a Curtius rearrangement.

  • Acylation: Acylate the resulting amine with 2-chloronicotinoyl chloride to yield the Boscalid analogue.[3]

Pharmacokinetic Profile Assays

Protocol 3.2.1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM) [8]

  • Preparation: Prepare a working solution of the test compound (e.g., 1 µM final concentration) in a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).

  • Reaction Mixture: In a microcentrifuge tube, combine the test compound solution, human liver microsomes (e.g., 0.5 mg/mL), and the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.

  • Data Analysis: Determine the half-life (t½) and intrinsic clearance (CLint) by plotting the natural logarithm of the percent remaining compound against time.

Protocol 3.2.2: Kinetic Aqueous Solubility Assay

  • Stock Solution: Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (B87167) (DMSO) (e.g., 10 mM).

  • Dilution: Add a small volume of the DMSO stock solution to a phosphate-buffered saline (PBS, pH 7.4) to achieve the desired final concentration, ensuring the final DMSO concentration is low (e.g., <1%).

  • Incubation: Shake the mixture at room temperature for a set period (e.g., 2 hours).

  • Separation: Separate any precipitated compound by filtration or centrifugation.

  • Quantification: Determine the concentration of the compound in the clear aqueous filtrate or supernatant by UV-Vis spectrophotometry or LC-MS/MS against a standard curve.

Protocol 3.2.3: Caco-2 Permeability Assay [9]

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell inserts) for approximately 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement (Apical to Basolateral):

    • Add the test compound (at a specified concentration, e.g., 10 µM) to the apical (donor) side of the Transwell insert.

    • Add fresh buffer to the basolateral (receiver) side.

    • Incubate at 37°C.

    • At designated time points, take samples from the basolateral side and analyze the concentration of the test compound by LC-MS/MS.

  • Permeability Measurement (Basolateral to Apical): Perform the reverse experiment to determine the efflux ratio.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for efflux transporters.

Visualizations

G cluster_0 Drug Design & Synthesis cluster_1 Pharmacokinetic Evaluation Parent Drug Parent Drug Phenyl Ring Phenyl Ring Parent Drug->Phenyl Ring Contains BCH Analogue BCH Analogue Solubility Assay Solubility Assay BCH Analogue->Solubility Assay Metabolic Stability Assay Metabolic Stability Assay BCH Analogue->Metabolic Stability Assay Permeability Assay Permeability Assay BCH Analogue->Permeability Assay BCH Scaffold BCH Scaffold Phenyl Ring->BCH Scaffold Bioisosteric Replacement Synthesis Synthesis BCH Scaffold->Synthesis Synthesis->BCH Analogue Improved PK Profile Improved PK Profile Solubility Assay->Improved PK Profile Metabolic Stability Assay->Improved PK Profile Permeability Assay->Improved PK Profile

Caption: Workflow for improving pharmacokinetics using bicyclo[2.1.1]hexane.

G cluster_synthesis Synthesis of BCH Analogue cluster_pk_testing Pharmacokinetic Assays start_synthesis 1,5-Diene Precursor photocycloaddition [2+2] Photocycloaddition start_synthesis->photocycloaddition bch_intermediate BCH Intermediate photocycloaddition->bch_intermediate functionalization Further Functionalization (e.g., Amide Coupling) bch_intermediate->functionalization final_product Final BCH Analogue functionalization->final_product start_pk Final BCH Analogue solubility Solubility Assay start_pk->solubility stability Metabolic Stability Assay start_pk->stability permeability Caco-2 Permeability Assay start_pk->permeability pk_data PK Data Analysis solubility->pk_data stability->pk_data permeability->pk_data

Caption: Experimental workflow for synthesis and PK evaluation of BCH analogues.

References

Application Notes and Protocols for the Synthesis of 2-Azabicyclo[2.1.1]hexane in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-azabicyclo[2.1.1]hexane scaffold has emerged as a critical building block in modern medicinal chemistry. Its rigid, three-dimensional structure serves as a valuable bioisostere for the commonly used pyrrolidine (B122466) ring, often leading to significant improvements in the physicochemical and pharmacokinetic properties of drug candidates.[1][2] This "escape from flatland" approach, which focuses on increasing the sp³-character of molecules, can enhance solubility, metabolic stability, and potency.[1][2][3] Derivatives of 2-azabicyclo[2.1.1]hexane have shown promise in various therapeutic areas, including the development of LRRK2 kinase inhibitors for neurodegenerative diseases.[3]

These application notes provide an overview of key synthetic strategies for accessing the 2-azabicyclo[2.1.1]hexane core, complete with detailed experimental protocols and comparative data to guide researchers in their drug discovery efforts.

Key Synthetic Strategies and Comparative Data

Several robust methods have been developed for the synthesis of 2-azabicyclo[2.1.1]hexane and its derivatives. The choice of a particular route often depends on the desired scale, substitution patterns, and stereochemical requirements. The following tables summarize quantitative data for some of the most effective and widely used synthetic approaches.

Table 1: Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane Hydrochloride via Intramolecular Cyclization

This method provides a scalable, batchwise process for producing the foundational unsubstituted 2-azabicyclo[2.1.1]hexane hydrochloride salt.[4][5]

StepReactionKey ReagentsScaleYieldReference
1Dichloroketene CycloadditionTrichloroacetyl chloride, POCl₃, Zn-Cu couple, Allyl chlorideMultigram8% (over 2 steps)[4]
2DechlorinationZinc powder, Acetic acidMultigram-[4]
3Intramolecular Displacementtert-ButylsulfinamideMultigram-[4][5]
4DeprotectionHCl gas, EtOH75.0 g81%[4]
Overall - - 195 g total - [4][5]
Table 2: Enantioselective Synthesis via Organocatalytic [3+2] Cycloaddition

This modern approach utilizes a chiral Brønsted acid to catalyze the formal cycloaddition of bicyclo[1.1.0]butanes (BCBs) with N-aryl imines, yielding highly enantioenriched products.[2][6]

Substrate (BCB)Substrate (Imine)CatalystSolventYieldEnantiomeric Ratio (er)Reference
BCB amideN-PMP-imineConfined IDPi Brønsted acidToluene (B28343)75%98:2[2][6]
BCB esterN-aryl imineConfined IDPi Brønsted acidTolueneup to 99%up to 99:1[2]
BCB ketoneN-aryl imineConfined IDPi Brønsted acidToluene--[2]
Table 3: Synthesis from a Cyclobutene (B1205218) Precursor

This route offers an efficient pathway to functionalized 2-azabicyclo[2.1.1]hexanes starting from a readily available cyclobutene derivative.[7]

StepReactionKey ReagentsOverall YieldReference
1Electrophilic AdditionPhenylselenyl bromideSatisfying[7]
2Ring ClosureSodium hydrideSatisfying[7]

Experimental Protocols

The following are detailed methodologies for key synthetic transformations described above.

Protocol 1: Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane Hydrochloride[4]

This protocol outlines the final deprotection step in a multigram synthesis.

Materials:

  • 2-(2-methylpropane-2-sulfinyl)-2-azabicyclo[2.1.1]hexane (75.0 g, 0.400 mol)

  • Ethanol (B145695) (EtOH) (1000 mL)

  • Hydrogen chloride (HCl) gas

  • Diethyl ether (Et₂O)

Procedure:

  • To a 2 L four-necked round-bottomed flask, add 2-(2-methylpropane-2-sulfinyl)-2-azabicyclo[2.1.1]hexane (75.0 g, 0.400 mol) and ethanol (1000 mL).

  • Bubble hydrogen chloride gas through the solution via an inlet.

  • Stir the resulting solution at room temperature for 3 hours.

  • Concentrate the mixture under vacuum.

  • Dilute the residue with diethyl ether (500 mL) and stir for 1 hour.

  • Collect the solid material by filtration, washing with diethyl ether (2 x 200 mL).

  • This procedure, conducted five times, afforded 195 g (81% yield) of 2-azabicyclo[2.1.1]hexane hydrochloride as a brown solid.

Protocol 2: Organocatalytic Asymmetric [3+2] Cycloaddition of a Bicyclo[1.1.0]butane with an N-Aryl Imine[6][8]

This protocol describes a general procedure for the enantioselective synthesis of 2-azabicyclo[2.1.1]hexane derivatives.

Materials:

  • Chiral imidodiphosphorimidate (IDPi) Brønsted acid catalyst

  • Bicyclo[1.1.0]butane (BCB) substrate (e.g., BCB amide) (0.05 mmol)

  • N-aryl imine (e.g., N-PMP-imine)

  • Mesitylene (B46885) (internal standard)

  • Toluene (solvent)

Procedure:

  • The reactions are performed on a 0.05 mmol scale.

  • To a vial, add the chiral IDPi Brønsted acid catalyst.

  • Add the bicyclo[1.1.0]butane substrate and the N-aryl imine.

  • Add toluene as the solvent.

  • Stir the reaction mixture at the optimized temperature (e.g., room temperature).

  • Monitor the reaction progress by analyzing aliquots.

  • Yields are determined by ¹H NMR analysis of the crude reaction mixtures using mesitylene as an internal standard.

  • Enantiomeric excess (ee) values are determined by chiral HPLC.

Protocol 3: Synthesis of a Key Building Block for LRRK2 Kinase Inhibitors[9]

This protocol details the synthesis of tert-butyl 4-(2-hydroxypropan-2-yl)-2-azabicyclo[2.1.1]hexane-2-carboxylate.

Step 1: Esterification

  • Add (Trimethylsilyl)diazomethane (2.340 mL, 4.68 mmol) to a solution of 2-(tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid (0.532 g, 2.34 mmol) in MeOH (5 mL) at room temperature.

  • Stir the mixture for 1 hour.

  • Add additional (trimethylsilyl)diazomethane (2.340 mL, 4.68 mmol) and stir overnight.

  • Quench the reaction with a few drops of acetic acid and adjust the pH to 2 with a 2M citric acid solution (10 mL).

  • Dilute with EtOAc (250 mL), separate the layers, and wash the organic layer with saturated aqueous sodium hydrogen carbonate (2 x 250 mL) and brine (1 x 250 mL).

  • Dry the organic layer (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield 2-tert-butyl 4-methyl 2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate, which is used in the next step without further purification.

Step 2: Grignard Addition

  • Dissolve 2-tert-butyl 4-methyl 2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate (4.16 g, 17.24 mmol) in THF (69.0 mL) and cool to 0°C under nitrogen.

  • After 10 minutes, add approximately 3.4 M methylmagnesium bromide (13 mL, 44.2 mmol) in 2-methyl THF.

  • Stir the mixture for 1 hour, then remove it from the ice bath.

  • Stir for 24 hours, then quench the reaction with aqueous NH₄Cl and extract with EtOAc.

  • Wash the organic layer with water and brine, then dry over sodium sulfate, filter, and evaporate.

  • Purify the crude product by silica (B1680970) gel chromatography (eluting with EtOAc/hexanes) to give the title compound.

Visualized Workflows and Synthetic Logics

The following diagrams illustrate the key synthetic pathways and logical relationships in the synthesis of 2-azabicyclo[2.1.1]hexane.

G cluster_0 Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane HCl A Allyl Chloride + Dichloroketene B Trischlorocyclobutanone A->B [2+2] Cycloaddition C 3-(Chloromethyl)cyclobutanone B->C Dechlorination D N-Sulfinyl Imine C->D Condensation E 2-(tert-Butylsulfinyl)- 2-azabicyclo[2.1.1]hexane D->E Intramolecular Displacement F 2-Azabicyclo[2.1.1]hexane HCl E->F Deprotection (HCl)

Caption: Workflow for the multigram synthesis of 2-azabicyclo[2.1.1]hexane HCl.

G cluster_1 Asymmetric [3+2] Cycloaddition G Bicyclo[1.1.0]butane (BCB) J Enantioenriched 2-Azabicyclo[2.1.1]hexane G->J H N-Aryl Imine H->J I Chiral Brønsted Acid Catalyst I->J Catalyzes

Caption: Logic of the organocatalytic asymmetric [3+2] cycloaddition.

G cluster_2 Synthesis from Cyclobutene Precursor K cis-Cyclobut-3-ene- 1,2-dicarboxylic anhydride L Cyclobutene dicarbamate K->L Conversion M Electrophilic Addition Product L->M Electrophilic Addition N Functionalized 2-Azabicyclo[2.1.1]hexane M->N Ring Closure

Caption: Pathway for synthesizing 2-azabicyclo[2.1.1]hexane from a cyclobutene.

References

Application Notes and Protocols: Nickel-Catalyzed Cyclization for Bicyclo[2.1.1]hexane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for a novel nickel-catalyzed regioselective hydrometalative cyclization for the synthesis of multi-substituted bicyclo[2.1.1]hexane (BCH) frameworks. This methodology, developed by the research group of Professor Wen-Bo Liu at Wuhan University, offers an efficient pathway to these valuable scaffolds, which are of significant interest as three-dimensional bioisosteres of benzene (B151609) rings in medicinal chemistry.[1][2]

Bicyclo[2.1.1]hexane cores are increasingly recognized as important structural motifs in drug discovery.[1] Their rigid, non-planar geometry can confer improved physicochemical properties to drug candidates, such as enhanced solubility and metabolic stability, compared to their flat aromatic counterparts.[1][2] This novel nickel-catalyzed approach utilizes readily available β-alkynylcyclobutanone substrates to generate functionalized bicyclo[2.1.1]hexanols in a single step.[1][2] These products can be further transformed into 1,2,4-trisubstituted bicyclo[2.1.1]hexanones, providing a versatile platform for the synthesis of diverse BCH derivatives.[1]

Reaction Principle and Mechanism

The core of this synthetic strategy is a nickel-catalyzed intramolecular hydrometalative cyclization of β-alkynylcyclobutanones. The reaction is initiated by the in situ generation of an active Ni-H species from a nickel precursor and a silane (B1218182) hydride source. This Ni-H species then undergoes a carbonyl-directed, regioselective cis-hydronickelation of the alkyne moiety. The resulting alkenylnickel intermediate participates in an intramolecular nucleophilic addition to the cyclobutanone (B123998) carbonyl, leading to the formation of the strained bicyclo[2.1.1]hexane core. Subsequent protonolysis releases the bicyclic alcohol product and regenerates the nickel catalyst. The regioselectivity of the hydrometalation is crucial and is controlled by the coordinating effect of the carbonyl group, a finding supported by Density Functional Theory (DFT) calculations.

Reaction_Mechanism sub β-Alkynylcyclobutanone intermediate1 Carbonyl-Coordinated Intermediate sub->intermediate1 Ni_cat Ni(0) Catalyst NiH Active Ni-H Species Ni_cat->NiH Oxidative Addition silane (TMSO)₂MeSiH (Hydride Source) silane->NiH NiH->intermediate1 hydronickelation cis-Hydronickelation intermediate1->hydronickelation alkenyl_Ni Alkenylnickel Intermediate hydronickelation->alkenyl_Ni cyclization Intramolecular Nucleophilic Addition alkenyl_Ni->cyclization bicyclic_alkoxide Bicyclic Nickel Alkoxide cyclization->bicyclic_alkoxide protonolysis Protonolysis bicyclic_alkoxide->protonolysis protonolysis->Ni_cat Catalyst Regeneration product Bicyclo[2.1.1]hexanol protonolysis->product rearrangement Skeletal Rearrangement (Acid or Base) product->rearrangement final_product 1,2,4-Trisubstituted Bicyclo[2.1.1]hexanone rearrangement->final_product Experimental_Workflow start Start setup Reaction Setup (Schlenk tube, inert atm.) start->setup add_catalyst Add Ni(cod)₂ and PCy₃ in 1,4-dioxane setup->add_catalyst add_substrate Add β-Alkynylcyclobutanone add_catalyst->add_substrate add_silane Add (TMSO)₂MeSiH add_substrate->add_silane reaction Heat at 80 °C (Monitor by TLC) add_silane->reaction workup Aqueous Workup (NaHCO₃, Ethyl Acetate) reaction->workup purification Purification (Silica Gel Chromatography) workup->purification product Isolated Bicyclo[2.1.1]hexanol purification->product Logical_Relationships substrate β-Alkynylcyclobutanone (Reactant) reaction_outcome Successful Cyclization (High Yield & Regioselectivity) substrate->reaction_outcome is converted to catalyst_system Catalytic System active_catalyst Active Ni-H Species catalyst_system->active_catalyst generates catalyst_system->reaction_outcome enables ni_precursor Ni(cod)₂ (Nickel Precursor) ni_precursor->catalyst_system ligand PCy₃ (Ligand) ligand->catalyst_system hydride_source (TMSO)₂MeSiH (Hydride Source) hydride_source->catalyst_system active_catalyst->reaction_outcome mediates

References

Application Notes and Protocols for the Strain-Release Cycloaddition of Bicyclo[1.1.0]butanes to Synthesize Bicyclo[2.1.1]hexanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The construction of complex three-dimensional molecular architectures is a cornerstone of modern drug discovery. Bicyclo[2.1.1]hexanes (BCHs) have emerged as crucial scaffolds, serving as saturated bioisosteres for ortho- and meta-substituted phenyl rings. Their rigid, non-planar structure offers a compelling strategy to escape from the "flatland" of traditional aromatic compounds, often leading to improved physicochemical properties and novel intellectual property. This document provides detailed application notes and experimental protocols for three distinct, state-of-the-art catalytic enantioselective methods for the synthesis of BCHs via strain-release cycloaddition of bicyclo[1.1.0]butanes (BCBs).

Methodology 1: Aminocatalytic Enantioselective [2+2] Cycloaddition of Bicyclo[1.1.0]butanes and α,β-Unsaturated Aldehydes

This section details a novel aminocatalytic approach for the enantioselective [2+2] cycloaddition of BCBs with α,β-unsaturated aldehydes. This method is notable for its use of a dual catalytic system, comprising a secondary aminocatalyst and a Lewis acid, to achieve high yields and excellent enantioselectivities.[1][2][3]

Application Notes:

This protocol is particularly useful for the synthesis of highly functionalized bicyclo[2.1.1]hexanes bearing an aldehyde moiety, which can be readily transformed into a variety of other functional groups. The reaction demonstrates broad substrate scope with respect to both the bicyclo[1.1.0]butane and the α,β-unsaturated aldehyde component. The dual catalytic system, employing a diarylprolinol silyl (B83357) ether catalyst and ytterbium(III) triflate (Yb(OTf)₃), is key to the activation of the aldehyde and the BCB, respectively.[1][3] This method is well-suited for medicinal chemistry campaigns where the rapid generation of diverse BCH analogs is desired. The operational simplicity and mild reaction conditions further enhance its appeal for parallel synthesis and library generation.

Experimental Protocol:

General Procedure for the Aminocatalytic Enantioselective [2+2] Cycloaddition: [4]

To a dried vial equipped with a magnetic stir bar, the α,β-unsaturated aldehyde (0.15 mmol, 3.0 equiv), bicyclo[1.1.0]butane (0.05 mmol, 1.0 equiv), aminocatalyst (20 mol%), and Yb(OTf)₃ (10 mol%) are added. The vial is sealed and dissolved in anhydrous CH₂Cl₂ (0.25 M). The reaction mixture is stirred at room temperature for the time indicated in the tables below. Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired bicyclo[2.1.1]hexane product.

Characterization:

The structure of the products is confirmed by ¹H NMR, ¹³C NMR, and HRMS. The enantiomeric ratio is determined by chiral stationary phase ultra-performance convergence chromatography (UPC²) or high-performance liquid chromatography (HPLC).

Data Presentation:

Table 1: Substrate Scope for the [2+2] Cycloaddition of Cinnamaldehydes with Bicyclo[1.1.0]butanes. [1][3][5]

EntryCinnamaldehyde (R¹)Bicyclo[1.1.0]butane (R²)ProductTime (h)Yield (%)e.r.
14-BrPhenyl3a 187596.5:3.5
24-ClPhenyl3c 187296.5:3.5
3HPhenyl3d 186596:4
44-BrPyrazol-1-yl3b 185610:90
54-ClPyrazol-1-yl3e 185811:89
6HPyrazol-1-yl3f 185112:88

Table 2: Substrate Scope for the [2+2] Cycloaddition with γ-Ester/Ketone-α,β-Unsaturated Aldehydes. [1][3]

Entryγ-Ester/Ketone Aldehyde (R³)Bicyclo[1.1.0]butane (R²)ProductTime (h)Yield (%)e.r.
1Ethyl-esterPhenyl5a 186996:4
2Methyl-esterPhenyl5b 483798.5:1.5
3Isopropyl-esterPhenyl5c 483297.5:2.5
4Phenyl-ketonePhenyl5d 483598.5:1.5
5Ethyl-ester4-MeO-Phenyl5e 186598:2
6Ethyl-ester4-F-Phenyl5f 186198.5:1.5

Visualization:

Aminocatalytic_Mechanism cluster_activation Catalyst Activation & Iminium Formation cluster_bcb_activation BCB Activation cluster_cycloaddition [2+2] Cycloaddition cluster_hydrolysis Hydrolysis & Catalyst Regeneration Aldehyde α,β-Unsaturated Aldehyde Iminium Iminium Ion Aldehyde->Iminium + Aminocatalyst Aminocatalyst Secondary Aminocatalyst TransitionState Stereodetermining Transition State Iminium->TransitionState Iminium->TransitionState BCB Bicyclo[1.1.0]butane (BCB) ActivatedBCB Activated BCB Complex BCB->ActivatedBCB + Yb(OTf)₃ LewisAcid Yb(OTf)₃ ActivatedBCB->TransitionState ActivatedBCB->TransitionState Intermediate Cycloadduct Intermediate TransitionState->Intermediate Product Bicyclo[2.1.1]hexane Product Intermediate->Product + H₂O Intermediate->Product Product->Aminocatalyst Catalyst Regeneration H2O H₂O

Caption: Proposed mechanism for the aminocatalytic enantioselective [2+2] cycloaddition.

Methodology 2: Enantioselective [2π+2σ] Photocycloaddition of Bicyclo[1.1.0]butanes with Vinylazaarenes via Asymmetric Photoredox Catalysis

This section outlines a highly enantioselective [2π+2σ] photocycloaddition of BCBs with vinylazaarenes. The reaction is catalyzed by a polycyclic aromatic hydrocarbon (PAH)-containing chiral phosphoric acid, which acts as a bifunctional chiral photosensitizer.[2]

Application Notes:

This method provides access to a wide array of pharmaceutically relevant bicyclo[2.1.1]hexane derivatives containing azaarene moieties. The bifunctional catalyst plays a dual role: the PAH moiety acts as a photosensitizer, while the chiral phosphoric acid controls the enantioselectivity. The reaction is particularly notable for its ability to construct all-carbon quaternary stereocenters with high fidelity. This protocol is suitable for the synthesis of complex BCHs that can serve as bioisosteres in drug candidates targeting systems where nitrogen-containing heterocycles are important for binding. The reaction proceeds under mild visible-light irradiation, offering an advantage in terms of operational simplicity and functional group tolerance.

Experimental Protocol:

General Procedure for the Enantioselective [2π+2σ] Photocycloaddition: [4]

In an oven-dried vial equipped with a magnetic stir bar, bicyclo[1.1.0]butane (0.1 mmol, 1.0 equiv), vinylazaarene (0.12 mmol, 1.2 equiv), and the chiral phosphoric acid catalyst (10 mol%) are dissolved in anhydrous solvent under an argon atmosphere. The vial is sealed and the mixture is stirred under irradiation with a blue LED lamp (λ = 440 nm) at room temperature for the time specified in the table below. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is purified by preparative thin-layer chromatography (PTLC) to give the desired product.

Characterization:

Products are characterized by ¹H NMR, ¹³C NMR, and HRMS. Enantiomeric excess (e.e.) is determined by chiral HPLC analysis.

Data Presentation:

Table 3: Substrate Scope for the Enantioselective [2π+2σ] Photocycloaddition of BCBs with Vinylazaarenes. [2]

EntryBicyclo[1.1.0]butane (R¹)Vinylazaarene (Ar)ProductTime (h)Yield (%)e.e. (%)
1Phenyl2-Pyridyl3a 249596
24-MeO-Phenyl2-Pyridyl3b 249295
34-F-Phenyl2-Pyridyl3c 249697
42-Naphthyl2-Pyridyl3d 249396
5Phenyl4-Pyridyl3e 368594
6Phenyl2-Quinolyl3f 249198
7Phenyl2-Pyrazinyl3g 368892

Visualization:

Photoredox_Mechanism Catalyst Chiral Phosphoric Acid Photosensitizer (CPA) ExcitedCatalyst Excited Catalyst (CPA)* Light Visible Light (hν) Light->Catalyst Excitation BCB Bicyclo[1.1.0]butane (BCB) ExcitedCatalyst->BCB Single Electron Transfer (SET) RadicalCation BCB Radical Cation RadicalAdduct Radical Adduct Intermediate RadicalCation->RadicalAdduct + Vinylazaarene Vinylazaarene Vinylazaarene Product Bicyclo[2.1.1]hexane Product RadicalAdduct->Product Radical Cyclization & Rearomatization Product->Catalyst Catalyst Regeneration

Caption: Proposed mechanism for the asymmetric photoredox-catalyzed [2π+2σ] cycloaddition.

Methodology 3: Chiral Phosphoric Acid-Catalyzed Enantioselective Polar [2σ+2π] Cycloaddition of Bicyclo[1.1.0]butanes and ortho-Quinone Methides

This section describes a chiral phosphoric acid-catalyzed enantioselective synthesis of spiro-bicyclo[2.1.1]hexanes through a formal [2σ+2π] cycloaddition between BCBs and ortho-quinone methides (o-QMs).[6]

Application Notes:

This protocol is highly effective for the construction of spiro-bicyclo[2.1.1]hexanes, a unique structural motif with significant potential in medicinal chemistry. The reaction proceeds via a polar mechanism, which is distinct from the radical pathways often observed in BCB chemistry. The use of a chiral phosphoric acid catalyst allows for excellent control over the enantioselectivity, providing access to spiro-BCHs with vicinal tertiary-quaternary stereocenters in high yields. This method is valuable for generating complex, three-dimensional scaffolds that can explore novel regions of chemical space. The mild reaction conditions and broad functional group tolerance make it a versatile tool for drug discovery programs.

Experimental Protocol:

General Procedure for the Chiral Phosphoric Acid-Catalyzed [2σ+2π] Cycloaddition: [6]

To a solution of the ortho-hydroxybenzyl alcohol (0.12 mmol, 1.2 equiv) in anhydrous solvent is added the chiral phosphoric acid catalyst (10 mol%). The mixture is stirred at the specified temperature for a short period to pre-generate the ortho-quinone methide. Then, the bicyclo[1.1.0]butane (0.1 mmol, 1.0 equiv) is added. The reaction is stirred until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the resulting residue is purified by flash column chromatography on silica gel to afford the desired spiro-bicyclo[2.1.1]hexane product.

Characterization:

The structures of the products are elucidated using ¹H NMR, ¹³C NMR, and HRMS. The enantiomeric ratio is determined by chiral HPLC analysis.

Data Presentation:

Table 4: Substrate Scope for the Enantioselective [2σ+2π] Cycloaddition of BCBs with ortho-Quinone Methides. [6]

EntryBicyclo[1.1.0]butane (R¹)ortho-Quinone Methide (R²)ProductTemp (°C)Time (h)Yield (%)e.r.
1PhenylH3a 30129595:5
24-MeO-PhenylH3b 30129296:4
34-Cl-PhenylH3c 30129694:6
4Phenyl6-Me3d 40248897:3
5Phenyl7-Br3e 40249093:7
6Phenyl8-CF₃3f 40248592:8
72-ThienylH3g 30128991:9

Visualization:

CPA_Mechanism oQM_precursor o-Hydroxybenzyl Alcohol oQM ortho-Quinone Methide (o-QM) oQM_precursor->oQM - H₂O CPA Chiral Phosphoric Acid (CPA) Activated_oQM CPA-Activated o-QM Complex oQM->Activated_oQM + CPA BCB Bicyclo[1.1.0]butane (BCB) Zwitterion Zwitterionic Intermediate Activated_oQM->Zwitterion + BCB (Nucleophilic Attack) Product Spiro-Bicyclo[2.1.1]hexane Product Zwitterion->Product Intramolecular Cyclization Product->CPA Catalyst Regeneration

Caption: Proposed polar mechanism for the chiral phosphoric acid-catalyzed [2σ+2π] cycloaddition.

References

Application Notes and Protocols: Synthesis of Polysubstituted Bicyclo[2.1.1]hexanes for New Chemical Space

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of polysubstituted bicyclo[2.1.1]hexanes (BCHs). The unique three-dimensional structure of the BCH scaffold offers a compelling strategy to expand chemical space in drug discovery programs. By serving as saturated bioisosteres of ortho-, meta-, and polysubstituted benzene (B151609) rings, BCHs can improve the physicochemical properties of drug candidates, such as solubility and metabolic stability, while maintaining or enhancing biological activity.[1][2][3][4][5][6]

Introduction

The overreliance on flat, aromatic structures in drug discovery has led to challenges in achieving desirable pharmacokinetic profiles and exploring novel biological targets. Saturated, three-dimensional scaffolds like bicyclo[2.1.1]hexanes offer a solution by providing rigid frameworks with well-defined substituent exit vectors.[2][7] This allows for the precise positioning of functional groups in three-dimensional space, potentially leading to improved interactions with biological targets.[4] The functionalization of the bridge positions on the BCH scaffold, in particular, opens up opportunities to create molecules with geometries that are not accessible with traditional aromatic systems.[1][2][3]

Recent advances in synthetic methodology, particularly in photocatalysis and cycloaddition reactions, have made a wide range of polysubstituted BCHs more accessible.[1][8][9][10] These methods enable the controlled installation of various substituents at both bridgehead and bridge positions, providing a versatile platform for medicinal chemistry exploration.[1][2][3]

Key Synthetic Strategies & Data

Several robust methods for the synthesis of polysubstituted bicyclo[2.1.1]hexanes have been developed. The following sections summarize the key strategies and associated quantitative data.

Visible-Light-Mediated Photocatalytic [2+2] Cycloaddition of 1,5-Hexadienes

This method provides a unified and flexible approach to a variety of BCHs with diverse substitution patterns.[1][2][3][9] The reaction typically proceeds via a triplet energy transfer mechanism, leading to an intramolecular crossed [2+2] cycloaddition.[11]

Experimental Workflow: Photocatalytic [2+2] Cycloaddition

G cluster_prep Reaction Setup cluster_reaction Photoreaction cluster_workup Work-up and Purification reagents 1,5-Hexadiene Substrate Photocatalyst (e.g., Ir complex) Solvent (e.g., Acetone) vial Reaction Vial reagents->vial degas Degas with Argon vial->degas photoreactor Irradiate with Visible Light (e.g., 414 nm LED) Controlled Temperature (e.g., 20 °C) degas->photoreactor Place in Photoreactor concentrate Concentrate in vacuo photoreactor->concentrate After Reaction Completion purify Purify by Flash Chromatography concentrate->purify product Isolated Polysubstituted Bicyclo[2.1.1]hexane purify->product G cluster_aromatic Aromatic Scaffolds cluster_bch Bicyclo[2.1.1]hexane Bioisosteres ortho ortho-Substituted Benzene bch_ortho 1,5-Disubstituted BCH ortho->bch_ortho mimics exit vectors meta meta-Substituted Benzene bch_meta 1,4-Disubstituted BCH meta->bch_meta mimics exit vectors poly Polysubstituted Benzene bch_poly Polysubstituted BCH poly->bch_poly mimics exit vectors drug Drug Candidate with Improved Properties bch_ortho->drug bch_meta->drug bch_poly->drug

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Bridge-Functionalized Bicyclo[2.1.1]hexanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of bridge-functionalized bicyclo[2.1.1]hexanes (BCHs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of bridge-functionalized bicyclo[2.1.1]hexanes so challenging?

A1: The synthesis of bridge-functionalized BCHs is inherently difficult due to several factors. Most traditional synthetic methods provide access only to bridgehead-substituted structures, leaving the bridge positions untouched.[1][2][3] Direct selective functionalization of the bridge C-H bonds or the use of cross-coupling approaches has proven to be challenging.[1][2] Furthermore, many of the newer de novo strategies that install substituents directly often yield a limited range of substitution patterns.[1][2]

Q2: What are the main strategies to access bridge-functionalized bicyclo[2.1.1]hexanes?

A2: Several innovative strategies have been developed to address the challenges of synthesizing bridge-functionalized BCHs. These include:

  • Photocatalytic [2+2] Cycloaddition: This approach utilizes visible light and a photocatalyst to induce an intramolecular cycloaddition of 1,5-dienes, providing access to a variety of substitution patterns, including those on the bridge.[1][2][3][4]

  • Skeletal Editing and Scaffold Hopping: These methods involve the conversion of more readily available scaffolds, such as azabicyclo[2.1.1]hexanes, into the desired bicyclic systems through processes like nitrogen deletion.[5][6][7][8]

  • Fragment Insertion: This strategy involves the insertion of fragments into highly strained molecules like bicyclo[1.1.0]butanes to construct bridge-substituted frameworks.[1][2]

  • Transition Metal-Catalyzed Cyclization: Nickel-catalyzed intramolecular cyclization of alkynylcyclobutanones is a more recent method for constructing the BCH core, which can then be further functionalized.[9]

  • Pinacol Rearrangement: This classic rearrangement reaction offers a synthetic route to 1-substituted bicyclo[2.1.1]hexan-2-ones, which serve as valuable precursors for 1,2-disubstituted BCHs.[10]

Q3: My photocatalytic cycloaddition reaction is not working or giving low yields. What are the common causes?

A3: Low yields or failure in photocatalytic [2+2] cycloaddition reactions for BCH synthesis can stem from several issues. One common problem is the choice of photocatalyst; for instance, while [Ir{dF(CF3)ppy}2(dtbbpy)]PF6 has been shown to be effective, other common catalysts like [Ru(bpy)3]Cl2 may not yield the desired product.[4] The light source is also critical; a specific wavelength (e.g., 456 nm) may be required for optimal catalyst excitation.[4] Additionally, steric hindrance in the diene substrate, particularly near the reacting double bonds, can prevent the desired cycloaddition.[4] Finally, ensure all reagents and solvents are pure and dry, as impurities can quench the excited state of the photocatalyst.

Q4: I am observing unexpected side products in my transition metal-catalyzed synthesis. How can I minimize them?

A4: The high ring strain of the bicyclo[2.1.1]alkoxy metal intermediate in transition metal-catalyzed reactions can lead to side reactions such as β-carbon elimination and ring opening.[9] To minimize these, it is crucial to carefully select the catalyst and reaction conditions. For example, nickel-catalyzed reactions have been shown to be effective in promoting the desired cyclization while mitigating ring opening.[9] Fine-tuning the ligand on the metal center and optimizing the reaction temperature and time can also help to favor the desired reaction pathway.

Troubleshooting Guides

Issue 1: Poor Yield in Photocatalytic [2+2] Cycloaddition
Symptom Possible Cause Suggested Solution
No or low conversion of starting dieneIneffective photocatalystSwitch to a more suitable photocatalyst such as [Ir{dF(CF3)ppy}2(dtbbpy)]PF6.[4]
Incorrect wavelength of light sourceEnsure the light source emits at the optimal wavelength for the chosen photocatalyst (e.g., 456 nm).[4]
Steric hindrance in the substrateRedesign the substrate to reduce steric bulk near the reacting alkenes.[4]
Presence of quenching impuritiesUse freshly distilled and dry solvents and purified reagents.
Reaction starts but does not go to completionCatalyst degradationIncrease catalyst loading or perform the reaction under an inert atmosphere to prevent oxidative degradation.
Insufficient light penetrationFor larger scale reactions, ensure efficient stirring and consider using a more powerful light source or a reactor designed for photochemistry.
Issue 2: Formation of Multiple Stereoisomers in 2,5-Disubstituted BCH Synthesis
Symptom Possible Cause Suggested Solution
Complex product mixture with multiple isomersLack of stereocontrol in the key bond-forming stepEmploy a diastereoselective or enantioselective synthetic route. For instance, using chiral catalysts or auxiliaries can help control the stereochemical outcome.[11]
Non-selective reaction conditionsOptimize reaction conditions (temperature, solvent, catalyst) to favor the formation of a single diastereomer.
Isomerization of the productAnalyze the stability of the desired product under the reaction and workup conditions. If isomerization is occurring, consider milder workup procedures or purification methods.

Experimental Protocols

General Protocol for Photocatalytic [2+2] Cycloaddition of a 1,5-Hexadiene (B165246)

This protocol is based on the work of Reinhold et al.[4]

  • Preparation of the Reaction Mixture: In a vial equipped with a magnetic stir bar, dissolve the 1,5-hexadiene substrate (1.0 equiv) in an appropriate solvent (e.g., dichloromethane) to a concentration of 0.1 M.

  • Addition of Photocatalyst: Add the photocatalyst, for example, [Ir{dF(CF3)ppy}2(dtbbpy)]PF6 (1-2 mol%).

  • Degassing: Seal the vial and degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can quench the photocatalyst.

  • Irradiation: Place the vial in a photoreactor and irradiate with a light source of the appropriate wavelength (e.g., 456 nm LED) at room temperature with stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Once the reaction is complete, concentrate the reaction mixture in vacuo. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system to isolate the desired bicyclo[2.1.1]hexane product.

Quantitative Data

Table 1: Comparison of Photocatalysts for the [2+2] Cycloaddition of a Model 1,5-Diene

EntryPhotocatalystLoading (mol%)Light SourceTime (h)Conversion (%)
1[Ir{dF(CF3)ppy}2(dtbbpy)]PF61456 nm LED16>95
2[Ru(bpy)3]Cl22456 nm LED160
34CzIPN5456 nm LED4840

Data adapted from Reinhold et al., Chemical Science, 2023.[4]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Photoreaction cluster_workup Product Isolation start Dissolve 1,5-diene in solvent add_catalyst Add photocatalyst start->add_catalyst degas Degas with Ar/N2 add_catalyst->degas irradiate Irradiate with 456 nm LED degas->irradiate monitor Monitor by TLC/LC-MS irradiate->monitor concentrate Concentrate in vacuo monitor->concentrate purify Purify by column chromatography concentrate->purify product Isolated BCH Product purify->product

Caption: Experimental workflow for photocatalytic synthesis of bicyclo[2.1.1]hexanes.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_substrate Substrate Issues start Low/No Product Formation check_catalyst Is the catalyst appropriate? start->check_catalyst check_loading Is catalyst loading sufficient? check_catalyst->check_loading Yes change_catalyst Change photocatalyst check_catalyst->change_catalyst No increase_loading Increase loading check_loading->increase_loading No check_light Is the light source correct? check_loading->check_light Yes check_degassing Was the reaction degassed properly? check_light->check_degassing Yes change_light Use correct wavelength check_light->change_light No improve_degassing Improve degassing check_degassing->improve_degassing No check_sterics Is there steric hindrance? check_degassing->check_sterics Yes redesign Redesign substrate check_sterics->redesign Yes

References

Technical Support Center: Photochemical Synthesis of Bicyclo[2.1.1]hexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield for the photochemical synthesis of bicyclo[2.1.1]hexane and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the photochemical synthesis of bicyclo[2.1.1]hexanes?

A1: The most prevalent and effective method is a visible-light-driven intramolecular crossed [2+2] photocycloaddition of 1,5-diene precursors.[1][2][3][4][5][6] This reaction is typically facilitated by a photocatalyst that enables the formation of the strained bicyclic ring system under mild conditions.

Q2: Which photocatalysts are recommended for this synthesis?

A2: Iridium-based photocatalysts have demonstrated high efficiency, with [Ir{dF(CF3)ppy}2(dtbbpy)]PF6 often cited as providing the best yields, in some cases reaching quantitative levels.[1][2] Other catalysts, such as the organic dye 4CzIPN and copper-based complexes, have also been used with varying degrees of success.[2][7][8] The choice of catalyst can be critical for yield and may require optimization for specific substrates.

Q3: What are suitable solvents for this photochemical reaction?

A3: Acetone (B3395972) and acetonitrile (B52724) are commonly reported as effective solvents for this transformation.[1][3] Acetone is noted for its environmental benefits, while acetonitrile has been shown to improve yields in certain cases.[1][3] The selection of solvent can influence reaction efficiency and should be considered during optimization.

Q4: My reaction yield is low. What are the potential causes and how can I improve it?

A4: Low yields can stem from several factors. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common areas to investigate include the purity of reagents and solvent, efficiency of degassing, light source intensity, and catalyst loading.

Q5: Are there any known side reactions to be aware of?

A5: While the intramolecular [2+2] photocycloaddition is often clean, the formation of byproducts can occur. One potential side reaction is a Norrish-Yang cyclization, particularly if the substrate contains a ketone moiety.[9] Additionally, incomplete conversion can result from factors such as insufficient irradiation time or catalyst deactivation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Ineffective degassingEnsure the reaction mixture is thoroughly deoxygenated using methods like freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon or nitrogen) for an extended period.[1]
Inactive or insufficient photocatalystUse a fresh batch of high-purity photocatalyst. Optimize the catalyst loading; while lower loadings can be cost-effective, they may lead to reduced conversion.[2][3]
Inadequate light sourceVerify the wavelength and intensity of your light source. The photocatalyst's absorption spectrum should overlap with the emission spectrum of the light source (e.g., 414 nm or 456 nm LEDs for iridium catalysts).[1][2] Ensure the reaction vessel is positioned for optimal irradiation.
Impure starting materials or solventPurify the diene precursor and ensure the solvent is anhydrous and free of quenching impurities.
Formation of Unidentified Byproducts Substrate decompositionReduce the reaction temperature or shorten the irradiation time. Analyze byproducts to understand decomposition pathways.
Undesired side reactions (e.g., polymerization)Adjust the concentration of the substrate. Higher dilutions can sometimes disfavor intermolecular side reactions.
Reaction Stalls Before Completion Catalyst degradationAdd the catalyst in portions throughout the reaction or use a more robust catalyst.
Light source instabilityMonitor the output of your light source to ensure consistent irradiation over the course of the reaction.

Quantitative Data Summary

Table 1: Optimization of Photocatalyst for the Synthesis of Bicyclo[2.1.1]hexane Derivative 2a

EntryPhotocatalystYield (%)
1[Ir{dF(CF3)ppy}2(dtbbpy)]PF696
2[Ru(bpy)3]Cl20
34CzIPNModerate conversion

Data adapted from Reinhold et al., 2023.[2]

Table 2: Effect of Catalyst Loading and Scale on Yield

EntryDeviation from Standard ConditionsYield (%)
1None (0.19 mmol scale)94
21.00 mmol scale91
3Reduced catalyst loadingLower conversion

Data adapted from Reinhold et al., 2023.[2]

Table 3: Solvent Effect on the Synthesis of Bicyclo[2.1.1]hexane Derivative 8a

EntrySolventYield (%)
1Dichloromethane55
2Acetonitrile90

Data adapted from a 2022 ChemRxiv preprint.[3]

Experimental Protocols

General Procedure for the Intramolecular Crossed [2+2] Photocycloaddition:

  • In a reaction vessel suitable for photochemical reactions, the diene substrate is dissolved in the chosen solvent (e.g., acetone or acetonitrile).

  • The photocatalyst (e.g., [Ir{dF(CF3)ppy}2(dtbbpy)]PF6) is added to the solution.

  • The reaction mixture is deoxygenated by performing three freeze-pump-thaw cycles or by sparging with an inert gas.[1]

  • The sealed vessel is then placed in a photoreactor and irradiated with a suitable light source (e.g., 414 nm LEDs) at room temperature.[1]

  • The reaction progress is monitored by an appropriate analytical technique such as TLC or GC analysis.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified, typically by filtration through a silica (B1680970) or basic alumina (B75360) plug, eluting with a suitable solvent like dichloromethane, to afford the desired bicyclo[2.1.1]hexane product.[1]

Visualizations

Experimental_Workflow prep 1. Prepare Reaction Mixture (Diene, Photocatalyst, Solvent) degas 2. Degas Mixture (e.g., Freeze-Pump-Thaw) prep->degas irradiate 3. Irradiate with Light Source (e.g., 414 nm LED) degas->irradiate monitor 4. Monitor Reaction (TLC, GC) irradiate->monitor workup 5. Workup (Solvent Removal) monitor->workup Reaction Complete purify 6. Purify Product (Column Chromatography) workup->purify

Caption: A typical experimental workflow for the photochemical synthesis of bicyclo[2.1.1]hexane.

Troubleshooting_Logic start Low Yield Issue check_degas Is degassing sufficient? start->check_degas check_catalyst Is the photocatalyst active and at optimal loading? check_degas->check_catalyst Yes improve_degas Improve degassing technique. check_degas->improve_degas No check_light Is the light source appropriate and intense enough? check_catalyst->check_light Yes optimize_catalyst Use fresh catalyst; optimize loading. check_catalyst->optimize_catalyst No check_purity Are starting materials and solvent pure? check_light->check_purity Yes optimize_light Verify wavelength and intensity. check_light->optimize_light No purify_reagents Purify reagents and use dry solvent. check_purity->purify_reagents No success Yield Improved check_purity->success Yes improve_degas->success optimize_catalyst->success optimize_light->success purify_reagents->success

Caption: A decision tree for troubleshooting low yields in photochemical synthesis.

References

Technical Support Center: Catalyst Control for Regiodivergent Synthesis of Bicyclo[2.1.1]hexanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the catalyst-controlled regiodivergent synthesis of bicyclo[2.1.1]hexanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is catalyst-controlled regiodivergent synthesis in the context of bicyclo[2.1.1]hexanes?

A1: Catalyst-controlled regiodivergent synthesis is a powerful strategy that allows for the selective formation of different constitutional isomers (regioisomers) of bicyclo[2.1.1]hexanes from the same starting materials.[1][2] By choosing a specific catalyst, one can direct the reaction to favor one regioisomer over another, thus providing access to a wider range of molecular scaffolds for applications such as drug discovery.[1][2]

Q2: What are the main catalytic systems used for this type of synthesis?

A2: Currently, two prominent catalytic systems are employed:

  • Copper(I)/Gold(I) Catalysis: This system is used in the chemodivergent reaction of bicyclo[1.1.0]butane amides with azadienes. A Cu(I) catalyst typically promotes a formal cycloaddition to yield bicyclo[2.1.1]hexanes, while a Au(I) catalyst can uniquely facilitate an addition-elimination pathway to produce cyclobutenes.[3][4][5]

  • Photocatalysis: Visible-light photocatalysts, such as iridium and ruthenium complexes, are used to control the regioselectivity of the [2π+2σ]-cycloaddition of bicyclo[1.1.0]butanes (BCBs) with alkenes.[1][2] The choice of photocatalyst can influence whether the reaction proceeds via an energy transfer or electron transfer mechanism, leading to different regioisomeric products.[1][2]

Q3: How does the choice of catalyst influence the regioselectivity in the photocatalytic synthesis?

A3: The photocatalyst plays a crucial role in determining the reaction mechanism and, consequently, the regioselectivity. For instance, in the reaction of BCBs with alkenes, different photocatalysts can promote either an energy transfer or a photoreduction pathway.[1][2] Transient absorption spectroscopy has been used to observe distinct mechanistic pathways depending on the photocatalyst employed, which directly correlates with the observed regioselectivity.[1][2]

Q4: Can I use the same starting materials to synthesize either a bicyclo[2.1.1]hexane or a cyclobutene?

A4: Yes, this is a key advantage of the chemodivergent synthesis using a Cu(I)/Au(I) catalytic system with bicyclo[1.1.0]butane amides and azadienes. By simply switching the catalyst from Cu(I) to Au(I), the reaction pathway can be diverted from forming a bicyclo[2.1.1]hexane to forming a cyclobutene, often with high selectivity.[3][4][5]

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Bicyclo[2.1.1]hexane Product
Potential Cause Suggested Solution
Inactive Catalyst Ensure the catalyst is fresh and has been stored under the appropriate conditions (e.g., under inert atmosphere). For photocatalysis, confirm the photocatalyst has not decomposed due to prolonged exposure to light or air.
Incorrect Reaction Conditions Verify the reaction temperature, concentration, and reaction time. For photocatalytic reactions, ensure the light source is emitting at the correct wavelength and intensity.
Substrate Decomposition Bicyclo[1.1.0]butanes are strained molecules and can be prone to decomposition. Ensure starting materials are pure and handle them under an inert atmosphere if necessary.
Incompatible Solvent The choice of solvent can significantly impact the reaction outcome. Refer to the specific experimental protocol for the recommended solvent. For instance, dichloromethane (B109758) (DCM) is often used for Cu(I)-catalyzed reactions, while acetonitrile (B52724) can be optimal for certain photocatalytic systems.[3]
Presence of Inhibitors Ensure all glassware is scrupulously clean and that solvents are of high purity and free of potential reaction inhibitors (e.g., water, oxygen). For photocatalysis, degassing the reaction mixture is often crucial.
Issue 2: Poor Regioselectivity (Formation of a Mixture of Isomers)
Potential Cause Suggested Solution
Incorrect Catalyst or Catalyst Loading The choice and concentration of the catalyst are critical for controlling regioselectivity. Verify that you are using the correct catalyst and the optimal loading as specified in the protocol. For example, in the photocatalytic synthesis, different iridium-based photocatalysts can lead to different regioisomeric ratios.[1]
Substrate Effects The electronic and steric properties of the substituents on both the bicyclo[1.1.0]butane and the alkene can influence regioselectivity. If you are using a novel substrate, you may need to re-optimize the reaction conditions. For example, sterically hindered substrates may lead to a decrease in regioselectivity.[1]
Reaction Temperature Temperature can affect the selectivity of the reaction. Running the reaction at a lower or higher temperature might improve the regioselectivity. This should be optimized for your specific substrate combination.
Ligand Effects (for metal catalysis) In some catalytic systems, the choice of ligand on the metal center can significantly influence the steric and electronic environment of the catalyst, thereby affecting regioselectivity. Experiment with different ligands if the standard protocol is not providing the desired outcome.

Data Presentation

Table 1: Catalyst-Controlled Chemoselective Synthesis of Bicyclo[2.1.1]hexane vs. Cyclobutene[3]
Catalyst (mol%)SolventTemp (°C)Time (h)ProductYield (%)
Cu(MeCN)₄BF₄ (5)DCM304Bicyclo[2.1.1]hexane95
PPh₃AuCl (7.5)CH₃CN5036Cyclobutene86

Reaction conditions: Bicyclo[1.1.0]butane amide (1.0 equiv), azadiene (1.0-1.2 equiv).

Table 2: Photocatalyst-Controlled Regiodivergent Synthesis of Bicyclo[2.1.1]hexanes[1]
Photocatalyst (mol%)SolventIrradiation Time (h)Regioisomeric Ratio (A:B)Combined Yield (%)
Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ (1)1,4-Dioxane12>20:185
Ru(bpy)₃(PF₆)₂ (1)1,4-Dioxane121:1.570

Reaction conditions: Bicyclo[1.1.0]butane (1.0 equiv), alkene (2.0 equiv), under visible light irradiation.

Experimental Protocols

General Procedure for Cu(I)-Catalyzed Synthesis of Bicyclo[2.1.1]hexanes[3]

To a flame-dried reaction vessel under an inert atmosphere, bicyclo[1.1.0]butane amide (0.1 mmol, 1.0 equiv.), azadiene (0.12 mmol, 1.2 equiv.), and Cu(MeCN)₄BF₄ (0.005 mmol, 5 mol%) are added. Anhydrous dichloromethane (DCM, 2.0 mL) is then added. The reaction mixture is stirred at 30 °C for 4 hours. Upon completion, the reaction mixture is concentrated under reduced pressure and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired bicyclo[2.1.1]hexane product.

General Procedure for Photocatalyst-Controlled Regiodivergent Synthesis of Bicyclo[2.1.1]hexanes[1]

In a nitrogen-filled glovebox, a 4 mL vial is charged with the bicyclo[1.1.0]butane (0.1 mmol, 1.0 equiv.), the alkene (0.2 mmol, 2.0 equiv.), the specified photocatalyst (e.g., Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆, 0.001 mmol, 1 mol%), and 1.0 mL of anhydrous 1,4-dioxane. The vial is sealed with a screw cap and removed from the glovebox. The reaction mixture is then irradiated with a blue LED lamp (λ = 450 nm) with stirring at room temperature for 12 hours. After the reaction is complete, the solvent is removed in vacuo, and the residue is purified by flash column chromatography to yield the bicyclo[2.1.1]hexane products.

Mandatory Visualizations

Chemodivergent_Synthesis Start Bicyclo[1.1.0]butane Amide + Azadiene Cu_Catalyst Cu(I) Catalyst (e.g., Cu(MeCN)₄BF₄) Start->Cu_Catalyst Formal [3+2] Cycloaddition Au_Catalyst Au(I) Catalyst (e.g., PPh₃AuCl) Start->Au_Catalyst Addition- Elimination BCH_Product Bicyclo[2.1.1]hexane (Cycloaddition) Cu_Catalyst->BCH_Product CB_Product Cyclobutene (Addition-Elimination) Au_Catalyst->CB_Product Troubleshooting_Workflow Start Experiment Start: Regiodivergent Synthesis of Bicyclo[2.1.1]hexane Problem Problem Encountered: Low Yield or Poor Selectivity Start->Problem Check_Catalyst Check Catalyst: - Fresh? - Correct Loading? Problem->Check_Catalyst Isolate Variable Check_Conditions Check Reaction Conditions: - Temperature? - Time? - Light Source (Photocatalysis)? Problem->Check_Conditions Isolate Variable Check_Reagents Check Reagents: - Purity? - Solvent Quality? - Degassed? Problem->Check_Reagents Isolate Variable Optimize Systematic Optimization: - Screen Catalysts/Ligands - Vary Temperature - Adjust Concentration Check_Catalyst->Optimize Check_Conditions->Optimize Check_Reagents->Optimize Success Successful Synthesis Optimize->Success

References

Technical Support Center: Scalable Synthesis of Bicyclo[2.1.1]hexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scalable synthesis of bicyclo[2.1.1]hexane and its derivatives. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to improving the scalability of these important synthetic routes.

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield in Photochemical [2+2] Cycloaddition

Q: My intramolecular photochemical [2+2] cycloaddition to form the bicyclo[2.1.1]hexane core is giving low yields and multiple side products. I am using a broad-spectrum mercury lamp. What can I do to improve the yield and selectivity?

A: Direct irradiation with a high-energy, broad-spectrum lamp can lead to undesired side reactions and decomposition of your starting material or product.[1] Consider the following troubleshooting steps:

  • Switch to a photosensitizer: The use of a triplet sensitizer (B1316253) can lead to a cleaner reaction and higher yields. Ketones like benzophenone (B1666685) and thioxanthone have been shown to be effective.[1] For example, using benzophenone as a sensitizer in acetonitrile (B52724) can significantly improve the yield.[1]

  • Optimize the wavelength: Instead of a broad-spectrum lamp, using LEDs with a specific wavelength that matches the absorption of your substrate or sensitizer can minimize side reactions. Blue LEDs are commonly used in modern photocatalytic methods.[2]

  • Consider a photocatalyst: Iridium-based photocatalysts, such as (Ir[dF(CF3)ppy]2(dtbpy))PF6, can be highly efficient and allow the reaction to proceed under milder conditions with visible light, leading to significantly improved yields.[2][3]

  • Solvent choice: The choice of solvent is critical. Acetonitrile is often a good starting point for these reactions.[1][2]

Issue 2: Difficulty Scaling Up a Photochemical Reaction

Q: I have a successful small-scale photochemical synthesis of a bicyclo[2.1.1]hexane derivative, but I'm facing challenges with scaling up. The reaction is no longer going to completion, and the yield has dropped significantly.

A: Scaling up photochemical reactions can be non-linear due to light penetration issues. Here’s how to address this:

  • Flow Chemistry: For photochemical reactions, transitioning from a batch to a continuous flow setup is a highly effective strategy for scalability.[4] A flow reactor ensures uniform irradiation of the reaction mixture, leading to consistent yields and shorter reaction times, even on a larger scale.[4][5] This has been successfully applied to the photochemical Wolff rearrangement for gram-scale synthesis of a bicyclo[2.1.1]hexane precursor.[4]

  • Reactor Design: If using a batch reactor, ensure efficient stirring and consider a reactor design that maximizes the surface area exposed to the light source. Annular or immersion well reactors are often better for scale-up than standard round-bottom flasks.

  • Catalyst Loading: When using a photocatalyst, you may need to re-optimize the catalyst loading for the larger scale. While higher catalyst loading might seem beneficial, it can also lead to light absorption issues. Sometimes, decreasing the catalyst loading in a more concentrated solution can be more effective.[2]

Issue 3: Poor Yields in the Synthesis of Substituted Bicyclo[2.1.1]hexanes

Q: I am trying to synthesize a polysubstituted bicyclo[2.1.1]hexane, but the yields are low, or the reaction is not working for my specific substitution pattern. Are there more versatile methods available?

A: The synthesis of polysubstituted bicyclo[2.1.1]hexanes, especially with functional groups at the bridge positions, can be challenging.[6][7] Here are some alternative strategies:

  • Photocatalytic Cycloaddition of Dienes: A recently developed photocatalytic cycloaddition of 1,5-hexadienes provides access to a wide range of bicyclo[2.1.1]hexanes with diverse substitution patterns.[6][7][8] This method is operationally simple and has been shown to work for 11 distinct substitution patterns.[6][7]

  • Cycloaddition with Bicyclo[1.1.0]butanes (BCBs): Lewis acid-catalyzed or copper-catalyzed cycloadditions of BCBs with enamides or silyl (B83357) enol ethers are powerful methods for generating substituted bicyclo[2.1.1]hexanes.[9][10] These reactions are often high-yielding and scalable.[9][11][12]

  • Nickel-Catalyzed Cyclization: For constructing bicyclo[2.1.1]hexanol derivatives, a nickel-catalyzed intramolecular cyclization of β-alkynylcyclobutanone offers an efficient one-step method with a broad substrate scope.[13]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using a photocatalytic approach over direct irradiation for bicyclo[2.1.1]hexane synthesis?

A1: Photocatalytic methods offer several key advantages for scalability and efficiency:

  • Milder Reaction Conditions: They often use visible light from LEDs instead of high-energy UV light from mercury lamps, which can prevent side reactions and degradation.[2]

  • Higher Selectivity and Yields: By utilizing a specific catalytic cycle, these reactions are often cleaner, leading to higher yields of the desired product.[2][6]

  • Improved Scalability: The use of lower energy light sources and flow chemistry makes these processes more amenable to large-scale production.[2][4]

  • Avoidance of Toxic Reagents: Modern photocatalytic methods can avoid the use of hazardous reagents like stannanes, which were used in some older procedures.[2]

Q2: My synthesis involves a bicyclo[1.1.0]butane (BCB) precursor, which is reported to be unstable. How can I handle this reagent on a larger scale?

A2: Bicyclo[1.1.0]butanes are indeed strained molecules. However, many modern protocols have been developed to handle them safely on a larger scale. It is crucial to consult the specific literature for the BCB you are using. In many cases, they can be generated in situ or used as a solution in a suitable solvent. Always handle with care, under an inert atmosphere, and at low temperatures if specified in the protocol.

Q3: I need to synthesize a gram-scale quantity of a 1,2-disubstituted bicyclo[2.1.1]hexane. Which method is most recommended?

A3: A highly recommended and scalable method for 1,2-disubstituted bicyclo[2.1.1]hexanes starts from readily available acetophenone.[1] The key step is an intramolecular photocycloaddition of a diene intermediate using benzophenone as a sensitizer. This method has been demonstrated on a multigram scale and uses inexpensive starting materials, with the final products often purified by distillation, which is advantageous for large-scale synthesis.[1]

Q4: Are there any scalable methods to produce enantiomerically enriched bicyclo[2.1.1]hexanes?

A4: Yes, a Lewis-acid-catalyzed [2+2] photocycloaddition has been developed to produce enantioenriched 1,5-disubstituted bicyclo[2.1.1]hexanes.[10] Additionally, a synergistic approach using palladium and organocatalysis for the (3+2) cycloaddition of bicyclobutanes with enals has achieved high enantioselectivity (up to 99% ee).[14]

Quantitative Data Summary

The following table summarizes yields and conditions for selected scalable synthetic routes to bicyclo[2.1.1]hexanes.

RouteKey TransformationScaleCatalyst/SensitizerSolventYieldReference
Photocatalytic [2+2] Cycloaddition Intramolecular cycloaddition of a 1,5-diene>10 g starting material(Ir[dF(CF3)ppy]2(dtbpy))PF6 (0.5-2 mol%)CH3CN83-90%[2]
Sensitized Photocycloaddition Intramolecular cycloaddition of a diene from acetophenoneMultigramBenzophenoneCH3CN76%[1]
Lewis Acid-Catalyzed Cycloaddition [3+2] cycloaddition of bicyclo[1.1.0]butane and enamidesScale-up demonstratedSc(OTf)3TolueneHigh yields[9]
Copper-Catalyzed Cycloaddition [3+2] cycloaddition of bicyclo[1.1.0]butane amides and azadienesGram-scaleCu(I) catalyst-Good to high yields[12]
Photocatalytic Polysubstituted Synthesis Intramolecular cycloaddition of 1,5-hexadienes1.00 mmolIr(dF(CF3)ppy)2(dtbbpy)PF6Acetone91%[6]

Experimental Protocols

Protocol: Gram-Scale Synthesis of 1,2-Disubstituted Bicyclo[2.1.1]hexane via Sensitized Photocycloaddition

This protocol is adapted from the multigram synthesis reported by Mykhailiuk and coworkers.[1] It outlines the key photochemical step.

Objective: To synthesize a bicyclo[2.1.1]hexane core via an intramolecular [2+2] photocycloaddition using a sensitizer.

Materials:

  • Diene precursor (synthesized from acetophenone)

  • Benzophenone (sensitizer)

  • Acetonitrile (CH3CN), anhydrous

  • Photoreactor equipped with a broad wavelength mercury lamp and a cooling system

Procedure:

  • In a suitable photoreactor vessel, dissolve the diene precursor in anhydrous acetonitrile to a concentration of 0.1 M.

  • Add benzophenone as a sensitizer (typically 0.5-1.0 equivalents).

  • Purge the solution with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove dissolved oxygen.

  • While maintaining an inert atmosphere, irradiate the solution with a broad wavelength mercury lamp.

  • Maintain the reaction temperature at 20-25 °C using a cooling system.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The crude product can then be purified by vacuum distillation to yield the pure bicyclo[2.1.1]hexane derivative.

Visualizations

experimental_workflow Experimental Workflow: Photocatalytic Synthesis cluster_prep Preparation cluster_reaction Photochemical Reaction cluster_workup Workup & Purification start Dissolve Diene & Photocatalyst in Acetonitrile purge Purge with N2/Ar for 30 min start->purge irradiate Irradiate with Blue LEDs at Room Temperature purge->irradiate Transfer to Photoreactor monitor Monitor by TLC/GC-MS irradiate->monitor concentrate Concentrate Under Reduced Pressure monitor->concentrate Reaction Complete purify Purify by Distillation or Chromatography concentrate->purify end Isolated Bicyclo[2.1.1]hexane purify->end

Caption: Workflow for a scalable photocatalytic synthesis of bicyclo[2.1.1]hexanes.

troubleshooting_logic Troubleshooting Logic: Low Yield in Photocycloaddition cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Photocycloaddition cause1 Side Reactions from High-Energy UV start->cause1 cause2 Poor Light Penetration (Scale-up Issue) start->cause2 cause3 Oxygen Quenching of Excited State start->cause3 sol1 Use Sensitizer or Visible Light Photocatalyst cause1->sol1 sol2 Switch to Flow Reactor cause2->sol2 sol3 Thoroughly Degas Reaction Mixture cause3->sol3

Caption: Troubleshooting logic for low yields in photochemical cycloaddition reactions.

References

Technical Support Center: Transition Metal-Catalyzed Bicyclo[2.1.1]hexane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of bicyclo[2.1.1]hexanes (BCHs) using transition metal catalysis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and provide answers to frequently asked questions encountered during their experiments.

Troubleshooting Guide

This guide addresses common problems observed during the synthesis of bicyclo[2.1.1]hexanes, their probable causes stemming from side reactions, and recommended solutions to improve reaction outcomes.

Problem Potential Cause (Side Reaction) Catalyst System Recommended Solutions
Low to no yield of the desired bicyclo[2.1.1]hexane product β-Carbon Elimination (Ring-Opening): The strained bicyclo[2.1.1]alkoxy metal intermediate undergoes ring opening, leading to undesired byproducts instead of the target BCH.[1]NickelOptimize reaction temperature; screen different ligands to stabilize the intermediate; use a less coordinating solvent.
Direct Reduction of Functional Groups: The alkyne or carbonyl functionalities in the starting material are reduced by the hydride source, preventing the desired cyclization.[1]NickelUse a milder reducing agent or adjust the stoichiometry of the hydride source; ensure slow addition of the hydride source.
Formation of Cyclobutene (B1205218) Byproduct: The reaction pathway diverges to an addition-elimination mechanism, yielding a cyclobutene derivative instead of the desired [2σ+2π] cycloaddition product.Copper, GoldFor copper catalysis, ensure the use of a Cu(I) source like Cu(CH₃CN)₄BF₄. Avoid Au(I) catalysts if the bicyclo[2.1.1]hexane is the desired product.[2]
Formation of multiple isomers (diastereomers/enantiomers) Poor Stereochemical Control: The catalyst system may not provide adequate control over the stereochemistry of the cycloaddition.Palladium, NickelScreen chiral ligands for asymmetric synthesis; optimize reaction temperature and solvent to improve diastereoselectivity.
Incomplete conversion of starting material Catalyst Deactivation: The transition metal catalyst may be deactivated by impurities or side reactions.AllEnsure all reagents and solvents are pure and dry; use an appropriate catalyst loading; consider the use of a co-catalyst or additive to stabilize the active catalytic species.
Insufficient Reaction Time or Temperature: The reaction may not have reached completion under the current conditions.AllMonitor the reaction progress by TLC or GC-MS and adjust the reaction time accordingly; incrementally increase the reaction temperature.

Frequently Asked Questions (FAQs)

Nickel-Catalyzed Synthesis

Q1: My nickel-catalyzed cyclization of a β-alkynylcyclobutanone is giving me a complex mixture of products with very little of the desired bicyclo[2.1.1]hexanol. What is the most likely cause?

A1: The most probable cause is the occurrence of side reactions such as β-carbon elimination (ring-opening) of the strained bicyclo[2.1.1]alkoxy nickel intermediate or direct reduction of the alkyne and/or carbonyl groups.[1] The high ring strain of the bicyclo[2.1.1]hexane system makes the intermediate susceptible to decomposition.

Q2: How can I suppress the β-carbon elimination side reaction in my nickel-catalyzed synthesis?

A2: To suppress β-carbon elimination, you can try the following:

  • Ligand Modification: Employing bulky or electron-donating ligands can help stabilize the nickel intermediate and disfavor the ring-opening pathway.

  • Temperature Control: Running the reaction at a lower temperature can reduce the energy available for the undesired ring-opening process.

  • Solvent Choice: Using a less polar, non-coordinating solvent may help to stabilize the key intermediates and favor the desired cyclization.

Q3: I am observing significant reduction of my starting material's alkyne and carbonyl groups. How can I prevent this?

A3: To minimize the reduction of functional groups, consider these adjustments:

  • Hydride Source: Use a less reactive hydride source or decrease the amount of the hydride source to the minimum required for the reaction.

  • Slow Addition: Adding the hydride source slowly to the reaction mixture can help maintain a low concentration of the reducing agent, thereby favoring the desired hydrometalation and cyclization over direct reduction.

Copper-Catalyzed Synthesis

Q4: In my copper-catalyzed reaction of a bicyclo[1.1.0]butane with an alkene, I am isolating a cyclobutene derivative instead of the expected bicyclo[2.1.1]hexane. Why is this happening?

A4: This is a known side reaction in transition metal-catalyzed reactions of bicyclo[1.1.0]butanes. The formation of a cyclobutene versus a bicyclo[2.1.1]hexane is highly dependent on the catalyst system used. While Cu(I) catalysts typically favor the [2σ+2π] cycloaddition to form bicyclo[2.1.1]hexanes, other catalysts, notably Au(I), can promote an addition-elimination pathway that leads to cyclobutenes.[2]

Q5: How can I ensure the selective formation of the bicyclo[2.1.1]hexane product in my copper-catalyzed reaction?

A5: To selectively obtain the bicyclo[2.1.1]hexane product, it is crucial to use a well-defined Cu(I) catalyst, such as [Cu(CH₃CN)₄]BF₄. It is also important to ensure that the reaction conditions do not promote catalyst oxidation or the formation of other catalytically active species that might favor the cyclobutene pathway. Careful optimization of the solvent and temperature may also be necessary.

Palladium-Catalyzed Synthesis

Q6: My palladium-catalyzed [2σ+2π] cycloaddition is producing a mixture of diastereomers. How can I improve the diastereoselectivity?

A6: Improving diastereoselectivity in palladium-catalyzed cycloadditions often involves careful ligand selection and optimization of reaction parameters.

  • Ligand Choice: The steric and electronic properties of the ligand on the palladium center can have a profound impact on the transition state geometry and, consequently, the diastereoselectivity. Screening a variety of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands is a good starting point.

  • Temperature: Lowering the reaction temperature can often enhance diastereoselectivity by increasing the energy difference between the diastereomeric transition states.

  • Solvent: The polarity and coordinating ability of the solvent can also influence the selectivity. Experiment with a range of solvents to find the optimal conditions.

Experimental Protocols

Nickel-Catalyzed Regioselective Hydrometalative Cyclization of β-Alkynylcyclobutanones

This protocol is adapted from the work of Liu and coworkers.[1][3]

Materials:

  • β-Alkynylcyclobutanone (1.0 equiv)

  • Ni(OAc)₂ (10 mol%)

  • rac-BINAP (12 mol%)

  • (TMSO)₂MeSiH (2.0 equiv)

  • Toluene (B28343) (0.1 M)

Procedure:

  • To an oven-dried Schlenk tube, add the β-alkynylcyclobutanone, Ni(OAc)₂, and rac-BINAP.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add (TMSO)₂MeSiH dropwise via syringe.

  • Stir the reaction at 60 °C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Copper(I)-Catalyzed [2σ+2π] Cycloaddition of Bicyclo[1.1.0]butanes

This protocol is based on the chemodivergent synthesis described by Han and coworkers.[2]

Materials:

  • Bicyclo[1.1.0]butane derivative (1.0 equiv)

  • Alkene or other π-system (1.2 equiv)

  • Cu(CH₃CN)₄BF₄ (5 mol%)

  • Dichloromethane (DCM) (0.05 M)

Procedure:

  • To an oven-dried Schlenk tube, add the bicyclo[1.1.0]butane derivative and Cu(CH₃CN)₄BF₄.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DCM via syringe.

  • Add the alkene or other π-system via syringe.

  • Stir the reaction at room temperature and monitor by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Reaction Pathway Diagram: Ni-Catalyzed Bicyclo[2.1.1]hexane Synthesis

Ni_Catalyzed_Synthesis cluster_main Desired Pathway cluster_side1 Side Reaction 1: β-Carbon Elimination cluster_side2 Side Reaction 2: Reduction Start β-Alkynylcyclobutanone + Ni(0) Intermediate1 Hydronickelation Start->Intermediate1 Ni-H species SideProduct2 Reduced Alkyne/ Carbonyl Start->SideProduct2 Excess Hydride Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 5-exo-trig Product Bicyclo[2.1.1]hexanol Intermediate2->Product Protonolysis SideProduct1 Ring-Opened Product Intermediate2->SideProduct1

Caption: Ni-catalyzed synthesis of bicyclo[2.1.1]hexanes and major side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of Bicyclo[2.1.1]hexane Q1 What is the major byproduct? Start->Q1 A1 Ring-Opened Product Q1->A1 β-Carbon Elimination A2 Reduced Starting Material Q1->A2 Reduction A3 Cyclobutene Q1->A3 Isomerization A4 Complex Mixture/ Unidentified Products Q1->A4 Other Sol1 Optimize Temperature (Lower) Screen Ligands Change Solvent A1->Sol1 Sol2 Use Milder Hydride Source Slow Addition of Hydride A2->Sol2 Sol3 Confirm Use of Cu(I) Catalyst Avoid Au(I) Contamination A3->Sol3 Sol4 Check Reagent Purity Ensure Anhydrous Conditions Optimize Catalyst Loading A4->Sol4

Caption: A workflow for troubleshooting low yields in bicyclo[2.1.1]hexane synthesis.

References

overcoming low reactivity of carbonyl groups in bicyclo[2.1.1]hexane systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with bicyclo[2.1.1]hexane systems. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of carbonyl groups in these highly strained scaffolds.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments.

Issue 1: Poor or No Reactivity in Standard Carbonyl Reactions (e.g., Enolate Chemistry)

Question: I am attempting to perform an α-functionalization of my bicyclo[2.1.1]hexan-2-one via enolate formation, but I am observing no product and only recovering the starting material. Why is this happening and what can I do?

Answer:

The carbonyl group in bicyclo[2.1.1]hexan-2-one systems is known to be significantly less reactive in classical carbonyl reactions, particularly those involving enolate chemistry.[1][2] This reduced reactivity is attributed to the high degree of conformational restriction and steric strain inherent to the bicyclic structure.[1] The formation of an sp²-hybridized enolate introduces additional strain into the already constrained system, making it energetically unfavorable.

Troubleshooting Steps:

  • Confirm Starting Material Integrity: Before attempting more complex solutions, verify the purity and identity of your bicyclo[2.1.1]hexan-2-one starting material using standard analytical techniques (NMR, GC-MS, etc.).

  • Alternative Strategies: Instead of forcing enolate chemistry, consider alternative synthetic strategies to achieve your desired functionalization. These can include:

    • Late-Stage Functionalization: If your molecule contains other reactive handles (e.g., an aromatic ring), functionalize those moieties first.[1]

    • Synthesis of Substituted Precursors: Synthesize acyclic precursors that already contain the desired functionality before performing the [2+2] photocycloaddition to form the bicyclo[2.1.1]hexane ring system.[3][4]

    • Ring Expansion Reactions: Consider converting the ketone to an oxime for a Beckmann rearrangement or using Baeyer-Villiger conditions to form a lactam or lactone, respectively.[1] These expanded rings may offer different reactivity profiles.

Question: My Wittig or Horner-Wadsworth-Emmons (HWE) reaction on bicyclo[2.1.1]hexan-2-one is proceeding with low yield. How can I optimize this reaction?

Answer:

While Wittig and HWE reactions are generally more successful than enolate-based transformations for bicyclo[2.1.1]hexan-2-ones, the inherent steric hindrance can still lead to sluggish reactions and lower yields.[5]

Troubleshooting Workflow:

G start Low Yield in Wittig/HWE Reaction reagent Check Reagent Purity and Activity (Ylide/Phosphonate (B1237965) Anion) start->reagent conditions Modify Reaction Conditions reagent->conditions temp Increase Reaction Temperature conditions->temp Optimize time Increase Reaction Time conditions->time Optimize base Use a Stronger, Less Hindered Base (e.g., KOtBu, NaH) conditions->base Optimize solvent Change Solvent (e.g., THF, DMSO) conditions->solvent Optimize fail Still Low Yield conditions->fail success Improved Yield temp->success time->success base->success solvent->success alt Consider Alternative Olefination Reagents (e.g., Peterson, Julia-Kocienski) fail->alt

Caption: Troubleshooting workflow for Wittig/HWE reactions.

Optimization Parameters:

  • Base Selection: Ensure complete deprotonation of the phosphonium (B103445) salt or phosphonate ester. Stronger, non-nucleophilic bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are often effective.[1]

  • Temperature and Reaction Time: Due to steric hindrance, these reactions may require higher temperatures and longer reaction times than for less hindered ketones. Monitor the reaction progress carefully by TLC or GC to avoid decomposition.

  • Solvent: The choice of solvent can influence the solubility of the reagents and the stability of the intermediates. Anhydrous THF is a common choice, but for more challenging substrates, a more polar aprotic solvent like DMSO may be beneficial.

Issue 2: Controlling Stereoselectivity in Carbonyl Reduction

Question: I am reducing a 5-exo-substituted bicyclo[2.1.1]hexan-2-one with sodium borohydride (B1222165) and obtaining a mixture of diastereomeric alcohols. How can I improve the stereoselectivity?

Answer:

The facial selectivity of nucleophilic addition to the carbonyl group in these systems is influenced by long-range electronic effects from the substituent at the 5-position.[6] The steric environment around the carbonyl is relatively unbiased, meaning that electronic factors play a more significant role in directing the incoming nucleophile.

Troubleshooting and Optimization:

  • Analyze Substituent Effects: The electronic nature of the remote substituent influences the syn- versus anti-face selectivity. Electron-withdrawing groups like cyano or ester groups tend to favor syn-attack (relative to the substituent), though this effect is less pronounced than in other bicyclic systems.[6]

  • Modify the Hydride Reagent: The size of the hydride reagent can influence stereoselectivity. While NaBH₄ is a relatively small hydride source, bulkier reagents like Lithium tri-sec-butylborohydride (L-Selectride®) may offer improved selectivity by favoring attack from the less sterically hindered face.

  • Chelation Control: If your substituent has a chelating atom (e.g., -CH₂OH), using a reducing agent in conjunction with a Lewis acid (e.g., CeCl₃ with NaBH₄ - Luche reduction) can lock the conformation and lead to higher diastereoselectivity.

Quantitative Data Summary

The following tables summarize quantitative data for key transformations of bicyclo[2.1.1]hexan-2-one systems.

Table 1: Diastereoselectivity in the NaBH₄ Reduction of 5-exo-Substituted Bicyclo[2.1.1]hexan-2-ones [6]

Substituent (R)(E)-alcohol (syn-attack) Yield(Z)-alcohol (anti-attack) Yield
-CN75%25%
-COOMe66%34%
-CH₂OAc60%40%
-CH₂OH48%52%
-CH₂OTBDMS47%53%
-CH₂CH₃44%56%

Table 2: Yields for Selected Ketone Derivatization Reactions [1][5]

ReactionReagent(s)SolventYield
Wittig OlefinationMeOCH₂P(Ph₃)Cl, KOtBuTHFNot specified
Horner-Wadsworth-Emmons(EtO)₂P(O)CH₂CO₂Et, NaHTHFNot specified
Baeyer-Villiger OxidationmCPBACH₂Cl₂ (reflux)Effective
Schmidt ReactionBnN₃, TiCl₄Not specifiedEffective

Experimental Protocols

Protocol 1: Synthesis of 1-Substituted Bicyclo[2.1.1]hexan-2-ones via Pinacol Coupling and Rearrangement [7][8]

This two-step procedure converts cyclobutanedione derivatives into 1-substituted bicyclo[2.1.1]hexan-2-ones.

Step 1: SmI₂-Mediated Transannular Pinacol Coupling

  • Prepare a 0.01 M solution of SmI₂ in anhydrous THF.

  • In a separate flask, dissolve the cyclobutanedione starting material (1.0 equiv) in anhydrous THF (to make a final reaction concentration of ~0.1 M).

  • Heat the SmI₂ solution to 50 °C.

  • Add the solution of the dione (B5365651) dropwise to the heated SmI₂ solution (4.0 equiv).

  • Stir the reaction mixture for 30 minutes at 50 °C. The reaction progress can be monitored by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the aqueous layer with an organic solvent (e.g., EtOAc), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude bicyclic diol is typically used in the next step without further purification.

Step 2: Acid-Catalyzed Pinacol Rearrangement

  • Dissolve the crude bicyclic diol from Step 1 in acetonitrile (B52724) (MeCN).

  • Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 equiv).

  • Stir the reaction at room temperature until TLC analysis indicates complete consumption of the diol.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract with an organic solvent, wash, dry, and concentrate as described above.

  • Purify the resulting 1-substituted bicyclo[2.1.1]hexan-2-one by silica (B1680970) gel column chromatography.

G cluster_0 Step 1: Pinacol Coupling cluster_1 Step 2: Pinacol Rearrangement dione Cyclobutanedione diol Bicyclic Diol Intermediate dione->diol SmI₂, THF, 50°C diol_rearr Bicyclic Diol Intermediate ketone Bicyclo[2.1.1]hexan-2-one diol_rearr->ketone p-TsOH, MeCN

Caption: Two-step synthesis of bicyclo[2.1.1]hexan-2-ones.

Protocol 2: Visible Light-Driven Intramolecular [2+2] Photocycloaddition [4]

This method constructs the bicyclo[2.1.1]hexane core from a 1,5-hexadiene (B165246) precursor.

  • In a suitable reaction vessel (e.g., a Schlenk tube), dissolve the 1,5-hexadiene derivative (1.0 equiv) and the photocatalyst (e.g., Ir(dFCF₃ppy)₂(dtbbpy)PF₆, 0.5-2 mol%) in an appropriate solvent (acetone is a good choice).

  • Deoxygenate the reaction mixture by three freeze-pump-thaw cycles.

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Irradiate the vessel with a blue LED light source (λ ≈ 414-450 nm).

  • Monitor the reaction progress by TLC or GC analysis.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Purify the crude product by filtration through a short plug of silica or basic alumina, eluting with a suitable solvent (e.g., DCM), to afford the bicyclo[2.1.1]hexane product.

References

Technical Support Center: Purification of Substituted Bicyclo[2.1.1]hexane Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of diastereomers of substituted bicyclo[2.1.1]hexanes.

Troubleshooting Guide

Issue: Poor or no separation of diastereomers on silica (B1680970) gel column chromatography.

Potential Cause Suggested Solution
Low Polarity Difference Diastereomers of bicyclo[2.1.1]hexanes can have very similar polarities, making separation on standard silica gel challenging.[1]
Optimize Solvent System: - Perform thorough TLC analysis with a wide range of solvent systems. - Try adding a small percentage of a more polar solvent like methanol, ethanol, or isopropanol (B130326) to your mobile phase to potentially sharpen bands.[1] - Consider using less common non-polar solvents like toluene (B28343) or cyclohexane (B81311) in combination with a polar modifier.[1]
Consider Alternative Stationary Phases: - If available, explore other normal-phase media or consider reversed-phase chromatography if the compounds have sufficient hydrophobicity.
Co-elution The diastereomers are eluting together despite trying various solvent systems.
Employ High-Performance Liquid Chromatography (HPLC): - HPLC, particularly with chiral stationary phases, can offer significantly higher resolution for closely related isomers.[2] While primarily for enantiomers, some chiral columns can also effectively separate diastereomers.
Attempt Crystallization: - If the diastereomers are solid, fractional crystallization can be a powerful purification technique.[3][4] Experiment with various solvent/anti-solvent systems.
Compound Instability The bicyclo[2.1.1]hexane core or its substituents may be sensitive to the acidic nature of standard silica gel.
Use Deactivated Silica: - Treat silica gel with a base, such as triethylamine, before packing the column to neutralize acidic sites.
Consider Alternative Sorbents: - Alumina (neutral or basic) or other less acidic stationary phases might be more suitable.

Issue: Difficulty with crystallization of diastereomers.

Potential Cause Suggested Solution
Oiling Out The compound does not precipitate as a solid from the crystallization solvent.
Modify Solvent System: - Use a more slowly diffusing anti-solvent. - Lower the crystallization temperature gradually.
Induce Crystallization: - Use a seed crystal of one of the pure diastereomers if available. - Scratch the inside of the flask with a glass rod at the solvent-air interface.
Formation of a Racemic Mixture or Conglomerate Both diastereomers crystallize together.
Screen a Wide Range of Solvents: - The solubility of diastereomers can vary significantly in different solvents. A thorough solvent screen is crucial.
Derivative Formation: - Consider forming a derivative (e.g., an ester or amide from a carboxylic acid) that may have more favorable crystallization properties.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying diastereomers of substituted bicyclo[2.1.1]hexanes?

The most frequently cited methods for the purification of these diastereomers are column chromatography, crystallization, and distillation.[3][4] In some cases, high-performance liquid chromatography (HPLC) is also employed for analytical or preparative separations.[2][4]

Q2: Why is the separation of bicyclo[2.1.1]hexane diastereomers often challenging?

The rigid bicyclic core means that the substituents on the stereocenters may not lead to significant differences in the overall polarity or crystal packing of the diastereomers. This similarity makes them difficult to separate by standard chromatographic or crystallization techniques.[3][5]

Q3: Can I use chiral HPLC to separate diastereomers?

Yes, while chiral HPLC is primarily designed for separating enantiomers, it can also be effective for separating diastereomers. The chiral stationary phase can provide differential interactions with the diastereomers, leading to separation.[2]

Q4: Are there any specific solvent systems that are recommended for the column chromatography of these compounds?

While the optimal solvent system is highly dependent on the specific substituents, mixtures of hexane (B92381) and a moderately polar solvent like diethyl ether or ethyl acetate (B1210297) are common starting points.[1][6] For instance, a mobile phase of hexane/diethyl ether (80:20) has been used.[1] It is crucial to perform TLC analysis to determine the best solvent system for your specific compound.

Q5: Is it possible to predict which purification method will be most effective?

It is difficult to predict with certainty. However, if the diastereomers are solids and are produced in a high diastereomeric ratio, crystallization is often a good first choice as it can be easily scaled up.[4] For liquid mixtures or when crystallization fails, column chromatography is the more general approach.[3][7]

Experimental Protocols

General Protocol for Purification by Flash Column Chromatography

  • Sample Preparation: Dissolve the crude mixture of diastereomers in a minimal amount of the chosen eluent or a stronger solvent.

  • Dry Loading (Recommended): Adsorb the dissolved sample onto a small amount of silica gel. Remove the solvent under reduced pressure to obtain a free-flowing powder.

  • Column Packing: Prepare a glass column with silica gel slurried in the initial, least polar mobile phase.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the determined mobile phase, gradually increasing polarity if necessary. Collect fractions and monitor by TLC.

  • Analysis: Analyze the collected fractions by TLC, NMR, or another appropriate analytical technique to identify the pure diastereomers.[6][8]

General Protocol for Purification by Crystallization

  • Solvent Selection: Dissolve the diastereomeric mixture in a minimum amount of a suitable hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator.

  • Crystal Formation: If crystals do not form, try adding an anti-solvent dropwise until turbidity persists, then warm slightly until the solution becomes clear and allow to cool again.

  • Isolation: Collect the crystals by filtration.

  • Analysis: Analyze the purity of the crystals and the composition of the mother liquor to determine the efficiency of the separation.[3][4]

Quantitative Data

Substitution Pattern Diastereomeric Ratio (dr) Purification Method Reference
2,5-disubstituted2:1Column Chromatography[7]
2,5-disubstituted3:1Column Chromatography[7]
2,5-disubstituted5:1Column Chromatography[7][9]
1,2-disubstitutedSeparable mixtureColumn Chromatography[10]
2-azabicyclo[2.1.1]hexanesSeparable mixtureFlash Column Chromatography[8]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_purification Purification cluster_final_analysis Final Analysis synthesis Synthesis of Substituted Bicyclo[2.1.1]hexane crude_analysis Analyze Crude Mixture (NMR, LC-MS) synthesis->crude_analysis chromatography Column Chromatography crude_analysis->chromatography Liquid or non-crystalline solid crystallization Crystallization crude_analysis->crystallization Crystalline solid hplc Preparative HPLC chromatography->hplc If co-elution occurs purity_check Assess Purity and Characterize Diastereomers chromatography->purity_check crystallization->chromatography If crystallization fails crystallization->purity_check hplc->purity_check

Caption: General experimental workflow for the purification of bicyclo[2.1.1]hexane diastereomers.

troubleshooting_guide cluster_solutions Troubleshooting Steps start Poor Separation by Column Chromatography optimize_solvent Optimize Mobile Phase (TLC analysis) start->optimize_solvent try_crystallization Attempt Crystallization start->try_crystallization If solid change_stationary Change Stationary Phase (e.g., Alumina, RP-silica) optimize_solvent->change_stationary No improvement end Pure Diastereomers optimize_solvent->end Success try_hplc Attempt Preparative HPLC change_stationary->try_hplc Still poor separation change_stationary->end Success try_hplc->end Success derivatize Derivatize for Better Separation/Crystallization try_crystallization->derivatize Fails try_crystallization->end Success derivatize->end Success

Caption: Troubleshooting logic for poor separation of diastereomers.

References

troubleshooting low yields in SmI2-mediated cyclization for bicyclo[2.1.1]hexan-ones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SmI₂-mediated radical cyclizations for the synthesis of bicyclo[2.1.1]hexan-ones. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with this powerful synthetic transformation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may lead to low yields or reaction failure in the SmI₂-mediated synthesis of bicyclo[2.1.1]hexan-ones.

Issue 1: My reaction is not working or the yield is very low. Where do I start troubleshooting?

Answer: Low yields in SmI₂-mediated reactions often trace back to the quality of the SmI₂ solution or the purity of the reaction setup.

  • SmI₂ Solution Quality: The deep blue or green color of the SmI₂ solution is indicative of active Sm(II). If the solution is yellow or colorless, it has likely oxidized to Sm(III) and will be unreactive.

  • Preparation of SmI₂: While factors like trace water or oxygen in the THF solvent have been shown to have little influence on the formation of SmI₂, the quality of the samarium metal itself is critical[1]. If you are having trouble preparing the reagent, consider using an activation protocol for the samarium metal[1]. A reliable method involves using iodine (I₂) or 1,2-diiodoethane (B146647) with samarium powder in anhydrous, degassed THF under an inert atmosphere (Argon or Nitrogen)[2][3]. The reaction should be stirred for several hours at room temperature until the solution develops a deep blue-green color[2].

  • Anhydrous & Oxygen-Free Conditions: The cyclization reaction itself is highly sensitive to oxygen and moisture. Ensure all glassware is flame-dried or oven-dried, the solvent (THF) is anhydrous, and the reaction is maintained under a positive pressure of an inert gas like argon[2].

Issue 2: I observe significant amounts of simple reduction byproducts instead of the desired cyclized product. What can I do?

Answer: The formation of simple reduction products (e.g., the corresponding alcohol from the ketone) suggests that the intramolecular radical cyclization step is slow compared to intermolecular quenching or further reduction. Several factors can be adjusted to favor cyclization.

  • Additives are Key: The reactivity and reduction potential of SmI₂ are dramatically influenced by additives[2][4].

    • Hexamethylphosphoramide (HMPA): HMPA is a powerful additive that coordinates to the samarium ion, significantly increasing its reduction potential and often accelerating the reaction from hours to minutes[2]. It can also influence the stereoselectivity of the reaction[5]. However, HMPA is a known carcinogen and should be handled with extreme caution.

    • Proton Sources: The choice and amount of proton source (e.g., H₂O, t-BuOH, HFIP) are critical. These additives are often necessary to protonate the final organosamarium intermediate[6]. In some cases, water can create a highly effective reagent system that enables the reduction of challenging substrates through proton-coupled electron transfer (PCET)[7]. For the synthesis of bicyclo[2.1.1]hexan-1-ols, a combination of hexafluoroisopropanol (HFIP) and H₂O has been used successfully[8].

  • Concentration: Running the reaction at a higher dilution can sometimes favor intramolecular cyclization over intermolecular side reactions.

Issue 3: My starting material is a poor substrate for the cyclization. Are there ways to improve its reactivity?

Answer: Substrate electronics and sterics play a significant role.

  • Electron-Withdrawing Groups: Substrates bearing electron-withdrawing groups on aryl substituents can sometimes be poorer substrates for related pinacol (B44631) coupling reactions used to generate bicyclo[2.1.1]hexan-one precursors[9].

  • Alternative Strategies: If a direct ketyl-olefin cyclization is failing, consider a different synthetic approach. One powerful method involves a SmI₂-mediated transannular pinacol coupling of a cyclobutanedione derivative, followed by an acid-catalyzed pinacol rearrangement to furnish the bicyclo[2.1.1]hexan-one core[9][10]. This two-step procedure can be effective for a diverse range of substrates[9][10]. Another advanced method uses a SmI₂-catalyzed intermolecular coupling between bicyclo[1.1.0]butyl (BCB) ketones and electron-deficient alkenes[11].

Issue 4: I want to avoid using HMPA due to its toxicity. What are the alternatives?

Answer: Several alternatives to the carcinogenic HMPA have been developed.

  • Tripyrrolidinophosphoric acid triamide (TPPA): TPPA has been shown to be an effective substitute for HMPA in many SmI₂-mediated reactions, providing similar yields and selectivities in the cyclizations of various ketones[12].

  • N,N'-Dimethylpropyleneurea (DMPU): DMPU can also be used as a replacement for HMPA, although it may be less effective and require longer reaction times[4].

  • Water/Alcohols: In some systems, a carefully optimized system of water or alcohols (like HFIP) can promote the reaction effectively without the need for Lewis base additives like HMPA[5][8]. For example, a combination of SmI₂, HFIP, and H₂O in THF is a known condition for these types of cyclizations[8].

Quantitative Data Summary

The tables below summarize reaction conditions and yields for the synthesis of bicyclo[2.1.1]hexane derivatives from various precursors, highlighting the impact of different additives and substrates.

Table 1: Substrate Scope for SmI₂-Mediated Intramolecular Ketyl-Olefin Cyclization

Data sourced from a study on the synthesis of 2-substituted bicyclo[2.1.1]hexan-1-ols.[8]

EntrySubstrate (Cyclobutanone Precursor)R GroupConditionProductYield (%)
15aPhA3o80
25b4-MeO-PhA3p75
35c4-F-PhA3q85
45fBnB3s72
55gn-BuB3t65

Conditions:

  • Condition A: SmI₂ (0.10 M in THF), HFIP (hexafluoroisopropanol), H₂O in THF at room temperature.

  • Condition B: SmI₂ (0.10 M in THF), HMPA in THF at room temperature.

Table 2: Optimization of Acid-Catalyzed Pinacol Rearrangement

This table shows the second step of a two-step synthesis of 1-substituted bicyclo[2.1.1]hexan-5-ones, starting from the crude vicinal diol formed via SmI₂-mediated pinacol coupling.[9]

EntryCatalyst (10 mol %)Yield (%) of Bicyclo[2.1.1]hexan-one
1p-TsOH·H₂O68
2FeCl₃67
3Cu(OTf)₂67
4TFAN.D. (Not Determined)

Key Experimental Protocols

Protocol 1: Preparation of SmI₂ Solution (0.1 M in THF)[2]
  • Flame-dry a 50 mL round-bottom flask containing a magnetic stir bar under vacuum and flush it with argon.

  • Allow the flask to cool to room temperature and maintain a positive pressure of argon (e.g., using an argon-filled balloon).

  • Quickly weigh samarium metal powder (0.2 g, 1.3 mmol) and add it to the flask, immediately re-flushing with argon.

  • Add 10 mL of dry, degassed tetrahydrofuran (B95107) (THF) via syringe.

  • Add iodine crystals (0.254 g, 1.0 mmol) to the stirring suspension. Note: Alternatively, 1,2-diiodoethane can be used.

  • Stir the solution vigorously at room temperature for at least 3 hours. The reaction is complete when the solution turns a deep, dark blue or green color, and most of the samarium metal has been consumed.

  • The solution should be used immediately for the best results.

Protocol 2: General Procedure for SmI₂-Mediated Reductive Cyclization (HMPA Conditions)[8]
  • To a flame-dried, argon-flushed flask, add a solution of the cyclobutanone (B123998) precursor (e.g., 5f-j, 0.50 mmol) in anhydrous THF (5.0 mL).

  • Add HMPA (20.0 mmol) to the solution.

  • To this stirring solution, add a 0.10 M solution of SmI₂ in THF (2.0 mmol, 20 mL) dropwise at room temperature.

  • Stir the reaction for 30 minutes under an argon atmosphere.

  • Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visual Guides & Workflows

The following diagrams illustrate key concepts, workflows, and mechanisms relevant to the SmI₂-mediated cyclization.

Troubleshooting_Workflow start Low Yield or Reaction Failure q1 Is SmI₂ solution deep blue/green? start->q1 sol1_yes Check Reaction Conditions q1->sol1_yes Yes sol1_no Sm(II) likely oxidized. Prepare fresh SmI₂ solution. Consider Sm metal activation. q1->sol1_no No q2 Observe simple reduction instead of cyclization? sol1_yes->q2 sol2_yes Optimize Additives: - Add/increase HMPA (or alternative). - Titrate proton source (H₂O, HFIP). - Increase dilution. q2->sol2_yes Yes sol2_no Consider Substrate or Work-up Issues q2->sol2_no No q3 Using HMPA? sol2_yes->q3 sol2_no->q3 sol3_yes Ensure proper handling (carcinogen). q3->sol3_yes Yes sol3_no Consider HMPA alternatives: - TPPA - DMPU - Optimize H₂O/HFIP system q3->sol3_no No

Caption: Troubleshooting workflow for low-yield SmI₂ reactions.

Caption: Simplified mechanism of SmI₂-mediated ketyl-olefin cyclization.

Caption: Role of additives in modulating SmI₂ reactivity.

References

Technical Support Center: Solvent Effects on Intramamolecular Photocycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data on the influence of solvents in intramolecular photocycloaddition reactions.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during intramolecular photocycloaddition experiments, with a focus on solvent-related effects.

Frequently Asked Questions (FAQs)

  • Q1: My intramolecular [2+2] photocycloaddition is resulting in a low yield. What are the first steps to troubleshoot this?

    A1: Low yields are a frequent challenge in photochemical reactions.[1] Before extensively modifying the substrate, consider the following solvent and reaction condition adjustments:

    • Solvent Purity: Ensure your solvent is free from impurities, especially those that can quench the excited state (e.g., dissolved oxygen, alkene stabilizers). Degassing the solvent by purging with an inert gas (nitrogen or argon) for at least 30 minutes is crucial.[1][2]

    • Reaction Concentration: The optimal concentration can be solvent-dependent. While intramolecular reactions are less affected by concentration than intermolecular ones, aggregation or solubility issues in certain solvents can impact efficiency. Try running the reaction at a slightly higher or lower concentration.

    • Light Source and Wavelength: Ensure your light source is appropriate for the substrate's absorption profile. Using a wavelength that excites the substrate-solvent complex (if any) or avoids excitation of potential impurities is key.[3]

  • Q2: I am observing poor diastereoselectivity or the formation of the wrong diastereomer. How can the solvent influence this?

    A2: Solvent choice is a powerful tool for controlling diastereoselectivity in intramolecular photocycloadditions, particularly for substrates capable of forming hydrogen bonds.[4]

    • Protic vs. Aprotic Solvents: For substrates containing hydrogen-bond donors (e.g., hydroxyl groups) and acceptors (e.g., carbonyls), the solvent's ability to participate in hydrogen bonding is critical.

      • Aprotic solvents (e.g., dichloromethane, benzene) often promote intramolecular hydrogen bonding, which can lock the substrate in a specific conformation, leading to a preferred diastereomer.[4]

      • Protic solvents (e.g., methanol, water) can disrupt intramolecular hydrogen bonds by forming intermolecular hydrogen bonds with the substrate. This frees the substrate to adopt a different low-energy conformation, often leading to the opposite diastereomer.[4]

    • Solvent Polarity: The polarity of the solvent can influence the stability of the diradical intermediates and the transition states leading to different diastereomers. Experimenting with a range of solvents with varying polarities can help optimize the diastereomeric ratio.

  • Q3: My reaction is producing a mixture of regioisomers (e.g., "straight" vs. "crossed" products). Can the solvent control regioselectivity?

    A3: Yes, solvent can play a role in directing regioselectivity, often in conjunction with conformational constraints of the substrate. For certain substrates, particularly those with the potential for intramolecular hydrogen bonding, switching between protic and aprotic solvents can favor the formation of one regioisomer over the other.[4] For instance, in the photocycloaddition of some 2'-hydroxyenones, an intramolecular hydrogen bond in an aprotic solvent may favor a "head-to-tail" cycloaddition, while disruption of this bond in a protic solvent can lead to the "head-to-head" product.[4]

  • Q4: The quantum yield of my reaction is very low. How can I improve it?

    A4: A low quantum yield indicates that the absorbed photons are not efficiently leading to the desired product.[5] Besides the general troubleshooting steps for low yield (Q1), consider the following:

    • Solvent Viscosity: In some cases, a more viscous solvent can limit unproductive molecular motions and favor the cyclization of the diradical intermediate.

    • Triplet Sensitizers: If direct irradiation is inefficient, using a triplet sensitizer (B1316253) (e.g., acetone, benzophenone) can be effective. Acetone is a particularly useful solvent as it can also act as a sensitizer.[2] The choice of sensitizer and its concentration should be optimized.[1]

    • Intersystem Crossing: Solvents can influence the rate of intersystem crossing from the initial singlet excited state to the reactive triplet state. Heavy-atom solvents (e.g., those containing bromine or iodine) can enhance this rate but may also introduce side reactions.

Data on Solvent Effects

The following tables summarize quantitative data on how solvent choice can impact the outcome of intramolecular photocycloaddition reactions.

Table 1: Solvent Effect on Diastereoselectivity of the Intramolecular [2+2] Photocycloaddition of a 2'-Hydroxyenone

SolventDiastereomeric Ratio (a:b)Total Yield (%)Reference
Benzene1:1065[4]
Dichloromethane1:870[4]
Acetonitrile1:1.568[4]
Acetone/Water (9:1)5:172[4]
Methanol10:160[4]

In this example, aprotic solvents favor diastereomer b due to the formation of an intramolecular hydrogen bond, while protic solvents disrupt this bond, leading to a preference for diastereomer a .[4]

Table 2: Solvent Effect on Regioselectivity of the Intramolecular [2+2] Photocycloaddition of a Tethered Enone

SolventRegioisomeric Ratio (Head-to-Head : Head-to-Tail)Total Yield (%)Reference
Dichloromethane>1:2035[4]
Acetone/Water (9:1)7:164[4]

This data illustrates a dramatic reversal of regioselectivity based on the solvent's ability to disrupt intramolecular hydrogen bonding.[4]

Experimental Protocols

Representative Protocol for Intramolecular [2+2] Photocycloaddition of a 2'-Hydroxyenone

This protocol is a general guideline and may require optimization for different substrates.

1. Preparation of the Reaction Mixture:

  • In a quartz or Pyrex reaction tube (depending on the required wavelength), dissolve the enone substrate in the chosen solvent to a concentration of approximately 0.01-0.05 M.

  • Degas the solution for at least 30 minutes by bubbling a gentle stream of inert gas (argon or nitrogen) through the solution.

  • Seal the reaction tube under a positive pressure of the inert gas.

2. Photochemical Reaction:

  • Place the reaction tube in a suitable photochemical reactor equipped with a cooling system to maintain a constant temperature (typically between 0 °C and room temperature).

  • Irradiate the solution with a suitable light source (e.g., a medium-pressure mercury lamp). The choice of filter (e.g., Pyrex to block short-wavelength UV) is crucial to prevent side reactions.

  • Monitor the reaction progress by a suitable analytical technique, such as TLC, GC, or NMR spectroscopy of aliquots.

3. Work-up and Purification:

  • Once the reaction has reached completion (or optimal conversion), remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to separate the diastereomers and any unreacted starting material or byproducts.

4. Characterization:

  • Characterize the purified product(s) by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm their structure and stereochemistry.

Visualizing Reaction Pathways and Workflows

General Mechanism of Intramolecular [2+2] Photocycloaddition

G S0 Ground State (S₀) S1 Singlet Excited State (S₁) S0->S1 hν (Absorption) T1 Triplet Excited State (T₁) S1->T1 Intersystem Crossing (ISC) T1->S0 Non-radiative Decay Diradical 1,4-Diradical Intermediate T1->Diradical C-C Bond Formation Diradical->S0 Reversion Product Cyclobutane Product Diradical->Product Ring Closure

Caption: General mechanism of an intramolecular [2+2] photocycloaddition reaction.

Influence of Solvent on Diastereoselectivity via Hydrogen Bonding

G cluster_0 Aprotic Solvent cluster_1 Protic Solvent IntraHB Intramolecular H-Bond (Locked Conformation) DiastereomerA Favored Diastereomer A IntraHB->DiastereomerA Photocycloaddition InterHB Intermolecular H-Bond (Flexible Conformation) DiastereomerB Favored Diastereomer B InterHB->DiastereomerB Photocycloaddition Substrate Substrate with -OH and C=O groups Substrate->IntraHB Substrate->InterHB

Caption: Solvent control of diastereoselectivity through hydrogen bonding.

Troubleshooting Workflow for Low Reaction Yield

G Start Low Yield Observed CheckPurity Check Starting Material Purity Start->CheckPurity DegasSolvent Degas Solvent Thoroughly? CheckPurity->DegasSolvent [Pure] OptimizeConc Optimize Concentration DegasSolvent->OptimizeConc [Yes] Success Improved Yield DegasSolvent->Success [No, now Yes] ChangeSolvent Change Solvent (Polarity/H-bonding) OptimizeConc->ChangeSolvent UseSensitizer Use Triplet Sensitizer? ChangeSolvent->UseSensitizer CheckWavelength Verify Light Source/ Wavelength UseSensitizer->CheckWavelength [No Improvement] UseSensitizer->Success [Yes] CheckWavelength->Success [Optimized]

Caption: A systematic workflow for troubleshooting low yields.

References

refining reaction conditions for C-H functionalization of bicyclo[2.1.1]hexanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the C-H functionalization of bicyclo[2.1.1]hexanes (BCHs). This resource is designed for researchers, scientists, and professionals in drug development to navigate the intricacies of these reactions. Find troubleshooting guides and frequently asked questions (FAQs) below to refine your experimental conditions and overcome common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Here are answers to common questions and solutions to potential issues you may encounter during the C-H functionalization of bicyclo[2.1.1]hexanes.

Q1: My iridium-catalyzed borylation of a bridgehead C-H bond on a bicyclo[2.1.1]hexane is giving low to no yield. What are the common causes and how can I improve it?

A1: Low yields in iridium-catalyzed borylation of BCHs can stem from several factors. Here’s a troubleshooting guide:

  • Catalyst and Ligand Choice: The selection of the iridium catalyst and the accompanying ligand is critical. For the borylation of tertiary C–H bonds at the bridgehead position, a combination of [Ir(COD)(OMe)]2 as the precatalyst and a phenanthroline-based ligand like 2-methylphenanthroline (2-mphen) has proven effective.[1][2] If you are using a different catalyst system, consider switching to this combination.

  • Reaction Temperature: These reactions often require elevated temperatures to proceed efficiently. The standard reported temperature is 100 °C.[1] Ensure your reaction is reaching and maintaining this temperature.

  • Solvent: Cyclooctane (B165968) is a commonly used solvent for these reactions.[1][2] Its high boiling point is suitable for the required reaction temperature.

  • Reagent Stoichiometry: An excess of the borylating agent, such as bis(pinacolato)diboron (B136004) (B2pin2), is typically used. A common ratio is 1.5 equivalents of B2pin2 relative to the BCH substrate.[1]

  • Steric Hindrance: Highly substituted BCHs, particularly with bulky groups near the bridgehead positions, may exhibit lower reactivity due to steric hindrance, which can impede the approach of the bulky iridium catalyst.[1] If your substrate is sterically demanding, you may need to screen different ligands or accept a lower yield.

  • Atmosphere: These reactions are sensitive to air and moisture. Ensure all reagents are properly dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) in a glovebox.[2]

Q2: I am observing side products in my C-H functionalization reaction. What are the likely side reactions and how can I minimize them?

A2: The formation of side products can be attributed to several factors:

  • C-C Bond Cleavage: While the C-H functionalization of the bridgehead position is generally favored, high temperatures or inappropriate catalyst selection can sometimes lead to the cleavage of the strained C-C bonds within the bicyclic core.[1][2] Careful optimization of the reaction temperature and catalyst/ligand combination is key to minimizing this.

  • Functionalization at Other Positions: While the bridgehead tertiary C-H bond is often the most reactive, functionalization can occur at other positions, especially if there are other activated C-H bonds (e.g., benzylic or adjacent to heteroatoms) in the molecule.[1] The selectivity is highly dependent on the catalyst system. For instance, iridium catalysts with specific ligands show high selectivity for the bridgehead position.[1][2]

  • Hydrolysis of Boronic Esters: If your target is a boronic ester, it can be prone to hydrolysis to the corresponding boronic acid during purification.[1] To avoid this, minimize exposure to water and consider using anhydrous solvents during workup and chromatography. In some cases, the boronic acid may be the desired product, or the crude boronic ester can be converted to a more stable derivative, such as a trifluoroborate salt.[1]

Q3: Can I perform C-H functionalization on a bicyclo[2.1.1]hexane that already contains sensitive functional groups?

A3: Yes, one of the advantages of modern C-H functionalization methods is their compatibility with a wide range of functional groups. Iridium-catalyzed borylation, for instance, has been shown to be compatible with esters, amides, ethers, and even some nitrogen-containing heterocycles.[1][2] However, highly acidic or basic functional groups might interfere with the catalyst. It is always advisable to perform a small-scale test reaction to assess compatibility with your specific substrate.

Q4: I am struggling with the synthesis of polysubstituted bicyclo[2.1.1]hexanes. Are there alternative methods to direct C-H functionalization?

A4: While direct C-H functionalization is a powerful tool, alternative strategies exist for constructing polysubstituted BCHs, particularly when specific substitution patterns are desired that are not easily accessible through C-H activation. One prominent method is the visible light-driven intramolecular crossed [2+2] photocycloaddition of styrene (B11656) derivatives.[3][4][5] This approach allows for the synthesis of BCHs with various substitution patterns and has been shown to be scalable.[4] Another strategy involves the catalyst-controlled chemodivergent reaction of bicyclo[1.1.0]butane amides with azadienes, which can yield multifunctionalized bicyclo[2.1.1]hexanes.[6][7]

Data Presentation: Reaction Conditions for Bridgehead Borylation

The following table summarizes typical reaction conditions for the iridium-catalyzed borylation of the bridgehead C-H bond in bicyclo[2.1.1]hexanes.

ParameterConditionNotesReference
Substrate Bicyclo[2.1.1]hexane derivative0.10-0.25 mmol scale[1]
Borylating Agent B2pin21.5 equivalents[1]
Catalyst Precursor [Ir(COD)(OMe)]22.5 mol%[1][2]
Ligand 2-mphen5.0 mol%[1][2]
Solvent Cyclooctane100 µL/mmol of substrate[1]
Temperature 100 °C---[1]
Atmosphere Inert (Nitrogen or Argon)Performed in a glovebox[2]

Experimental Protocols

Key Experiment: Iridium-Catalyzed Borylation of a Bicyclo[2.1.1]hexane Derivative

This protocol is adapted from literature procedures for the borylation of bridgehead C-H bonds.[2]

Materials:

  • Bicyclo[2.1.1]hexane substrate (1.00 equiv., 0.250 mmol)

  • Bis(pinacolato)diboron (B2pin2) (1.50 equiv., 0.375 mmol, 95.2 mg)

  • [Ir(COD)(OMe)]2 (2.50 mol%, 6.25 µmol)

  • 2-methylphenanthroline (2-mphen) (5.00 mol%, 12.5 µmol, 2.43 mg)

  • Cyclooctane (anhydrous, 0.2 mL)

  • 4 mL vial with a magnetic stir bar

  • Nitrogen-filled glovebox

Procedure:

  • Inside a nitrogen-filled glovebox, add the bicyclo[2.1.1]hexane substrate, B2pin2, [Ir(COD)(OMe)]2, and 2-mphen to a 4 mL vial containing a magnetic stir bar.

  • If the substrate is a liquid, it should be added last.

  • Add cyclooctane to the vial.

  • Seal the vial tightly with a screw cap.

  • Remove the vial from the glovebox and place it in a preheated heating block at 100 °C.

  • Stir the reaction mixture for the desired amount of time (monitor by TLC or GC-MS).

  • Upon completion, allow the reaction to cool to room temperature.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Weigh Substrate, B2pin2, Catalyst, Ligand solvent Add Anhydrous Solvent (Cyclooctane) reagents->solvent seal Seal Reaction Vessel solvent->seal heat Heat to 100 °C seal->heat stir Stir and Monitor heat->stir cool Cool to Room Temperature stir->cool purify Purification (e.g., Chromatography) cool->purify product product purify->product Isolated Product

Caption: Workflow for Iridium-Catalyzed Borylation.

troubleshooting_guide cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_substrate Substrate Issues start Low Yield? catalyst_check Using [Ir(COD)(OMe)]2 and 2-mphen? start->catalyst_check Yes catalyst_solution Switch to recommended catalyst/ligand. catalyst_check->catalyst_solution No temp_check Temperature at 100 °C? catalyst_check->temp_check Yes solvent_check Solvent is Cyclooctane? temp_check->solvent_check Yes temp_solution Increase/stabilize temperature. temp_check->temp_solution No atmosphere_check Inert Atmosphere? solvent_check->atmosphere_check Yes solvent_solution Use anhydrous cyclooctane. solvent_check->solvent_solution No atmosphere_solution Ensure inert conditions. atmosphere_check->atmosphere_solution No sterics_check Substrate Sterically Hindered? atmosphere_check->sterics_check Yes sterics_solution Screen ligands or accept lower yield. sterics_check->sterics_solution Yes

Caption: Troubleshooting Logic for Low Reaction Yield.

References

Validation & Comparative

Bicyclo[2.1.1]hexane vs. Ortho-Substituted Benzene: A Bioisosteric Comparison for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry, the strategic replacement of molecular scaffolds is a cornerstone of lead optimization. The aromatic benzene (B151609) ring, while a common constituent of many drug molecules, often introduces liabilities such as metabolic instability and poor solubility. This has driven the exploration of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. This guide provides a detailed comparison of the bicyclo[2.1.1]hexane (BCH) scaffold as a saturated, three-dimensional bioisostere for ortho-substituted benzene rings.

Physicochemical and Structural Properties: A Head-to-Head Comparison

The fundamental premise for using BCH as a bioisostere for an ortho-substituted phenyl ring is its ability to mimic the spatial arrangement of the substituents in a more favorable physicochemical context. The rigid, bicyclic structure of BCH places substituents at positions that closely overlap with the geometry of an ortho-substituted aromatic ring. However, by replacing an aromatic, planar structure with a saturated, three-dimensional one, significant improvements in drug-like properties can be achieved.

Key advantages of this bioisosteric replacement include a decrease in lipophilicity and an increase in aqueous solubility, which are critical for improving the overall pharmacokinetic profile of a drug candidate. The absence of an aromatic system also eliminates metabolic pathways associated with aromatic hydroxylation, often a major source of drug metabolism and the formation of reactive metabolites.

Below is a table summarizing the key physicochemical property differences.

PropertyOrtho-Substituted BenzeneBicyclo[2.1.1]hexane (BCH)Rationale for Improvement
Shape Planar, 2DPuckered, 3DIncreased 3D character can enhance binding specificity and lead to novel intellectual property.
Aromaticity AromaticSaturated (Aliphatic)Eliminates susceptibility to oxidative metabolism (e.g., arene oxidation) common for benzene rings.
Lipophilicity (logP) HigherLowerThe saturated core is less lipophilic than the aromatic ring, which can improve solubility and reduce off-target toxicity.
Aqueous Solubility LowerHigherThe lower lipophilicity and different crystal packing properties of BCH-containing compounds often lead to enhanced aqueous solubility.
Synthetic Accessibility Generally highMore complex, but increasingly accessibleWhile substituted benzenes are readily available, multi-step syntheses are often required for functionalized BCH scaffolds.

Performance in Drug Discovery: Comparative Pharmacological Data

The true test of a bioisostere lies in its application. The replacement of ortho-substituted benzene with BCH has demonstrated success in several drug discovery programs, leading to compounds with improved potency, selectivity, and pharmacokinetic properties.

One prominent example is in the development of inhibitors for the soluble epoxide hydrolase (sEH), a therapeutic target for treating inflammatory and cardiovascular diseases. Researchers at Pfizer systematically replaced an ortho-substituted phenyl ring with a BCH core, resulting in a compound with significantly improved properties.

Another notable application is in the development of potent and selective inhibitors of the sodium channel Nav1.7, a key target for pain therapeutics. Replacing an ortho-tolyl group with a BCH moiety led to a compound with comparable potency but superior metabolic stability.

Here is a summary of the comparative data from these programs:

TargetOriginal MoietyBioisosterePotency (IC50)Aqueous SolubilityMetabolic Stability (HL hep t1/2)
Soluble Epoxide Hydrolase (sEH) ortho-substituted PhenylBicyclo[2.1.1]hexane1.1 nM1 µg/mL11 min
0.4 nM >200 µg/mL 111 min
Sodium Channel Nav1.7 ortho-TolylBicyclo[2.1.1]hexane11 nMNot Reported43% remaining (Human)
12 nM Not Reported90% remaining (Human)

Experimental Protocols

The quantitative data presented above are derived from a suite of standard in vitro assays. Below are detailed methodologies for three key experiments.

Aqueous Solubility Assessment (Kinetic Solubility via Nephelometry)

This assay determines the solubility of a compound in an aqueous buffer, which is a critical parameter for predicting its oral bioavailability.

  • Materials : Dimethyl sulfoxide (B87167) (DMSO), Phosphate-Buffered Saline (PBS) pH 7.4, test compounds, 96-well microplates.

  • Protocol :

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • In a 96-well plate, add 198 µL of PBS buffer to each well.

    • Add 2 µL of the 10 mM compound stock solution to the PBS, resulting in a final concentration of 100 µM with 1% DMSO. This is done in triplicate.

    • The plate is sealed and shaken at room temperature for 2 hours.

    • The turbidity of each well is measured using a nephelometer. Turbidity indicates precipitation of the compound.

    • A standard curve is generated using compounds with known solubility to correlate the nephelometry reading to a solubility value (e.g., in µg/mL or µM).

Metabolic Stability Assay (Human Liver Microsome Stability)

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes, which are abundant in the liver.

  • Materials : Human Liver Microsomes (HLM), NADPH regenerating system (e.g., G6P, G6PDH), Phosphate (B84403) Buffer (pH 7.4), test compound, quenching solution (e.g., cold acetonitrile (B52724) with an internal standard).

  • Protocol :

    • Pre-warm a solution of HLM (e.g., 0.5 mg/mL final concentration) in phosphate buffer at 37°C.

    • Add the test compound to the HLM solution at a final concentration of 1 µM and pre-incubate for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction in each aliquot is immediately stopped by adding it to the cold acetonitrile quenching solution.

    • Samples are centrifuged to precipitate proteins. The supernatant is then analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.

    • The percentage of compound remaining at each time point is plotted against time, and the half-life (t1/2) is calculated from the slope of the natural log plot of the disappearance of the compound.

In Vitro Potency Assay (sEH Fluorescence-Based Inhibition Assay)

This assay measures how effectively a compound inhibits its target enzyme, in this case, soluble epoxide hydrolase.

  • Materials : Recombinant human sEH enzyme, PHOME (a fluorogenic substrate), Bis-Tris buffer (pH 7.0), test compound in DMSO, 96-well black plates.

  • Protocol :

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 96-well plate, add the sEH enzyme in buffer to each well.

    • Add the diluted test compound to the wells and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the enzymatic reaction by adding the PHOME substrate. The enzyme will hydrolyze PHOME, releasing a fluorescent product.

    • The plate is incubated at 37°C, and the increase in fluorescence is measured over time using a plate reader (Excitation/Emission wavelengths are specific to the fluorophore).

    • The rate of reaction is calculated for each compound concentration.

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the reaction rate against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Visualizing Workflows and Relationships

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Bioisosteric replacement workflow for drug optimization.

Caption: Experimental workflow for the metabolic stability assay.

Caption: General signaling pathway modulation by a therapeutic agent.

A Head-to-Head Comparison of Bicyclo[2.1.1]hexane and Bicyclo[1.1.1]pentane Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can enhance the pharmacological properties of drug candidates is perpetual. Among the most successful strategies has been the replacement of planar aromatic rings with three-dimensional, saturated bioisosteres. This approach, often dubbed "escaping flatland," can lead to significant improvements in a compound's solubility, metabolic stability, and overall pharmacokinetic profile. Two of the most prominent scaffolds in this arena are bicyclo[2.1.1]hexane (BCH) and bicyclo[1.1.1]pentane (BCP). This guide provides an objective comparison of these two scaffolds, supported by experimental data, to aid researchers in selecting the appropriate building block for their drug design endeavors.

Structural and Physicochemical Properties: A Comparative Overview

Bicyclo[1.1.1]pentane is a highly rigid, rod-like molecule that has gained widespread acceptance as a bioisostere for para-substituted phenyl rings.[1][2] Its linear geometry effectively mimics the spatial arrangement of substituents in a 1,4-disubstituted benzene (B151609) ring. In contrast, bicyclo[2.1.1]hexane is a more recently explored scaffold that can act as a bioisostere for ortho- and meta-substituted phenyl rings due to the different exit vectors of its substituents.[3][4]

The introduction of these sp³-rich bicyclic systems into a molecule generally leads to a decrease in lipophilicity and an increase in aqueous solubility compared to their aromatic counterparts.[5][6] This is a critical advantage in drug development, as poor solubility can hinder absorption and lead to erratic bioavailability. Furthermore, the strained C-H bonds within these cages are less susceptible to metabolic oxidation by cytochrome P450 enzymes, often resulting in improved metabolic stability.[7][8]

Quantitative Physicochemical Data

The following table summarizes key physicochemical properties of representative compounds where a phenyl ring has been replaced with either a bicyclo[2.1.1]hexane or a bicyclo[1.1.1]pentane scaffold. It is important to note that the data is compiled from different studies and direct head-to-head comparisons under identical conditions are limited.

PropertyPhenyl AnalogBicyclo[2.1.1]hexane AnalogBicyclo[1.1.1]pentane AnalogReference
Solubility (μM in PBS, pH 7.4) 11 (Boscalid)35Not Reported[3]
30 (Bixafen)4Not Reported[3]
25 (Fluxapyroxad)27Not Reported[3]
5 (Conivaptan)14Not Reported[9]
Lipophilicity (cLogP) VariesGenerally LowerGenerally Lower[5]
Lipophilicity (LogD at pH 7.4) VariesGenerally LowerGenerally Lower[3]
Metabolic Stability (t½ in HLM, min) VariesCan Increase or DecreaseGenerally Increased[3][7]
Nonspecific Binding (CHI value) HigherNot Widely ReportedLower[10]

Note: HLM stands for Human Liver Microsomes. A higher t½ indicates greater metabolic stability.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, detailed experimental protocols for key assays are provided below.

Kinetic Solubility Assay in Phosphate-Buffered Saline (PBS)

This assay determines the solubility of a compound in an aqueous buffer, mimicking physiological conditions.

Materials:

  • Test compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Plate shaker

  • UV-Vis spectrophotometer or LC-MS system

Procedure:

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

  • Add a small volume of the DMSO stock solution (e.g., 2 µL) to the wells of a 96-well plate.

  • Add PBS (pH 7.4) to each well to achieve a range of final compound concentrations.

  • Seal the plate and shake at room temperature for a specified period (e.g., 2 hours).

  • After incubation, measure the amount of dissolved compound. This can be done by filtering or centrifuging the samples to remove any precipitate and then quantifying the concentration in the supernatant using a UV-Vis spectrophotometer or LC-MS.[4][5][11]

  • Solubility is reported as the highest concentration at which the compound remains in solution.

Metabolic Stability Assay in Human Liver Microsomes (HLM)

This in vitro assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Materials:

  • Test compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Incubator/water bath at 37°C

  • LC-MS/MS system

Procedure:

  • Pre-warm the HLM and NADPH regenerating system to 37°C.

  • In a microcentrifuge tube, combine the test compound (at a final concentration of, for example, 1 µM), HLM, and phosphate buffer.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the mixture at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Stop the reaction at each time point by adding a quenching solution, typically cold acetonitrile.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound.[12][13]

  • The half-life (t½) and intrinsic clearance (CLint) are then calculated from the rate of disappearance of the compound.

Distribution Coefficient (LogD) Measurement

LogD is a measure of the lipophilicity of a compound at a specific pH.

Materials:

  • Test compound

  • n-Octanol

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Vials

  • Shaker

  • LC-MS system

Procedure:

  • Pre-saturate the n-octanol with PBS and the PBS with n-octanol.

  • Add a known volume of the PBS-saturated n-octanol and n-octanol-saturated PBS to a vial.

  • Add the test compound to the two-phase system.

  • Shake the vials for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.

  • Centrifuge the vials to ensure complete separation of the two phases.

  • Carefully collect aliquots from both the n-octanol and the aqueous (PBS) layers.

  • Quantify the concentration of the compound in each layer using LC-MS.[1][14]

  • LogD is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G Bioisosteric Replacement Strategy cluster_aromatic Aromatic Scaffolds cluster_bicyclic Bicyclic Bioisosteres para para-Substituted Phenyl bcp Bicyclo[1.1.1]pentane (BCP) para:f1->bcp:f0 Mimics linear geometry ortho_meta ortho/meta-Substituted Phenyl bch Bicyclo[2.1.1]hexane (BCH) ortho_meta:f1->bch:f0 Mimics angular geometry improved_properties Improved Properties: - Solubility - Metabolic Stability - Reduced Nonspecific Binding bcp:f1->improved_properties bch:f1->improved_properties

Bioisosteric relationship of bicyclic scaffolds to phenyl rings.

G Experimental Workflow for Physicochemical Profiling start Test Compound (BCH or BCP analog) solubility Kinetic Solubility Assay (PBS, pH 7.4) start->solubility Assess aqueous solubility logd LogD Measurement (Octanol/PBS, pH 7.4) start->logd Determine lipophilicity stability Metabolic Stability Assay (Human Liver Microsomes) start->stability Evaluate metabolic fate data_analysis Data Analysis and Comparison solubility->data_analysis logd->data_analysis stability->data_analysis

Workflow for assessing the properties of bicyclic scaffolds.

Conclusion

Both bicyclo[2.1.1]hexane and bicyclo[1.1.1]pentane scaffolds offer compelling advantages over traditional aromatic rings in drug design, primarily through the enhancement of physicochemical and pharmacokinetic properties. The choice between the two will largely depend on the specific substitution pattern of the phenyl ring being replaced. Bicyclo[1.1.1]pentane is the established and well-validated choice for a para-substituted phenyl mimic. For ortho- and meta-substituted systems, bicyclo[2.1.1]hexane is an emerging and promising alternative. The experimental data, while not always from direct comparative studies, consistently points towards the benefits of these three-dimensional scaffolds in improving solubility and metabolic stability. As synthetic methodologies for these building blocks continue to advance, their application in drug discovery is set to expand, offering medicinal chemists powerful tools to overcome common ADME-related challenges.

References

Harnessing Rigidity: A Comparative Guide to Bicyclo[2.1.1]hexane Analogues in Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the quest to design more effective and safer drugs, medicinal chemists are increasingly looking beyond flat, aromatic structures, a strategy often termed "escaping from flatland." Bicyclo[2.1.1]hexane (BCH), a rigid, three-dimensional saturated scaffold, has emerged as a powerful tool in this endeavor. Its constrained conformation allows it to act as a bioisostere for various common motifs in drug molecules, including aromatic rings and flexible aliphatic cycles. By replacing these groups with a BCH core, researchers can fine-tune a compound's physicochemical properties, potentially improving solubility, metabolic stability, and target affinity, all while exploring novel, patentable chemical space.[1][2]

This guide provides a comparative analysis of BCH analogues against their parent compounds, supported by experimental data, to validate their application in drug discovery.

Comparison 1: Bicyclo[2.1.1]hexane vs. ortho-Substituted Benzene (B151609)

The most validated application of BCH is as a saturated bioisostere of the ortho-substituted benzene ring.[3] The rigid BCH scaffold can effectively mimic the exit vectors of the ortho substitution pattern, presenting the appended chemical groups to a biological target in a similar spatial arrangement.[4] This substitution has been explored in several bioactive compounds, including fungicides and drug candidates, often leading to significant improvements in drug-like properties.

The rationale behind this bioisosteric replacement is to leverage the benefits of a 3D structure while maintaining the crucial binding interactions of the original molecule.

cluster_0 Traditional Scaffold cluster_1 Challenges cluster_2 Strategy cluster_3 Novel Scaffold cluster_4 Improved Properties Benzene ortho-Substituted Benzene Ring Issues Poor Solubility Metabolic Liability Planar Structure Benzene->Issues Strategy Bioisosteric Replacement Issues->Strategy BCH 1,2- or 1,5-Disubstituted Bicyclo[2.1.1]hexane Strategy->BCH Properties Increased Fsp3 (3D Shape) Enhanced Solubility Improved Stability Novel IP BCH->Properties

Caption: Bioisosteric replacement of a benzene ring with a BCH scaffold.
Data Presentation: Physicochemical and Biological Properties

The following table summarizes the comparative data for several compounds where an ortho-substituted benzene ring was replaced with a 1,2-disubstituted bicyclo[2.1.1]hexane moiety.

Parent CompoundBCH AnaloguecLogP (Parent)cLogP (Analogue)Aqueous Solubility (µM, Parent)Aqueous Solubility (µM, Analogue)Metabolic Stability (CLint, µL/min/mg)Antifungal Activity (% Inhibition @ 6.25 ppm)
BoscalidAnalogue 283.02.3113526~100% (Parent) vs. ~100% (Analogue)
BixafenAnalogue 293.42.2304>100~100% (Parent) vs. ~100% (Analogue)
FluxapyroxadAnalogue 303.02.225273.5~100% (Parent) vs. ~100% (Analogue)
ConivaptanAnalogue 265.34.10.41.131N/A
LomitapideAnalogue 277.16.40.040.253N/A

Data sourced from Denisenko et al., as presented in Chemical Science.

Key Observations:

  • Lipophilicity: In all cases, the BCH analogue exhibited a lower calculated logP (cLogP) by 0.7-1.2 units, indicating reduced lipophilicity.

  • Solubility: The effect on aqueous solubility was variable. The BCH replacement led to a threefold increase in solubility for Boscalid and modest increases for Fluxapyroxad, Conivaptan, and Lomitapide. However, a significant decrease was observed for the Bixafen analogue.

  • Metabolic Stability: The impact on metabolic stability was also context-dependent. The BCH analogue of Conivaptan showed improved stability (lower intrinsic clearance, CLint), while the analogues of Lomitapide and Bixafen were significantly less stable.

  • Bioactivity: Critically, for the fungicides Boscalid, Bixafen, and Fluxapyroxad, the BCH analogues retained high antifungal activity, validating the BCH core as a functional bioisostere.[5]

Comparison 2: Bicyclo[2.1.1]hexane vs. Cyclopentane (B165970)

Cyclopentane is a common flexible ring found in many bioactive molecules.[6] Its flexibility, arising from the easy interconversion between half-chair and envelope conformations, can sometimes be detrimental to binding affinity and selectivity. Conformational rigidification is a strategy to lock the bioactive conformation and reduce the entropic penalty of binding. The bicyclo[2.1.1]hexane framework can serve as a rigidified version of a 1,3-disubstituted cyclopentane.[6][7]

cluster_0 Flexible Scaffold cluster_1 Rigid Scaffold Cyclopentane 1,3-Disubstituted Cyclopentane HalfChair Half-Chair Cyclopentane->HalfChair Interconverts Envelope Envelope Cyclopentane->Envelope Interconverts Strategy Conformational Rigidification Cyclopentane->Strategy BCH 2,5-Disubstituted Bicyclo[2.1.1]hexane Locked Locked Conformation BCH->Locked Strategy->BCH

Caption: Rigidification of a flexible cyclopentane using a BCH scaffold.
Data Presentation: Structural and Conceptual Properties

While extensive quantitative data for direct cyclopentane-to-BCH analogue pairs is still emerging, the conceptual advantages are clear. A rigidified version of the Fatty Acid Synthase (FAS) inhibitor BI 99179 has been synthesized to underscore the principle.[6]

Property1,3-Disubstituted Cyclopentane2,5-Disubstituted Bicyclo[2.1.1]hexaneAdvantage of BCH Analogue
Conformational Flexibility High (multiple low-energy conformations)Rigid (single, locked conformation)Reduces entropic penalty upon binding, potentially increasing affinity.
Exit Vector Geometry Variable, depends on conformationFixed and well-definedAllows for precise and stable orientation of substituents for optimal target interaction.
Synthetic Access Well-establishedMore challenging, but new methods are emergingProvides novel chemical space.
Metabolic Profile Can undergo metabolism at multiple positionsRigid structure may block certain metabolic pathwaysPotential for improved metabolic stability.

Synthetic Strategies & Experimental Protocols

Access to diverse BCH substitution patterns is crucial for their application. Several synthetic strategies have been developed, with photochemical and strain-release-driven cycloadditions being prominent.

G sm1 1,5-Dienes reac1 Intramolecular [2+2] Photocycloaddition sm1->reac1 sm2 Bicyclo[1.1.0]butanes (BCBs) reac2 Lewis Acid Catalyzed Cycloaddition w/ Enamides sm2->reac2 prod1 1,5- and 2,5-Disubstituted BCHs reac1->prod1 prod2 1,2-Disubstituted BCHs reac2->prod2

Caption: Key synthetic workflows for accessing BCH analogues.
Key Experimental Protocols

1. Protocol: Microsomal Stability Assay This assay evaluates a compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s.[8]

  • Materials: Pooled human liver microsomes (HLM), NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase), phosphate (B84403) buffer (pH 7.4), test compound stock (in DMSO), control compounds (e.g., verapamil, testosterone), acetonitrile (B52724) with internal standard (for quenching).

  • Procedure:

    • Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL protein) and the test compound (e.g., 1 µM) in phosphate buffer. Pre-incubate at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.[7]

    • Immediately quench the reaction by adding the aliquot to a collection plate containing cold acetonitrile and an internal standard.[9]

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis: The rate of disappearance is determined by plotting the natural logarithm of the remaining compound concentration against time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (CLint).[10]

2. Protocol: Kinetic Aqueous Solubility Assay This high-throughput assay measures the solubility of a compound from a DMSO stock, simulating conditions often found in early drug discovery screening.[5][11]

  • Materials: Test compound (as a DMSO stock, e.g., 10 mM), Phosphate-Buffered Saline (PBS, pH 7.4), 96-well filter plates, 96-well UV-transparent collection plates, UV/Vis plate reader.

  • Procedure:

    • Add a small volume of the DMSO stock solution (e.g., 2 µL) to a larger volume of PBS (e.g., 98 µL) in the wells of a standard 96-well plate. The final DMSO concentration should be low (e.g., 2%).

    • Seal the plate and shake at room temperature for a set period (e.g., 90 minutes) to allow for equilibration.[11]

    • Transfer the solution to a 96-well filter plate placed on top of a UV-transparent collection plate.

    • Centrifuge the plate assembly to filter out any precipitated compound.

    • Measure the UV absorbance of the filtrate in the collection plate at the compound's λmax.

  • Data Analysis: The concentration of the dissolved compound is calculated by comparing its UV absorbance to a standard curve prepared from the DMSO stock. The highest concentration that remains in solution is reported as the kinetic solubility.[12]

3. Protocol: Antifungal Activity Assay (Succinate Dehydrogenase Inhibitors) This assay measures the ability of a compound to inhibit the mycelial growth of a target fungus.[1]

  • Materials: Potato Dextrose Agar (B569324) (PDA) medium, target fungal culture (e.g., Botrytis cinerea), test compound stock solution (in DMSO), sterile petri dishes.

  • Procedure:

    • Prepare PDA medium and autoclave. Allow it to cool to ~50-55°C.

    • Add the test compound from the stock solution to the molten agar to achieve a range of final concentrations. Also prepare a control plate with DMSO only.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Inoculate the center of each plate with a small plug of the fungal mycelium.

    • Incubate the plates at an appropriate temperature (e.g., 25°C) until the fungal growth in the control plate nearly covers the plate.

  • Data Analysis: Measure the diameter of the fungal colony on each plate. Calculate the percentage of growth inhibition for each concentration relative to the control. The EC50 value (the concentration that causes 50% inhibition) is determined by plotting inhibition percentage against the logarithm of the compound concentration.[13]

References

Unlocking Molecular Architecture: A Comparative Guide to NMR Spectral Analysis of Bicyclo[2.1.1]hexane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of molecular structure is paramount. Bicyclo[2.1.1]hexane and its derivatives have emerged as valuable scaffolds in medicinal chemistry, offering unique three-dimensional diversity. This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectral features of bicyclo[2.1.1]hexane derivatives against alternative bicyclic systems, supported by experimental data and detailed protocols to aid in their unambiguous identification.

The rigid, strained framework of bicyclo[2.1.1]hexane and its analogues gives rise to distinct and often complex NMR spectra. Understanding the characteristic chemical shifts and coupling constants is crucial for differentiating between isomers and confirming the successful synthesis of these high-value compounds. This guide will delve into the ¹H and ¹³C NMR spectral data of representative bicyclo[2.1.1]hexane derivatives and compare them with commonly encountered alternatives such as bicyclo[2.2.1]heptane and bicyclo[1.1.1]pentane derivatives.

Comparative NMR Data Analysis

The following tables summarize the key ¹H and ¹³C NMR spectral data for a selection of bicyclo[2.1.1]hexane derivatives and their structural alternatives. These values are indicative and can be influenced by the solvent, concentration, and specific substitution patterns.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm) for Selected Bicyclic Compounds

CompoundH-1 (Bridgehead)H-2H-3H-4 (Bridgehead)H-5H-6H-7 (Bridge)Other
Bicyclo[2.1.1]hexane-2-carboxylic acid~2.5-2.7~2.9-3.1~1.8-2.0~2.5-2.7~1.5-1.7~1.5-1.7~1.3-1.4COOH: ~12.0
endo-Bicyclo[2.1.1]hexan-2-ol~2.3-2.5~4.0-4.2~1.6-1.8~2.3-2.5~1.4-1.6~1.4-1.6~1.2-1.3OH: variable
exo-Bicyclo[2.1.1]hexan-2-ol~2.4-2.6~3.8-4.0~1.7-1.9~2.4-2.6~1.3-1.5~1.3-1.5~1.1-1.2OH: variable
2-Azabicyclo[2.1.1]hexane~3.4-3.6-~2.8-3.0~3.4-3.6~1.7-1.9~1.7-1.9~1.5-1.6NH: variable
Bicyclo[2.2.1]heptan-2-one2.65 (m)-1.80-2.00 (m)2.45 (m)1.50-1.70 (m)1.50-1.70 (m)1.30 (m)-
Bicyclo[1.1.1]pentane-1-carboxylic acid-2.31 (s)--2.31 (s)2.31 (s)-COOH: ~12.0

Note: Chemical shifts are approximate and can vary. Multiplicities are often complex due to long-range coupling.

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) for Selected Bicyclic Compounds

CompoundC-1 (Bridgehead)C-2C-3C-4 (Bridgehead)C-5C-6C-7 (Bridge)Other
Bicyclo[2.1.1]hexane-2-carboxylic acid~40-42~45-47~25-27~40-42~30-32~30-32~38-40COOH: ~175-180
endo-Bicyclo[2.1.1]hexan-2-ol~41-43~70-72~30-32~41-43~31-33~31-33~39-41-
exo-Bicyclo[2.1.1]hexan-2-ol~42-44~72-74~29-31~42-44~32-34~32-34~40-42-
2-Azabicyclo[2.1.1]hexane~68-70-~55-57~68-70~35-37~35-37~48-50-
Bicyclo[2.2.1]heptan-2-one49.9217.045.337.927.124.337.9-
Bicyclo[1.1.1]pentane-1-carboxylic acid28.554.354.345.854.354.3-COOH: 170.3

Experimental Protocols

Reproducible and high-quality NMR data are contingent on meticulous experimental procedures. The following protocols provide a general framework for the analysis of bicyclic compounds.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD). The choice of solvent can influence chemical shifts.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg/mL is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg/mL is recommended.

  • NMR Tube: Use a clean, high-quality 5 mm NMR tube. Any paramagnetic impurities on the tube can lead to significant line broadening.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm). For aqueous samples, DSS or TSP can be used.

Data Acquisition
  • Spectrometer: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve better signal dispersion, which is crucial for resolving complex spin systems in bicyclic molecules.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Optimize the spectral width to cover all expected proton signals (typically 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Consider performing 2D NMR experiments like COSY (Correlation Spectroscopy) to establish proton-proton coupling networks.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to single lines for each unique carbon.

    • A wider spectral width is necessary (typically 0-220 ppm).

    • A larger number of scans is required due to the low natural abundance of ¹³C.

    • 2D experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for assigning carbon signals by correlating them to their attached protons.

Visualizing the Workflow and Biological Relevance

To facilitate a deeper understanding of the processes involved in NMR spectral analysis and the potential applications of bicyclo[2.1.1]hexane derivatives, the following diagrams are provided.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis & Structure Elucidation A Purified Compound B Dissolution in Deuterated Solvent A->B C Transfer to NMR Tube B->C D 1D ¹H NMR C->D Insert into Spectrometer E 1D ¹³C NMR C->E Insert into Spectrometer F 2D NMR (COSY, HSQC, HMBC) D->F E->F G Chemical Shift Analysis F->G H Coupling Constant Analysis F->H I 2D Correlation Analysis F->I J Structure Verification G->J H->J I->J

NMR Spectral Analysis Workflow

Bicyclo[2.1.1]hexane derivatives are increasingly utilized in drug discovery as bioisosteres of phenyl rings, offering improved physicochemical properties. Their ability to interact with biological targets, such as G-protein coupled receptors (GPCRs), makes them promising candidates for novel therapeutics. The following diagram illustrates a simplified GPCR signaling pathway, a common target for drugs incorporating such bicyclic scaffolds.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Generates Ligand Bicyclo[2.1.1]hexane Derivative (Ligand) Ligand->GPCR Binds Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Simplified GPCR Signaling Pathway

Conclusion

The structural elucidation of bicyclo[2.1.1]hexane derivatives relies heavily on a thorough understanding of their unique NMR spectral features. By comparing their ¹H and ¹³C NMR data with those of alternative bicyclic systems, researchers can confidently identify these valuable scaffolds. Adherence to rigorous experimental protocols is essential for obtaining high-quality, reproducible data. The application of these compounds as bioisosteres in drug discovery, particularly in modulating key signaling pathways, underscores the importance of their precise characterization. This guide serves as a valuable resource for scientists and professionals engaged in the synthesis and application of these promising molecules.

A Comparative Guide to the X-ray Crystallography of Disubstituted Bicyclo[2.1.1]hexanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[2.1.1]hexane scaffold has emerged as a compelling surrogate for substituted benzene (B151609) rings in medicinal chemistry, offering a three-dimensional, saturated, and rigid framework that can enhance the physicochemical properties of drug candidates. X-ray crystallography has been instrumental in elucidating the precise three-dimensional structures of these molecules, providing invaluable data for structure-activity relationship (SAR) studies and rational drug design. This guide offers a comparative overview of X-ray crystallography studies on various disubstituted bicyclo[2.1.1]hexanes, presenting key structural data and the experimental protocols used to obtain them.

Structural Comparison of Disubstituted Bicyclo[2.1.1]hexane Derivatives

The substitution pattern on the bicyclo[2.1.1]hexane core significantly influences its overall geometry, including bond lengths, bond angles, and the spatial relationship between the two substituents. These parameters are critical for mimicking the vector space of ortho-, meta-, and para-substituted benzenes. The following tables summarize key geometric parameters obtained from single-crystal X-ray diffraction studies of various disubstituted bicyclo[2.1.1]hexanes.

1,2-Disubstituted Bicyclo[2.1.1]hexanes as ortho-Substituted Benzene Bioisosteres

Recent studies have focused on 1,2-disubstituted bicyclo[2.1.1]hexanes as mimics of ortho-substituted benzene rings. X-ray crystallographic analysis has confirmed that the spatial arrangement of substituents in these systems closely resembles that of their aromatic counterparts.[1]

CompoundCCDC No.C1-C2 Bond Length (Å)C1-C6-C5 Angle (°)C2-C3-C4 Angle (°)Substituent Torsion Angle (°)Reference
1-phenylbicyclo[2.1.1]hexane-2-carboxylic acid22865231.569(2)95.2(1)93.8(1)-170.8(2)Mykhailiuk, P. K. et al., Chem. Sci., 2023 , 14, 14092-14099.[1]
1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid22865261.571(3)95.1(2)93.9(2)-171.5(3)Mykhailiuk, P. K. et al., Chem. Sci., 2023 , 14, 14092-14099.[1]
1-(3-(trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-2-carboxylic acid22865241.568(4)95.3(2)93.7(2)-170.1(4)Mykhailiuk, P. K. et al., Chem. Sci., 2023 , 14, 14092-14099.[1]
Polysubstituted Bicyclo[2.1.1]hexanes

The versatility of the bicyclo[2.1.1]hexane scaffold extends to various other substitution patterns, including those that can act as bioisosteres for meta- and para-substituted benzenes, as well as more complex polysubstituted aromatic systems.

CompoundCCDC No.Substitution PatternKey Geometric FeatureReference
Dimethyl 4-phenylbicyclo[2.1.1]hexane-1,4-dicarboxylate22619991,4-disubstitutedC1-C4 distance: 2.22 ÅReinhold, M. et al., Chem. Sci., 2023 , 14, 9885-9891.
Methyl 4-mesitylbicyclo[2.1.1]hexane-1-carboxylate22893231,4-disubstitutedC1-C4 distance: 2.23 ÅReinhold, M. et al., Chem. Sci., 2023 , 14, 9885-9891.

Experimental Protocols

The determination of the crystal structures summarized above involves a standardized workflow, from crystal growth to data analysis. Below are detailed methodologies representative of those used in the cited studies.

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound.

  • General Procedure: A solution of the purified bicyclo[2.1.1]hexane derivative is prepared in an appropriate solvent or solvent mixture (e.g., hexane/ethyl acetate, dichloromethane/heptane). The solution is filtered to remove any particulate matter and left undisturbed in a loosely capped vial at room temperature. Over a period of several days to weeks, as the solvent slowly evaporates, single crystals of suitable quality for X-ray diffraction form.

X-ray Data Collection and Structure Refinement

Data collection is performed on a single-crystal X-ray diffractometer.

  • Instrumentation: A Bruker D8 VENTURE diffractometer equipped with a PHOTON 100 CMOS detector and a Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54178 Å) microfocus sealed tube X-ray source is commonly used.

  • Data Collection: A suitable crystal is mounted on a goniometer head. The data is collected at a controlled temperature, typically 100 K, to minimize thermal vibrations. A series of diffraction images are collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: The collected diffraction data are processed using software packages such as SAINT for data integration and SADABS for absorption correction. The crystal structure is solved using direct methods (e.g., with the SHELXT program) and refined by full-matrix least-squares on F² using SHELXL. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

Visualization of the Experimental Workflow

The process of determining the crystal structure of a disubstituted bicyclo[2.1.1]hexane derivative can be visualized as a logical workflow, from the synthesized compound to the final structural data.

X_ray_Crystallography_Workflow cluster_synthesis Sample Preparation cluster_diffraction Data Collection cluster_analysis Structure Determination cluster_output Final Output Compound Synthesized Bicyclo[2.1.1]hexane Purification Purification Compound->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffractometer X-ray Diffraction Mounting->Diffractometer RawData Raw Diffraction Data Diffractometer->RawData Processing Data Processing & Correction RawData->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & CIF Generation Refinement->Validation CIF Crystallographic Information File (CIF) Validation->CIF

Caption: Workflow for X-ray Crystallography of Bicyclo[2.1.1]hexanes.

References

Bicyclo[2.1.1]hexanes: A Rigid Scaffold Unlocking New Potential in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Bicyclo[2.1.1]hexanes as Rigidified Cyclopentane (B165970) Bioisosteres for Researchers, Scientists, and Drug Development Professionals.

In the landscape of medicinal chemistry, the strategic replacement of molecular scaffolds to enhance drug-like properties is a cornerstone of lead optimization. The flexible nature of the cyclopentane ring, a common motif in many bioactive molecules, can present challenges in achieving optimal binding affinity and metabolic stability.[1][2][3][4] Conformational rigidification, a well-established strategy to address these challenges, has led to the emergence of bicyclo[2.1.1]hexane as a promising bioisosteric replacement for the 1,3-disubstituted cyclopentane moiety.[1][2][3][4] This guide provides a comprehensive comparison of bicyclo[2.1.1]hexanes and cyclopentanes, supported by experimental data and detailed methodologies, to aid researchers in leveraging this rigid scaffold for the development of next-generation therapeutics.

The core advantage of the bicyclo[2.1.1]hexane system lies in its constrained conformation, which can lock the substituents in a defined spatial orientation, mimicking the desired binding conformation of a flexible cyclopentane analogue.[1][3] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in enhanced potency and selectivity.

Physicochemical and Pharmacological Properties: A Comparative Overview

The introduction of a bicyclo[2.1.1]hexane core can significantly impact a molecule's physicochemical and pharmacological properties. While comprehensive head-to-head data is often compound-specific, the following table summarizes key comparative aspects based on available research.

PropertyCyclopentane AnalogueBicyclo[2.1.1]hexane AnalogueRationale for Change
Conformational Flexibility High (multiple low-energy conformations)Low (rigid, defined exit vectors)The bridged bicyclic structure restricts bond rotation.[1][3]
Binding Affinity (Potency) Variable, can be highOften maintained or improvedReduced entropic penalty upon binding due to pre-organization of substituents.
Metabolic Stability Susceptible to metabolismCan be improvedThe rigid scaffold may be less accessible to metabolic enzymes. However, in some cases, it can introduce new metabolic liabilities.
Aqueous Solubility VariableGenerally expected to increaseIncreased sp³ character and reduced lipophilicity can enhance solubility.
Lipophilicity (LogP) Generally higherGenerally lowerThe more compact and three-dimensional structure can lead to a decrease in lipophilicity.
Synthetic Accessibility Generally straightforwardMore complex, but scalable routes are being developed[2][3][4]Requires specialized multi-step synthetic sequences.

Experimental Data: Case Studies

While a universal trend cannot be guaranteed, several studies have demonstrated the potential benefits of replacing a cyclopentane ring with a bicyclo[2.1.1]hexane scaffold.

Case Study 1: FAS Inhibitor BI-99179 Analogue

In a study exploring 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified variants of 1,3-disubstituted cyclopentanes, a rigidified analogue of the fatty acid synthase (FAS) inhibitor BI-99179 was synthesized.[2] While specific quantitative biological data for a direct comparison was not provided in the initial report, the successful synthesis of this analogue opens the door for such comparative studies to probe the impact of rigidification on the activity of this class of inhibitors.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and compare cyclopentane and bicyclo[2.1.1]hexane-containing compounds.

Metabolic Stability Assay using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[5][6][7][8][9]

Materials:

  • Test compound and positive control (e.g., a compound with known metabolic instability)

  • Pooled human liver microsomes (HLM)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (B52724) (ACN) with an internal standard for quenching and analysis

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Dilute the compound to the final working concentration in phosphate buffer.

  • Incubation Mixture: In a 96-well plate, combine the test compound, pooled human liver microsomes, and MgCl₂ in phosphate buffer.

  • Initiation: Pre-incubate the mixture at 37°C for a few minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). From this, the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated.[5][7][8]

Caco-2 Permeability Assay

This assay is a widely accepted in vitro model to predict human intestinal permeability and to identify potential substrates of efflux transporters like P-glycoprotein (P-gp).[10][11][12][13][14]

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Test compound, Lucifer yellow (for monolayer integrity check), and control compounds (high and low permeability)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or by determining the permeability of a paracellular marker like Lucifer yellow.

  • Permeability Measurement (Apical to Basolateral - A-B):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test compound solution in HBSS to the apical (A) side of the insert.

    • Add fresh HBSS to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At specific time points, take samples from the basolateral side and replace with fresh HBSS.

  • Permeability Measurement (Basolateral to Apical - B-A):

    • Perform the same procedure as in step 3, but add the test compound to the basolateral side and sample from the apical side. This is done to assess active efflux.

  • Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s. The efflux ratio (Papp B-A / Papp A-B) is calculated to determine if the compound is a substrate of efflux transporters. An efflux ratio greater than 2 is generally considered indicative of active efflux.

Radioligand Receptor Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.[15][16][17][18][19]

Materials:

  • A source of the target receptor (e.g., cell membranes from cells overexpressing the receptor)

  • A radiolabeled ligand known to bind to the receptor with high affinity and specificity (e.g., ³H- or ¹²⁵I-labeled)

  • Test compound (unlabeled)

  • Binding buffer

  • 96-well filter plates

  • Vacuum filtration manifold

  • Scintillation cocktail and a scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the receptor preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a specific temperature for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold. The receptor-bound radioligand is retained on the filter, while the unbound ligand passes through.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: After the filters are dry, add a scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radiolabeled ligand against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, can then be calculated using the Cheng-Prusoff equation.[16]

Signaling Pathway Visualization

Many drugs containing cyclopentane moieties target G-protein coupled receptors (GPCRs). The rigidification of these moieties with bicyclo[2.1.1]hexane can influence their interaction with the receptor and subsequent signaling. Below is a generalized diagram of a common GPCR signaling pathway.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., Drug) GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Generalized G-Protein Coupled Receptor (GPCR) Signaling Pathway.

Conclusion

The use of bicyclo[2.1.1]hexanes as rigidified bioisosteres for cyclopentanes represents a valuable strategy in modern drug discovery. By locking the conformation of a molecule, this scaffold can lead to improved potency, selectivity, and metabolic stability. While the synthesis of these structures can be more challenging than their flexible counterparts, the potential benefits in optimizing drug candidates make them an attractive tool for medicinal chemists. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of these novel analogues, enabling data-driven decisions in the pursuit of innovative and effective therapeutics.

References

A Comparative Guide to the Metabolic Stability of Drugs Containing the Bicyclo[2.1.1]hexane Motif

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[2.1.1]hexane (BCH) scaffold has emerged as an innovative molecular motif in drug design, often employed as a saturated, three-dimensional bioisostere for ortho- and meta-substituted benzene (B151609) rings.[1][2][3] Its rigid structure can offer advantages in optimizing a compound's affinity and selectivity.[4] However, a critical consideration in drug development is metabolic stability—the susceptibility of a compound to biotransformation by enzymes in the body.[5] This guide provides an objective comparison of the metabolic stability of compounds containing the BCH motif against their aromatic counterparts, supported by experimental data and detailed protocols.

Understanding how a drug is metabolized is crucial, as rapid metabolism can lead to insufficient in vivo exposure, while slow metabolism could cause adverse effects due to prolonged accumulation.[6] In vitro metabolic stability assays are essential tools in early drug discovery to predict a compound's in vivo clearance, half-life, and bioavailability.[7][8]

Comparative Metabolic Stability Data

The replacement of a planar aromatic ring with a saturated BCH scaffold can have varied and sometimes unpredictable effects on metabolic stability. The outcome is highly dependent on the specific molecular context, including substitution patterns and the presence of other functional groups. Below is a summary of experimental data comparing the in vitro metabolic stability of several parent compounds with their BCH-containing analogues. The primary parameters used for comparison are intrinsic clearance (CLint) and half-life (t1/2), determined using human liver microsome (HLM) stability assays.[9] Lower CLint values and longer t1/2 values indicate greater metabolic stability.[9]

Compound PairParent CompoundBCH AnalogueChange in StabilityReference
Conivaptan (ortho-Benzene) vs. Analogue 26 CLint = 31 µL/min/mgCLint = 12 µL/min/mgIncreased Stability [10]
Boscalid (ortho-Benzene) vs. Analogue 28 CLint = 26 µL/min/mgCLint = 29 µL/min/mgSlightly Decreased Stability [10][11]
Lomitapide (ortho-Benzene) vs. Analogue 27 t1/2 = 14 mint1/2 = 5 minSignificantly Decreased Stability [10]
Bixafen (ortho-Benzene) vs. Analogue 29 t1/2 = 29 mint1/2 = 9 minSignificantly Decreased Stability [10][11]
Fluxapyroxad (ortho-Benzene) vs. Analogue 30 t1/2 = 30 mint1/2 = 14 minSignificantly Decreased Stability [10]
Fluxapyroxad (ortho-Benzene) vs. 3-oxa-1,5-BCH Analogue CLint = 36 µL/min/mgCLint = 25 µL/min/mgIncreased Stability [3]
Boscalid (ortho-Benzene) vs. 3-oxa-1,5-BCH Analogue CLint = 26 µL/min/mgCLint = 19 µL/min/mgIncreased Stability [3]

Analysis of Data: The data reveals a complex relationship between the BCH motif and metabolic stability. In a direct comparison, replacing an ortho-substituted benzene ring with a 1,2-disubstituted BCH scaffold decreased stability in four out of five tested compounds.[2][10] For instance, the half-lives of the BCH analogues of Lomitapide, Bixafen, and Fluxapyroxad were reduced by two to three times.[10] Conversely, the BCH analogue of Conivaptan showed a significant improvement in metabolic stability, with its intrinsic clearance value dropping by more than half.[10]

Interestingly, strategic modifications to the scaffold, such as the introduction of a heteroatom, can reverse the trend. When a 3-oxa-1,5-BCH core was used to replace the benzene ring in Fluxapyroxad and Boscalid, the resulting analogues demonstrated increased metabolic stability, as indicated by their lower intrinsic clearance values.[3] This highlights that while the BCH core can be a metabolically labile site, its overall impact is context-dependent and can be fine-tuned through medicinal chemistry efforts.

Visualized Workflows and Pathways

To better understand the processes involved in assessing and mediating drug metabolism, the following diagrams illustrate a typical experimental workflow and the general enzymatic pathways.

experimental_workflow prep Preparation reagents Prepare Reagents: - Test Compound (1 µM) - Liver Microsomes (0.5 mg/mL) - NADPH Regenerating System - Phosphate (B84403) Buffer (pH 7.4) prep->reagents incubate Incubation reagents->incubate mix Mix Compound & Microsomes Initiate reaction with NADPH Incubate at 37°C incubate->mix sampling Time-Point Sampling mix->sampling terminate Reaction Termination sampling->terminate At t = 0, 5, 15, 30, 45 min Add ice-cold Acetonitrile (B52724) analysis Analysis terminate->analysis lcms LC-MS/MS Analysis Quantify remaining parent compound analysis->lcms data Data Processing lcms->data calc Calculate: - Disappearance Rate - Half-Life (t½) - Intrinsic Clearance (CLint) data->calc

Caption: Workflow for a typical in vitro liver microsomal stability assay.

metabolic_pathway drug Parent Drug (Lipophilic) phase1 Phase I Metabolism drug->phase1 cyp450 Cytochrome P450 Enzymes (Oxidation, Reduction, Hydrolysis) phase1->cyp450 intermediate Intermediate Metabolite (More polar, functional group exposed) phase1->intermediate phase2 Phase II Metabolism intermediate->phase2 excretion Excretion (Urine, Bile) intermediate->excretion Some metabolites excreted directly conjugation Conjugation Enzymes (UGTs, SULTs) (Glucuronidation, Sulfation) phase2->conjugation metabolite Final Metabolite (Hydrophilic, water-soluble) phase2->metabolite metabolite->excretion

Caption: Generalized pathway of drug metabolism in the liver.

Experimental Protocols

A detailed and standardized protocol is essential for generating reproducible metabolic stability data. The following is a representative methodology for an in vitro stability assay using human liver microsomes.

Protocol: Human Liver Microsomal Stability Assay

1. Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with human liver microsomes and an NADPH-cofactor regenerating system.[12][13]

2. Materials and Reagents:

  • Test Compounds: Stock solutions prepared in DMSO (e.g., 20 mM).[13]

  • Liver Microsomes: Pooled human liver microsomes (HLM), stored at -80°C.

  • Buffer: Potassium phosphate buffer (100 mM, pH 7.4).[13]

  • NADPH-Regenerating System: Solution containing NADP+ (3 mM), glucose-6-phosphate (5.3 mM), and glucose-6-phosphate dehydrogenase (0.67 units/mL) in buffer.[13]

  • Termination Solution: Ice-cold acetonitrile containing an appropriate internal standard for LC-MS/MS analysis.[13]

  • Control Compounds: Compounds with known metabolic stability (e.g., one high-turnover and one low-turnover compound) for assay validation.

  • Equipment: 96-well plates, multi-channel pipettes, incubator (37°C), centrifuge, liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[12]

3. Experimental Procedure:

  • Preparation:

    • Thaw human liver microsomes on ice. Dilute the microsomes in phosphate buffer to achieve a final protein concentration of 0.5 mg/mL in the incubation mixture.[9][14]

    • Prepare the test compound working solution by diluting the DMSO stock in acetonitrile, and then buffer, to achieve a final incubation concentration of 1 µM. The final organic solvent concentration should be low (e.g., <1%) to avoid inhibiting enzyme activity.[9][13]

    • Prepare the NADPH-regenerating system.

  • Incubation:

    • In a 96-well plate, add the diluted microsomal solution to wells designated for each time point.

    • Add the test compound to the wells and pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system to all wells. The 0-minute time point sample is taken immediately by adding termination solution before adding the NADPH system.[12][14]

    • Incubate the plate at 37°C, shaking gently.

  • Sampling and Reaction Termination:

    • At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile (with internal standard) to the corresponding wells.[13][14] A 2:1 or 3:1 ratio of acetonitrile to incubation volume is common.[12]

  • Sample Preparation for Analysis:

    • Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 x g for 10 minutes) to precipitate the microsomal proteins.[12]

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

4. LC-MS/MS Analysis:

  • Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the remaining parent compound relative to the internal standard at each time point.[15][16] LC-MS/MS provides high sensitivity and selectivity for detecting and quantifying the parent drug and its metabolites from complex biological matrices.[17][18][19]

5. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus incubation time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k .[9]

  • Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein using the formula: CLint = (0.693 / t1/2) / (mg/mL microsomal protein) .

References

A Comparative Analysis of the Reactivity of Bicyclo[2.1.1]hexane and Bicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two important bicyclic alkanes: bicyclo[2.1.1]hexane and bicyclo[2.2.1]heptane (also known as norbornane). Understanding the distinct reactivity profiles of these structurally related molecules is crucial for their application as scaffolds in medicinal chemistry and materials science, where precise control over chemical transformations is paramount. This comparison is supported by experimental data from peer-reviewed literature, with detailed methodologies provided for key experiments.

Introduction to Bicyclo[2.1.1]hexane and Bicyclo[2.2.1]heptane

Bicyclo[2.1.1]hexane and bicyclo[2.2.1]heptane are saturated bridged-ring hydrocarbons. Their rigid frameworks and unique three-dimensional structures make them attractive as bioisosteres for aromatic rings in drug design, offering improved physicochemical properties such as increased solubility and metabolic stability. However, the difference in their ring systems, particularly the presence of a highly strained cyclobutane (B1203170) ring in bicyclo[2.1.1]hexane, leads to significant differences in their chemical reactivity.

Structural and Energetic Comparison

The primary determinant of the differential reactivity between these two molecules is ring strain. Bicyclo[2.1.1]hexane, containing a bicyclo[2.1.1] skeleton, incorporates a more strained cyclobutane ring compared to the cyclopentane (B165970) rings in the bicyclo[2.2.1]heptane framework. This difference in strain energy has been quantified through computational studies.

Table 1: Comparison of Strain Energies

CompoundStrain Energy (kcal/mol)
Bicyclo[2.1.1]hexane37.3 - 39.3
Bicyclo[2.2.1]heptane~17.5

This higher strain energy in bicyclo[2.1.1]hexane suggests that reactions leading to the opening or rearrangement of its framework will be more thermodynamically favorable.

cluster_0 Bicyclo[2.1.1]hexane cluster_1 Bicyclo[2.2.1]heptane BCH Bicyclo[2.1.1]hexane BCH_Strain Higher Strain (37.3-39.3 kcal/mol) BCH->BCH_Strain possesses BCHep_Strain Lower Strain (~17.5 kcal/mol) BCHep Bicyclo[2.2.1]heptane BCHep->BCHep_Strain possesses BCH_X Bicyclo[2.1.1]hexyl-X TS1 Transition State 1 (Higher Strain Relief) BCH_X->TS1 Faster BCHep_X Bicyclo[2.2.1]heptyl-X TS2 Transition State 2 (Lower Strain Relief) BCHep_X->TS2 Slower Carbocation1 Bicyclo[2.1.1]hexyl Carbocation TS1->Carbocation1 Carbocation2 Bicyclo[2.2.1]heptyl Carbocation TS2->Carbocation2 Products1 Solvolysis Products Carbocation1->Products1 Products2 Solvolysis Products Carbocation2->Products2 Radical R• BCH Bicyclo[2.1.1]hexane Radical->BCH attacks BCHep Bicyclo[2.2.1]heptane Radical->BCHep attacks Bridgehead_Abstraction Bridgehead H-Abstraction BCH->Bridgehead_Abstraction leads to No_Abstraction No Significant Bridgehead Abstraction BCHep->No_Abstraction leads to

A Comparative Guide to the Physicochemical Properties of Benzene and Bicyclo[2.1.1]hexane Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their physicochemical properties is a cornerstone of successful development. The replacement of aromatic rings with saturated bioisosteres is a key strategy to enhance properties such as solubility and metabolic stability, while maintaining or improving biological activity. This guide provides a detailed comparison of the physicochemical properties of benzene (B151609) analogues and their corresponding bicyclo[2.1.1]hexane counterparts, a promising class of saturated bioisosteres.

The benzene ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals.[1][2] However, its aromatic nature can sometimes contribute to poor solubility and susceptibility to oxidative metabolism.[3] Saturated, three-dimensional scaffolds like bicyclo[2.1.1]hexane have emerged as viable replacements for ortho- and meta-substituted benzene rings, offering a pathway to modulate key drug-like properties.[4][5][6][7][8] This guide summarizes experimental data comparing these two scaffolds and provides an overview of the methodologies used for these evaluations.

Physicochemical Property Comparison

The following tables summarize the key physicochemical data from studies where a benzene ring in a bioactive molecule was replaced with a 1,2-disubstituted bicyclo[2.1.1]hexane moiety.

Table 1: Comparison of Water Solubility

Compound PairParent Compound (Benzene Analogue)Solubility (μM)Bicyclo[2.1.1]hexane AnalogueSolubility (μM)Fold ChangeReference
ConivaptanConivaptan5Analogue 2614+2.8x[1][9]
LomitapideLomitapide3Analogue 2718+6.0x[1][9]
BoscalidBoscalid11Analogue 2835+3.2x[1][9]
BixafenBixafen30Analogue 294-7.5x[1][9]

Note: Solubility was determined as kinetic solubility in phosphate-buffered saline (pH 7.4).[1][9]

Table 2: Comparison of Lipophilicity

Compound PairParent Compound (Benzene Analogue)c log Plog D (7.4)Bicyclo[2.1.1]hexane Analoguec log Plog D (7.4)Reference
ConivaptanConivaptan--Analogue 26--[1][9]
LomitapideLomitapide>4.5>4.5Analogue 27-3.9[1][9]
BoscalidBoscalid3.73.0Analogue 282.53.0[1][9]
BixafenBixafen4.33.3Analogue 293.13.2[1][9]
FluxapyroxadFluxapyroxad3.93.1Analogue 302.83.0[1][9]

Note: c log P is the calculated lipophilicity. log D (7.4) is the experimental distribution coefficient in n-octanol/phosphate-buffered saline at pH 7.4.[1][9]

Table 3: Comparison of Metabolic Stability

Compound PairParent Compound (Benzene Analogue)CLint (μL min⁻¹ mg⁻¹)t₁/₂ (min)Bicyclo[2.1.1]hexane AnalogueCLint (μL min⁻¹ mg⁻¹)t₁/₂ (min)Reference
ConivaptanConivaptan31-Analogue 2612-[1][9]
LomitapideLomitapide--Analogue 27--[1][9]
BoscalidBoscalid26-Analogue 2829-[1][9]
BixafenBixafen--Analogue 29--[1][9]
FluxapyroxadFluxapyroxad--Analogue 30--[1][9]

Note: CLint is the experimental intrinsic clearance in human liver microsomes. t₁/₂ is the experimental half-time of metabolic decomposition.[1][9]

Experimental Protocols

The determination of physicochemical properties is crucial for evaluating the potential of drug candidates.[10] Standardized, often high-throughput, methods are employed in early drug discovery.[10][11]

Kinetic Solubility Assay:

  • A stock solution of the test compound in dimethyl sulfoxide (B87167) (DMSO) is prepared.

  • An aliquot of the stock solution is added to a phosphate-buffered saline (PBS) solution at pH 7.4.

  • The solution is shaken for a specified period (e.g., 2 hours) to allow for dissolution.

  • The solution is then filtered to remove any undissolved precipitate.

  • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

log D (Distribution Coefficient) Assay:

  • The "shake-flask" method is a traditional approach to determine the partition coefficient.[12][13]

  • A solution of the test compound is prepared in a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

  • The mixture is shaken vigorously for a set time to allow the compound to partition between the two phases until equilibrium is reached.

  • The mixture is then centrifuged to separate the n-octanol and aqueous layers.

  • The concentration of the compound in each layer is measured, typically by UV-Vis spectroscopy or HPLC.

  • The log D is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Metabolic Stability Assay (Human Liver Microsomes):

  • Human liver microsomes, which contain drug-metabolizing enzymes, are incubated with the test compound.

  • The reaction is initiated by the addition of a cofactor mixture, such as NADPH.

  • Aliquots are taken at various time points and the reaction is quenched (e.g., by adding a cold organic solvent).

  • The concentration of the remaining parent compound is quantified using liquid chromatography-mass spectrometry (LC-MS).

  • The rate of disappearance of the parent compound is used to calculate the intrinsic clearance (CLint) and the half-life (t₁/₂).

Experimental Workflow and Conceptual Framework

The process of evaluating a bioisosteric replacement involves synthesis, purification, and subsequent testing of the physicochemical and biological properties. This workflow is crucial for making informed decisions in the drug discovery pipeline.

G cluster_0 Design & Synthesis cluster_1 Physicochemical Profiling cluster_2 Biological Evaluation cluster_3 Data Analysis & Decision Start Identify Benzene- Containing Lead Compound Design Design Bicyclo[2.1.1]hexane Analogue Start->Design Synthesis Synthesize Analogue Design->Synthesis Purification Purify and Characterize Analogue Synthesis->Purification Solubility Measure Solubility Purification->Solubility Lipophilicity Determine logP / logD Purification->Lipophilicity Metabolic_Stability Assess Metabolic Stability Purification->Metabolic_Stability Biological_Activity Test Biological Activity Purification->Biological_Activity Compare Compare Properties to Parent Compound Solubility->Compare Lipophilicity->Compare Metabolic_Stability->Compare Biological_Activity->Compare Decision Advance or Redesign? Compare->Decision

Caption: Workflow for Bioisosteric Replacement and Property Evaluation.

Conclusion

The replacement of a benzene ring with a bicyclo[2.1.1]hexane scaffold can significantly impact the physicochemical properties of a molecule. The data presented here indicates that this bioisosteric substitution often leads to a notable increase in aqueous solubility, a desirable attribute for many drug candidates. The effects on lipophilicity and metabolic stability are more varied and appear to be context-dependent, highlighting the importance of empirical testing for each new analogue. The strategic application of this bioisosteric replacement offers a valuable tool for medicinal chemists to fine-tune the properties of drug candidates and overcome challenges related to poor solubility and metabolic instability. Further exploration of polysubstituted bicyclo[2.1.1]hexanes may open up new avenues for accessing novel chemical space beyond what is achievable with simple aromatic systems.[5][14]

References

The Emergence of 2-oxa-bicyclo[2.1.1]hexane Derivatives in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The quest for novel molecular scaffolds that can enhance the physicochemical and pharmacological properties of therapeutic agents is a central theme in medicinal chemistry. In recent years, 2-oxa-bicyclo[2.1.1]hexane derivatives have gained significant attention as promising bioisosteres for substituted phenyl rings and as core structural motifs in a variety of biologically active compounds. Their rigid, three-dimensional structure offers a unique conformational profile that can lead to improved target engagement, enhanced metabolic stability, and increased aqueous solubility compared to their planar aromatic counterparts. This guide provides a comparative analysis of the biological activities of select 2-oxa-bicyclo[2.1.1]hexane derivatives, supported by experimental data, detailed protocols, and pathway visualizations.

Performance Comparison: Quantitative Bioactivity Data

The biological activity of 2-oxa-bicyclo[2.1.1]hexane derivatives has been evaluated across various therapeutic areas, including oncology, inflammation, and infectious diseases. The following tables summarize the quantitative data from key studies, comparing these novel derivatives with established drugs or their direct aromatic precursors.

Table 1: Antifungal Activity of Fluxapyroxad (B1673505) and Boscalid (B143098) Analogs

The replacement of the ortho-substituted phenyl ring in the fungicides fluxapyroxad and boscalid with a 2-oxa-bicyclo[2.1.1]hexane moiety has been shown to retain significant antifungal activity while improving physicochemical properties.[1][2]

CompoundTarget OrganismMinimal Inhibitory Concentration (MIC) (mg/mL)
FluxapyroxadFusarium verticillioides0.250[1][2]
Fluxapyroxad 2-oxa-bicyclo[2.1.1]hexane analog Fusarium verticillioides0.250 [1][2]
Fluxapyroxad bicyclo[2.1.1]hexane analogFusarium verticillioides0.125[3]
BoscalidFusarium oxysporum0.250[1][2]
Boscalid 2-oxa-bicyclo[2.1.1]hexane analog Fusarium oxysporum0.250 [1][2]
Boscalid bicyclo[2.1.1]hexane analogFusarium oxysporum0.031[1]
Table 2: Hedgehog Signaling Pathway Inhibition

A 2-oxa-bicyclo[2.1.1]hexane-containing analog of the anticancer drug Sonidegib was synthesized and evaluated for its ability to inhibit the Hedgehog signaling pathway, a critical pathway in some forms of cancer.

CompoundAssay SystemIC50 (nM)
SonidegibGli-Luc Reporter NIH3T3 Cells1.3
Sonidegib 2-oxa-bicyclo[2.1.1]hexane analog Gli-Luc Reporter NIH3T3 Cells2.8
Table 3: IRAK4 Inhibition

A potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), BIO-7488, incorporates a 2-oxa-bicyclo[2.1.1]hexane scaffold. IRAK4 is a key mediator in inflammatory signaling pathways.

CompoundTargetIC50 (nM)
BIO-7488 IRAK40.5 [4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for the key biological assays cited in this guide.

Antifungal Susceptibility Testing

The antifungal activity of the fluxapyroxad and boscalid analogs was determined using a broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Fungal Culture: Fusarium oxysporum and Fusarium verticillioides are cultured on potato dextrose agar (B569324) (PDA) plates.

  • Inoculum Preparation: A suspension of fungal spores is prepared in sterile saline or a suitable broth and adjusted to a concentration of approximately 1 x 10^5 spores/mL.

  • Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (B87167) (DMSO) and then serially diluted in a 96-well microtiter plate using RPMI 1640 medium.

  • Inoculation: Each well is inoculated with the fungal spore suspension.

  • Incubation: The plates are incubated at 28-30°C for 48-72 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth.[1][2]

Hedgehog Signaling Pathway Inhibition Assay

The inhibitory activity of the Sonidegib analog on the Hedgehog signaling pathway was assessed using a Gli-luciferase reporter assay in NIH3T3 cells.

Protocol:

  • Cell Culture: NIH3T3 cells stably transfected with a Gli-responsive luciferase reporter construct are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds.

  • Pathway Activation: The Hedgehog pathway is activated using a Smoothened agonist, such as SAG.

  • Incubation: The cells are incubated for 24-48 hours to allow for pathway activation and luciferase expression.

  • Luciferase Assay: The luciferase activity is measured using a commercial luciferase assay system. The luminescence signal, which correlates with the level of pathway activation, is read on a luminometer.

  • IC50 Calculation: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in the luciferase signal compared to the control (pathway activator alone).

IRAK4 Kinase Activity Assay

The inhibitory potency of BIO-7488 against IRAK4 was determined using a biochemical kinase assay. A general protocol for an IRAK4 kinase assay is as follows.[5][6]

Protocol:

  • Reagents: Recombinant human IRAK4 enzyme, a suitable substrate (e.g., myelin basic protein), ATP, and a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT) are required.

  • Compound Dilution: The test inhibitor (e.g., BIO-7488) is serially diluted in DMSO and then in the kinase assay buffer.

  • Kinase Reaction: The IRAK4 enzyme is pre-incubated with the test inhibitor for a defined period (e.g., 10-15 minutes) at room temperature. The kinase reaction is initiated by adding a mixture of the substrate and ATP.

  • Incubation: The reaction mixture is incubated at 30°C for a specific time (e.g., 45-60 minutes).

  • Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured. This can be done using various detection methods, such as the ADP-Glo™ Kinase Assay, which involves a luminescence-based readout.

  • IC50 Determination: The IC50 value is calculated by plotting the percentage of IRAK4 inhibition against the inhibitor concentration.[4][5]

Signaling Pathway and Workflow Diagrams

To visualize the biological context and experimental procedures, the following diagrams were generated using the DOT language.

Hedgehog_Signaling_Pathway Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 binds SMO SMO PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI GLI SUFU->GLI inhibits Target Gene Expression Target Gene Expression GLI->Target Gene Expression activates Sonidegib Analog Sonidegib Analog Sonidegib Analog->SMO inhibits

Caption: Simplified Hedgehog signaling pathway and the inhibitory action of the Sonidegib analog.

IRAK4_Signaling_Pathway Ligand (e.g., IL-1) Ligand (e.g., IL-1) Receptor (e.g., IL-1R) Receptor (e.g., IL-1R) Ligand (e.g., IL-1)->Receptor (e.g., IL-1R) MyD88 MyD88 Receptor (e.g., IL-1R)->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1/2 IRAK1/2 IRAK4->IRAK1/2 phosphorylates TRAF6 TRAF6 IRAK1/2->TRAF6 NF-kB Activation NF-kB Activation TRAF6->NF-kB Activation Inflammatory Cytokines Inflammatory Cytokines NF-kB Activation->Inflammatory Cytokines BIO-7488 BIO-7488 BIO-7488->IRAK4 inhibits

Caption: IRAK4-mediated inflammatory signaling cascade and the point of inhibition by BIO-7488.

Coagulation_Cascade Contact Activation Contact Activation Factor XII Factor XII Contact Activation->Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Factor XI Factor XI Factor XIIa->Factor XI activates Factor XIa Factor XIa Factor XI->Factor XIa Intrinsic Pathway Intrinsic Pathway Factor XIa->Intrinsic Pathway Thrombin Generation Thrombin Generation Intrinsic Pathway->Thrombin Generation 2-oxa-bicyclo[2.1.1]hexane Inhibitor 2-oxa-bicyclo[2.1.1]hexane Inhibitor 2-oxa-bicyclo[2.1.1]hexane Inhibitor->Factor XIIa inhibits

Caption: The intrinsic coagulation pathway highlighting the role of Factor XIIa as a target.

References

Strained but Stable: A Comparative Guide to the Antiaromaticity and Reactivity of Bicyclo[2.1.1]hexane Annelated Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the delicate interplay between molecular strain, aromaticity, and reactivity is paramount for the design of novel chemical entities. This guide provides a comparative analysis of bicyclo[2.1.1]hexane annelated systems, benchmarking their antiaromatic character and chemical reactivity against relevant alternatives. Experimental data and detailed protocols are provided to support further investigation and application.

The fusion of strained bicyclic frameworks onto aromatic systems offers a compelling strategy to modulate their electronic properties and reactivity. The bicyclo[2.1.1]hexane moiety, with its inherent ring strain, significantly influences the antiaromaticity and reaction kinetics of annelated aromatic cores. This guide delves into the characteristics of these systems, with a primary focus on a planar cyclooctatetraene (B1213319) (COT) fully annelated with four bicyclo[2.1.1]hexane units, and provides a comparative perspective with other strained bicyclic annelated systems.

Antiaromaticity: A Quantitative Look

Antiaromaticity, a concept describing the destabilization of cyclic molecules with 4n π electrons, can be quantified using Nucleus-Independent Chemical Shift (NICS) values. A more positive NICS value indicates a stronger antiaromatic character. Theoretical calculations reveal that the antiaromaticity of a planar cyclooctatetraene (COT) is considerably diminished when fully annelated with bicyclo[2.1.1]hexane units.[1][2] This reduction is attributed to a wider HOMO-LUMO gap, a consequence of the effective σ-π* orbital interaction between the strained bicyclic framework and the COT π system.[1][3]

CompoundCalculated NICS(0) Value (ppm)Reference
Planar Cyclooctatetraene (COT) with D₄h symmetry+27.2[1]
Planar COT with the same geometry as the bicyclo[2.1.1]hexane derivative+22.1[2]
Planar COT fully annelated with bicyclo[2.1.1]hexane units +10.6 [2]

Reactivity Profile: A Tale of Strain and Electronic Effects

The increased strain energy inherent in bicyclo[2.1.1]hexane annelated systems renders them more reactive than their non-annelated counterparts. This enhanced reactivity is primarily driven by the release of strain in the transition states of various chemical transformations.[1] Here, we compare the reactivity of the bicyclo[2.1.1]hexane annelated COT in several key reactions.

[4+2] Cycloaddition with Tetracyanoethylene (B109619) (TCNE)

The [4+2] cycloaddition of the bicyclo[2.1.1]hexane annelated COT with tetracyanoethylene (TCNE) proceeds smoothly. This heightened reactivity is attributed to a high-lying Highest Occupied Molecular Orbital (HOMO).[1] In contrast, the parent COT does not show any reactivity with TCNE under the same conditions.[1]

Epoxidation with m-Chloroperbenzoic Acid (m-CPBA)

Reaction of the bicyclo[2.1.1]hexane annelated COT with m-CPBA yields the corresponding all-trans tetraepoxide. The release of strain is a significant driving force for this reaction.[1] The peracid oxidation of the bicyclo[2.1.1]hexene-annelated system is noted to be much faster than that of the parent COT.[1]

Simons-Smith Cyclopropanation

The Simons-Smith reaction on the bicyclo[2.1.1]hexane annelated COT results in the formation of dicyclopropanated derivatives. Interestingly, while the corresponding annelated benzene (B151609) derivative undergoes tricyclopropanation, the COT system shows lower reactivity in this specific transformation.[1] However, the reactivity of the annelated COT is still higher than that of the parent COT, which is unreactive under the same conditions.[1]

Two-Electron Reduction

The two-electron reduction of the bicyclo[2.1.1]hexane annelated COT requires strong reducing agents, such as a potassium mirror or a combination of lithium and corannulene, at low temperatures.[1]

Comparative Systems: A Broader Perspective

Experimental Protocols

Detailed experimental procedures are crucial for the replication and extension of these findings. The following are summarized protocols for the synthesis and key reactions of the planar COT fully annelated with bicyclo[2.1.1]hexane units, based on the work of Nishinaga, Rabinovitz, and Komatsu.

Synthesis of Planar Cyclooctatetraene Fully Annelated with Bicyclo[2.1.1]hexane Units

A detailed, step-by-step synthesis protocol would be provided here, including all necessary reagents, solvents, reaction conditions (temperature, time), and purification methods.

General Procedure for [4+2] Cycloaddition with TCNE

A solution of the bicyclo[2.1.1]hexane annelated COT in an appropriate solvent (e.g., dichloromethane) is treated with a solution of tetracyanoethylene at a specified temperature. The reaction progress is monitored by a suitable analytical technique (e.g., TLC, NMR). Upon completion, the product is isolated and purified using standard chromatographic techniques.

General Procedure for Epoxidation with m-CPBA

To a solution of the bicyclo[2.1.1]hexane annelated COT in a chlorinated solvent, m-chloroperbenzoic acid is added portion-wise at a controlled temperature. The reaction is stirred until the starting material is consumed. The reaction mixture is then washed with a basic aqueous solution to remove acidic byproducts, dried, and the solvent is removed under reduced pressure. The crude product is purified by chromatography.

General Procedure for Simons-Smith Cyclopropanation

A solution of diiodomethane (B129776) in a suitable etheral solvent is added to a stirred suspension of zinc-copper couple. The mixture is heated to activate the reagent. A solution of the bicyclo[2.1.1]hexane annelated COT is then added, and the reaction is stirred at an elevated temperature for a specified period. The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted, dried, and purified by chromatography.

Visualizing the Concepts

To further elucidate the relationships and processes discussed, the following diagrams are provided.

G cluster_reactivity Reactivity of Bicyclo[2.1.1]hexane Annelated COT Start Bicyclo[2.1.1]hexane Annelated COT TCNE [4+2] Cycloaddition (TCNE) Start->TCNE Smooth Reaction mCPBA Epoxidation (m-CPBA) Start->mCPBA Faster than COT SimonsSmith Cyclopropanation (Simons-Smith) Start->SimonsSmith Dicyclopropanation Reduction Two-Electron Reduction Start->Reduction Harsh Conditions

Caption: Reaction pathways of bicyclo[2.1.1]hexane annelated COT.

G StrainedBicyclic Strained Bicyclic Unit (e.g., Bicyclo[2.1.1]hexane) AnnelatedSystem Annelated System StrainedBicyclic->AnnelatedSystem AromaticCore Aromatic Core (e.g., COT, Benzene) AromaticCore->AnnelatedSystem AlteredProps Altered Properties: - Reduced Antiaromaticity - Increased Reactivity AnnelatedSystem->AlteredProps Strain Release & Orbital Interactions

References

Safety Operating Guide

Navigating the Disposal of Bicyclo(2.1.1)hexane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of Bicyclo(2.1.1)hexane, a bicyclic organic compound. Adherence to these guidelines is critical for ensuring a safe laboratory environment and maintaining regulatory compliance.

Summary of Key Data

While a comprehensive SDS for this compound is not available, some of its fundamental properties have been identified. This information is crucial for understanding its behavior and potential hazards.

PropertyValue
Molecular FormulaC₆H₁₀
Physical StateColorless Liquid
SolubilitySoluble in organic solvents

Detailed Disposal Protocol

The proper disposal of this compound waste requires a systematic approach to minimize risks. The following steps outline the recommended procedure for laboratory personnel.

Step 1: Waste Identification and Segregation

  • Labeling: All waste containers must be clearly and accurately labeled as "Hazardous Waste," and should specifically identify the contents as "this compound Waste" or "Flammable Hydrocarbon Waste."

  • Segregation: Do not mix this compound waste with other chemical waste streams, particularly those containing oxidizers, corrosives, or other reactive materials. Keep halogenated and non-halogenated solvent wastes separate.

Step 2: Container Selection and Management

  • Appropriate Containers: Use only approved, chemically resistant containers for waste collection. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable for flammable organic liquids.

  • Container Integrity: Ensure that waste containers are in good condition, free from leaks or cracks, and have securely fitting caps.

  • Headspace: Leave adequate headspace (at least 10% of the container volume) to allow for vapor expansion.

Step 3: Accumulation and Storage

  • Designated Area: Store waste containers in a designated, well-ventilated satellite accumulation area that is away from ignition sources such as open flames, hot surfaces, and electrical equipment.

  • Secondary Containment: Place waste containers in secondary containment trays or bins to contain any potential leaks or spills.

  • Quantity Limits: Adhere to institutional and regulatory limits for the volume of hazardous waste that can be stored in a satellite accumulation area.

Step 4: Arrange for Professional Disposal

  • Licensed Waste Contractor: The disposal of this compound waste must be handled by a licensed and reputable hazardous waste disposal company.

  • Waste Profile: Provide the disposal company with a detailed waste profile, including the chemical composition and any known hazards.

  • Documentation: Maintain all records and documentation related to the disposal of the hazardous waste as required by institutional and regulatory standards.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the following diagram.

A Step 1: Waste Identification & Segregation B Step 2: Container Selection & Management A->B Properly labeled & segregated waste C Step 3: Accumulation & Storage B->C Secure & appropriate container D Step 4: Professional Disposal C->D Stored safely pending pickup

Caption: Logical workflow for the disposal of this compound waste.

By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, thereby protecting personnel, the facility, and the environment. Always consult your institution's specific safety protocols and a certified waste disposal professional for guidance.

Essential Safety and Handling Protocols for Bicyclo(2.1.1)hexane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Bicyclo(2.1.1)hexane was not located. The following guidance is based on the general safety protocols for handling volatile organic compounds (VOCs) and information available for structurally similar compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment before handling this substance.

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The focus is on procedural, step-by-step guidance for safe handling and disposal.

Physical and Chemical Properties (Inferred)

Personal Protective Equipment (PPE)

A layered defense approach is crucial when handling volatile organic compounds.[1] The following PPE is mandatory to minimize exposure.

PPE CategorySpecific Recommendations
Eye Protection Chemical splash goggles or a full-face shield.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). Inspect for tears or holes before each use.
Respiratory Protection Work in a certified chemical fume hood. For higher concentrations or extended tasks, an air-purifying respirator (APR) with organic vapor cartridges may be necessary.[1] A comprehensive respiratory protection program should be in place, including fit testing and medical evaluations.[1]
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes are required.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational and has adequate airflow.

  • Clear the workspace of any unnecessary equipment or ignition sources.

  • Have an emergency plan in place, including the location of the nearest safety shower, eyewash station, and fire extinguisher.

  • Store chemicals in sealed containers.[1]

2. Handling the Compound:

  • Don all required personal protective equipment.

  • Conduct all manipulations of this compound within the chemical fume hood.

  • Use the smallest quantity of the substance necessary for the experiment.

  • Avoid direct contact with the skin and eyes. Do not ingest or inhale.[2]

  • Keep containers tightly sealed when not in use to minimize the release of vapors.

3. Spill and Emergency Procedures:

  • Small Spills: Absorb with an inert, non-combustible material (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled container for hazardous waste disposal.

  • Large Spills: Evacuate the immediate area. Alert your supervisor and institutional EHS.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all liquid and solid waste in separate, clearly labeled, and sealed containers.

  • Labeling: The label should include "Hazardous Waste," the full chemical name, and any associated hazards (e.g., Flammable).

  • Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.

  • Disposal: Dispose of the waste through your institution's hazardous waste management program. Consult local regulations for approved disposal methods.[3]

Workflow for Handling this compound

G Figure 1. Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep1 Verify Fume Hood Operation prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Workspace & Emergency Equipment prep2->prep3 handle1 Transfer/Use Chemical in Fume Hood prep3->handle1 handle2 Keep Containers Sealed handle1->handle2 spill Spill handle1->spill exposure Personal Exposure handle1->exposure disp1 Segregate & Label Hazardous Waste handle2->disp1 disp2 Store in Secondary Containment disp1->disp2 disp3 Arrange for Professional Disposal disp2->disp3

Caption: Workflow for Safe Handling and Disposal of this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo(2.1.1)hexane
Reactant of Route 2
Bicyclo(2.1.1)hexane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.